molecular formula C5H9NO2S B153577 Thiomorpholine-3-carboxylic acid CAS No. 20960-92-3

Thiomorpholine-3-carboxylic acid

Cat. No.: B153577
CAS No.: 20960-92-3
M. Wt: 161.18 g/mol
InChI Key: JOKIQGQOKXGHDV-UHFFFAOYSA-N
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Description

Thiomorpholine-3-carboxylic acid is a thiomorpholinemonocarboxylic acid having the carboxy group at the 3-position. It is a conjugate acid of a thiomorpholine-3-carboxylate. It is a tautomer of a this compound zwitterion.
Thiomorpholine 3-carboxylate, also known as 3-thiomorpholinecarboxylic acid or 1, 4-tmca, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). Thiomorpholine 3-carboxylate is soluble (in water) and a moderately acidic compound (based on its pKa).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiomorpholine-3-carboxylic acid
Source PubChem
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InChI

InChI=1S/C5H9NO2S/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKIQGQOKXGHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90943255
Record name Thiomorpholine-3-carboxylic acid
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Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Thiomorpholine 3-carboxylate
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CAS No.

20960-92-3
Record name 3-Thiomorpholinecarboxylic acid
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Record name Thiomorpholine-3-carboxylic acid
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Foundational & Exploratory

A Technical Guide to Thiomorpholine-3-carboxylic Acid: From Discovery to Modern Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Constrained Amino Acid Analogue

In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is perpetual. Thiomorpholine-3-carboxylic acid, a heterocyclic compound featuring a constrained cyclic backbone, represents a fascinating and highly valuable structural motif. As a sulfur-containing analogue of morpholine-3-carboxylic acid and a cyclized derivative of cysteine, it provides a unique combination of properties: a defined stereochemical environment, the potential for diverse functionalization, and metabolic pathways that are of significant interest in toxicology and pharmacology.

This guide provides an in-depth exploration of this compound, from its conceptual origins to the sophisticated synthetic routes developed for its preparation. We will delve into the causality behind various experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this scaffold in their work. The protocols and methodologies described herein are presented not merely as instructions, but as self-validating systems grounded in established chemical principles.

Part 1: Discovery and Biological Context

While a singular "discovery" event for this compound is not prominently documented, its emergence in the scientific literature is intrinsically linked to the study of sulfur mustard analogues and their metabolites. A pivotal area of research has been its identification as a cyclized analogue of S-(2-chloroethyl)-L-cysteine, a compound known for its cytotoxicity and nephrotoxicity[1].

The Bioactivation Pathway: A Double-Edged Sword

The biological significance of L-thiomorpholine-3-carboxylic acid (L-TMC) is highlighted by its metabolic bioactivation. Research has shown that L-TMC undergoes oxidation catalyzed by L-amino acid oxidase, an enzyme present in renal tissue. This process leads to the formation of a reactive imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid[1]. The formation of this imine is a critical step in the compound's cytotoxic effects. This bioactivation pathway underscores the importance of understanding the metabolic fate of thiomorpholine-containing compounds in drug design, as what may be a stable scaffold in vitro can become a reactive species in vivo.

Part 2: Strategic Approaches to Synthesis

The synthesis of this compound and its derivatives can be approached through several strategic routes, each with its own advantages and considerations regarding starting materials, stereocontrol, and scalability. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern and the required enantiomeric purity.

Strategy 1: Solid-Phase Synthesis from Cysteine

A robust and versatile method for preparing a library of this compound derivatives is through solid-phase synthesis. This approach offers the advantages of simplified purification and the potential for combinatorial diversification. A common starting material for this strategy is Fmoc-protected cysteine attached to a solid support, such as Wang resin.

G cluster_0 Resin Preparation cluster_1 N-Functionalization cluster_2 Cyclization and Cleavage Start Fmoc-Cys(Trt)-OH + Wang Resin Immobilization Immobilize via HOBt/DIC coupling Start->Immobilization Fmoc_Deprotection Fmoc deprotection (e.g., Piperidine in DMF) Immobilization->Fmoc_Deprotection Sulfonylation N-Sulfonylation (e.g., NsCl) or N-Acylation Fmoc_Deprotection->Sulfonylation Alkylation N-Alkylation (e.g., Mitsunobu or reductive amination) Sulfonylation->Alkylation Cyclization_Cleavage TFA-mediated cleavage and concomitant cyclization Alkylation->Cyclization_Cleavage Reduction Optional: Inclusion of TES for reduction to saturated ring Cyclization_Cleavage->Reduction Purification Purification (e.g., HPLC) Reduction->Purification G Start Prochiral 3,6-dihydro- 2H-1,4-thiazine Bioreduction Imine Reductase (IRED) NADPH (Cofactor) Start->Bioreduction Product Enantiopure Thiomorpholine Derivative Bioreduction->Product Cofactor_Regen Cofactor Regeneration System (e.g., GDH/Glucose) Cofactor_Regen->Bioreduction Recycles NADP+ to NADPH

References

Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure Analysis of Thiomorpholine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the complete crystal structure analysis of thiomorpholine-3-carboxylic acid. As a molecule of significant interest in medicinal chemistry and drug development, a thorough understanding of its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies.[1][2][3] This document will not only detail the "how" but also the critical "why" behind the experimental choices, ensuring a robust and reproducible scientific outcome.

Introduction: The Significance of this compound

This compound is a heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents.[2] Its constrained cyclic structure and the presence of both a secondary amine and a carboxylic acid functional group make it a versatile scaffold for creating molecules with diverse biological activities.[3] Understanding the precise spatial arrangement of its atoms, the nature of its intermolecular interactions, and its preferred conformations in the solid state is essential for predicting its binding behavior with biological targets and for the design of novel therapeutics. X-ray crystallography stands as the definitive method for obtaining this high-resolution structural information.[1]

The Crystallographic Workflow: A Conceptual Overview

The determination of a small molecule's crystal structure via single-crystal X-ray diffraction is a multi-step process.[4][5] Each stage is critical for the final quality of the structural model. This guide will walk through a hypothetical, yet experimentally sound, analysis of this compound.

workflow cluster_synthesis Material Preparation cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis & Purification Crystal_Growth Single Crystal Growth Synthesis->Crystal_Growth High Purity Sample Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Diffraction-Quality Crystal Structure_Solution Structure Solution Data_Collection->Structure_Solution Diffraction Pattern Refinement Structure Refinement Structure_Solution->Refinement Initial Model Validation Validation & Analysis Refinement->Validation Refined Structure

Caption: The overall workflow for crystal structure determination.

Experimental Protocol: From Powder to Structure

Synthesis and Purification of this compound

The starting material for any crystallographic study must be of the highest possible purity. Impurities can inhibit crystal growth or lead to disordered structures. A common synthetic route to this compound involves the cyclization of S-(2-chloroethyl)-L-cysteine.[6]

Exemplary Synthesis Protocol:

  • Reaction Setup: S-(2-chloroethyl)-L-cysteine is dissolved in a suitable aqueous solvent.

  • Cyclization: The pH of the solution is carefully adjusted to promote intramolecular cyclization. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: The crude product is purified by recrystallization or column chromatography to achieve a purity of >98%.

  • Characterization: The purified compound is characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Growing Diffraction-Quality Single Crystals

The most challenging and often rate-limiting step in small molecule crystallography is obtaining single crystals of sufficient size and quality.[4] For this compound, a variety of crystallization techniques should be screened.

Recommended Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., water, ethanol, or a mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the concentrated solution of the compound is equilibrated against a larger reservoir of a precipitant. This is a widely used method for both small molecules and proteins.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the compound and promoting crystal growth.

Causality in Solvent Choice: The choice of solvent is critical. Solvents that interact too strongly with the molecule can inhibit the formation of an ordered crystal lattice. A solvent or solvent system should be chosen where the compound has moderate solubility.

X-ray Diffraction Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a suitable support, such as a glass fiber or a cryo-loop. For data collection at low temperatures (to minimize thermal motion and radiation damage), the crystal is typically flash-cooled in a stream of cold nitrogen gas.

  • Diffractometer Setup: The crystal is centered in the X-ray beam. Modern diffractometers are equipped with CCD or CMOS detectors.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: A data collection strategy is calculated to ensure that a complete and redundant dataset is collected. This involves rotating the crystal through a series of angles and collecting diffraction images at each step.

  • Data Integration and Scaling: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects. The data is then scaled to account for variations in crystal size and beam intensity.

Structure Solution, Refinement, and Analysis

Structure Solution and Refinement

The goal of structure solution is to determine the initial positions of the atoms in the unit cell. For small molecules, direct methods are typically successful.

refinement cluster_solution Structure Solution cluster_refinement Refinement Cycles cluster_validation Validation Direct_Methods Direct Methods Initial_Model Initial Atomic Positions Direct_Methods->Initial_Model Refine_Positions Refine Atomic Coordinates Initial_Model->Refine_Positions Refine_Displacement Refine Anisotropic Displacement Parameters Refine_Positions->Refine_Displacement Add_Hydrogens Add Hydrogen Atoms Refine_Displacement->Add_Hydrogens Final_Refinement Final Refinement Cycles Add_Hydrogens->Final_Refinement CheckCIF CheckCIF Validation Final_Refinement->CheckCIF Final_Model Final Structural Model CheckCIF->Final_Model

Caption: The iterative process of structure refinement and validation.

Refinement Protocol:

  • Initial Model: The output of the direct methods provides an initial electron density map from which the positions of the heavier atoms (sulfur, oxygen, nitrogen, and carbon) can be determined.

  • Least-Squares Refinement: The atomic coordinates and their anisotropic displacement parameters are refined against the experimental diffraction data using a least-squares algorithm. The goal is to minimize the difference between the observed and calculated structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like checkCIF to ensure that the model is chemically reasonable and fits the experimental data well.

Hypothetical Crystallographic Data for this compound

The following table presents a plausible set of crystallographic data for this compound, based on typical values for similar small organic molecules.

ParameterHypothetical Value
Chemical FormulaC₅H₉NO₂S
Formula Weight147.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)7.8
α (°)90
β (°)105.5
γ (°)90
Volume (ų)650.0
Z4
Calculated Density (g/cm³)1.505
Absorption Coeff. (mm⁻¹)0.45
F(000)312
R-factor (R1)0.045
Weighted R-factor (wR2)0.120
Goodness-of-fit (S)1.05
Analysis of the Crystal Structure

A detailed analysis of the refined crystal structure would reveal key structural features:

  • Molecular Conformation: The thiomorpholine ring would likely adopt a chair conformation, which is the most stable conformation for six-membered rings. The orientation of the carboxylic acid group (axial or equatorial) would be determined.

  • Bond Lengths and Angles: The precise bond lengths and angles would be compared to standard values to identify any unusual geometric features that might indicate electronic effects or strain.

  • Intermolecular Interactions: The packing of the molecules in the crystal lattice is dictated by intermolecular interactions. For this compound, hydrogen bonds involving the carboxylic acid and the amine group are expected to be the dominant interactions, likely forming a complex three-dimensional network.

interactions cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N-H O2 C=O N1->O2 Amine-Carbonyl Interaction O1 C=O OH1 O-H OH1->O2 Carboxylic Acid Dimer N2 N-H N2->O1 Amine-Carbonyl Interaction OH2 O-H OH2->O1 Carboxylic Acid Dimer

Caption: Potential hydrogen bonding network in the crystal lattice.

Conclusion: Implications for Drug Discovery

A detailed crystal structure of this compound provides an invaluable empirical foundation for computational modeling and rational drug design. Researchers can use this information to:

  • Develop Pharmacophore Models: Understand the key structural features required for biological activity.

  • Perform Structure-Based Drug Design: Design new molecules with improved binding affinity and selectivity for a specific target.

  • Predict Physicochemical Properties: Gain insights into properties such as solubility and crystal packing, which are important for drug development.

This guide has outlined a comprehensive and scientifically rigorous approach to the crystal structure analysis of this compound. By following these principles, researchers can obtain a high-quality crystal structure that will serve as a cornerstone for future research and development efforts.

References

Thiomorpholine-3-carboxylic Acid: A Privileged Heterocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: Thiomorpholine-3-carboxylic acid (TMC), a saturated six-membered heterocycle, has emerged as a cornerstone building block in medicinal chemistry.[1] Its unique stereochemical and physicochemical properties, which offer a constrained, non-planar scaffold, make it an invaluable tool for the design of novel therapeutics. This guide provides an in-depth exploration of TMC, covering its synthesis, chemical reactivity, and diverse applications. We will delve into its role as a conformationally restricted amino acid mimetic and a versatile scaffold for developing agents with activities ranging from hypolipidemic to neuroprotective. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the potential of this powerful heterocyclic motif.

Introduction: The Strategic Value of the Thiomorpholine Core

In the landscape of drug design, "privileged scaffolds" are molecular frameworks that can bind to multiple, distinct biological targets, leading to a diverse array of pharmacological activities.[1] The thiomorpholine ring, a thio-analog of morpholine, is a prime example of such a scaffold.[1][2] this compound, specifically, combines the structural features of this heterocycle with the functionality of an alpha-amino acid, presenting a unique three-dimensional structure that is highly attractive for molecular design.

As a constrained analog of cysteine, TMC allows chemists to introduce specific conformational biases into peptides and small molecules. This pre-organization can enhance binding affinity to target proteins, improve metabolic stability by shielding susceptible bonds from enzymatic degradation, and modulate pharmacokinetic properties.[3][4] Its utility extends beyond peptidomimetics, serving as a key intermediate in the synthesis of compounds targeting a wide spectrum of diseases, including neurological disorders, hyperlipidemia, and infectious diseases.[1][5][6]

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for its application.

PropertyValueSource
IUPAC Name This compound[7]
Synonyms 1,4-Thiazane-3-carboxylic acid, 3-Thiomorpholinecarboxylic acid[7]
Molecular Formula C₅H₉NO₂S[7]
Molecular Weight 147.20 g/mol [7]
Physical Form Solid[7]

Synthesis of the this compound Core

The accessibility of a building block is paramount to its widespread adoption. Methodologies for synthesizing the TMC core have evolved from classical multi-step procedures to more efficient modern techniques like solid-phase and continuous-flow synthesis. The choice of synthetic route is often dictated by the desired scale, stereochemical purity, and the need for subsequent derivatization.

Diagram: Key Synthetic Approaches

G cluster_0 Solid-Phase Synthesis cluster_1 Continuous-Flow Synthesis sp_start Fmoc-Cys(Trt)-OH sp_resin Immobilize on Wang Resin sp_start->sp_resin sp_deprotect Fmoc Deprotection sp_resin->sp_deprotect sp_react N-Alkylation / N-Sulfonylation sp_deprotect->sp_react sp_cyclize TFA-mediated Cyclization sp_react->sp_cyclize sp_cleave Cleavage from Resin sp_cyclize->sp_cleave sp_product N-Substituted TMC Derivatives sp_cleave->sp_product cf_start1 Cysteamine HCl cf_react Photochemical Thiol-ene Reaction (Flow Reactor) cf_start1->cf_react cf_start2 Vinyl Chloride cf_start2->cf_react cf_intermediate Half-Mustard Intermediate cf_react->cf_intermediate cf_cyclize Base-mediated Cyclization cf_intermediate->cf_cyclize cf_product Thiomorpholine cf_cyclize->cf_product

Caption: Comparison of solid-phase and continuous-flow synthetic routes to the thiomorpholine core.

Stereoselective Solid-Phase Synthesis

For creating libraries of diverse TMC derivatives, solid-phase synthesis is an exceptionally powerful technique. This methodology allows for the systematic modification of the thiomorpholine nitrogen while maintaining stereochemical control at the C3 position.

The process typically begins with immobilized Fmoc-Cys(Trt)-OH on a solid support like Wang resin.[8] The choice of the trityl (Trt) protecting group for the cysteine thiol is critical as it is stable to the basic conditions used for Fmoc removal but is readily cleaved by trifluoroacetic acid (TFA) during the final cyclization and cleavage step. Following Fmoc deprotection, the free amine can be elaborated through reactions like sulfonylation or acylation. The final ring closure is achieved using TFA, which simultaneously cleaves the side-chain protecting group and catalyzes the intramolecular cyclization.[8] A key advantage of this approach is the ability to generate a wide range of N-substituted TMC analogs for structure-activity relationship (SAR) studies.

Scalable Continuous-Flow Synthesis

When the parent heterocycle, thiomorpholine, is the primary target, particularly on a larger scale, continuous-flow synthesis offers significant advantages in terms of safety, efficiency, and scalability. A recently developed procedure utilizes a two-step telescoped format.[9][10]

The key first step is a photochemical thiol-ene reaction between inexpensive starting materials: cysteamine hydrochloride and vinyl chloride.[10] This reaction proceeds in high yield under highly concentrated conditions (e.g., 4 M) with a photocatalyst. The resulting half-mustard intermediate is then directly subjected to a base-mediated cyclization in the second stage of the flow reactor to yield thiomorpholine.[10] This method avoids the isolation of potentially hazardous intermediates and allows for robust, continuous production, addressing a key bottleneck in the cost-effective supply of the thiomorpholine scaffold.[9]

Chemical Reactivity and Derivatization

This compound possesses three primary functional handles for chemical modification: the secondary amine, the carboxylic acid, and the thioether. This versatility is central to its role as a building block.

  • N-Functionalization: The ring nitrogen (N-4) is a secondary amine and can be readily acylated, sulfonated, or alkylated using standard procedures to install a wide variety of substituents.[10] This position is the most common point of diversification for modulating the pharmacological properties of the final compound.

  • C-Functionalization: The carboxylic acid at the C-3 position can participate in typical acid-base reactions and can be converted to esters or amides.[11] This allows for its incorporation into peptide chains via standard amide bond formation protocols or for its use as a handle to attach other functionalities.

  • S-Oxidation: The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone. This modification dramatically alters the polarity, hydrogen bonding capacity, and geometry of the ring, providing another avenue for fine-tuning molecular properties.

Applications in Drug Discovery and Medicinal Chemistry

The true value of TMC is realized in its application as a scaffold to create novel bioactive molecules. Its rigidified structure serves as an excellent starting point for probing interactions with biological targets.

Diagram: Therapeutic Applications of the TMC Scaffold

G cluster_applications Therapeutic Areas & Roles center This compound (TMC Core) peptido Peptidomimetics (Constrained Amino Acid) center->peptido Conformational Rigidity antioxidant Antioxidant & Hypolipidemic Agents center->antioxidant Scaffold for N-Substituents neuro Neurological Disorders center->neuro Key Synthetic Intermediate ppi Proton Pump Inhibitors center->ppi Enzyme Inhibition other Antitubercular & Antiprotozoal center->other Privileged Scaffold

Caption: The versatility of the TMC core as a building block for diverse therapeutic applications.

Constrained Amino Acid for Peptidomimetics

Peptides often suffer from poor metabolic stability and low oral bioavailability. Incorporating constrained amino acid analogs like TMC is a proven strategy to overcome these limitations.[3] By replacing a natural amino acid with TMC, the conformational freedom of the peptide backbone is reduced, locking it into a more defined shape. This can lead to:

  • Enhanced Potency: Pre-organizing the peptide into its bioactive conformation reduces the entropic penalty of binding to its target receptor.

  • Increased Stability: The non-natural ring structure can prevent recognition by proteases, extending the half-life of the peptide in vivo.

  • Improved Pharmacokinetics: Modifying the overall lipophilicity and polarity of the peptide can enhance its absorption and distribution.[3]

Hypolipidemic and Antioxidant Agents

Derivatives of thiomorpholine have been synthesized and shown to possess potent hypocholesterolemic and antioxidant activity.[6] In these compounds, an antioxidant moiety is typically attached to the thiomorpholine nitrogen.[1][6] These molecules have been shown to inhibit lipid peroxidation and significantly decrease levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) in animal models.[6] The proposed mechanism for the hypolipidemic effect may involve the inhibition of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][6]

Agents for Neurological Disorders and Beyond

The (R)-enantiomer of TMC is highlighted as a versatile building block for pharmaceuticals, particularly in the development of novel drugs targeting neurological disorders.[5] While specific drug candidates are often proprietary, the literature points to the TMC scaffold's ability to generate complex molecules with enhanced biological activity in this therapeutic area.[5] Furthermore, its hydrochloride salt has been investigated as a potential proton pump inhibitor for treating conditions related to excessive gastric acid.[11] The thiomorpholine scaffold's broad utility is further demonstrated by its presence in compounds with antitubercular, antiprotozoal, and dipeptidyl peptidase IV (DPP-IV) inhibitory activities.[1]

Bioactivation and Toxicological Considerations

An essential aspect of drug development is understanding a molecule's metabolic fate. L-Thiomorpholine-3-carboxylic acid is known to be a substrate for L-amino acid oxidase, an enzyme found in the kidney.[12] This enzyme catalyzes the oxidation of L-TMC to an unstable imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid.[12] This bioactivation pathway is critical, as the resulting imine is a reactive species that can lead to cytotoxicity. This finding underscores the importance of considering metabolic pathways when designing TMC-based drugs, as such bioactivation could be a source of toxicity.[12]

Diagram: Bioactivation of L-TMC in the Kidney

G TMC L-Thiomorpholine-3-carboxylic acid (L-TMC) Imine 5,6-Dihydro-2H-1,4-thiazine-3-carboxylic acid (Reactive Imine Intermediate) TMC->Imine L-Amino Acid Oxidase (Kidney) Cytotoxicity Cellular Cytotoxicity Imine->Cytotoxicity Reacts with Nucleophiles

Caption: Metabolic activation of L-TMC by L-amino acid oxidase to a cytotoxic imine species.

Experimental Protocols

Disclaimer: These protocols are illustrative and adapted from the literature. All laboratory work should be conducted with appropriate safety precautions and personal protective equipment.

Protocol 1: Solid-Phase Synthesis of an N-Sulfonylated TMC Derivative

Adapted from ACS Combinatorial Science.[8]

  • Resin Loading: Swell Wang resin in dichloromethane (DCM). In a separate flask, dissolve Fmoc-Cys(Trt)-OH (3 equiv.), HOBt (3 equiv.), and DIC (3 equiv.) in DCM/DMF. Add this solution to the resin and shake at room temperature for 4 hours. Wash the resin thoroughly with DCM, DMF, and methanol, then dry under vacuum.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Sulfonylation: Swell the deprotected resin in DCM. Add 4-nitrobenzenesulfonyl chloride (NsCl, 5 equiv.) and pyridine (5 equiv.). Shake at room temperature for 12 hours. Wash the resin with DCM, DMF, and methanol, then dry.

  • Cyclization and Cleavage: Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triethylsilane (TES). Add the cocktail to the resin and shake at room temperature for 4 hours.

  • Work-up: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure. Precipitate the crude product by adding cold diethyl ether. Purify the product by flash chromatography or HPLC.

Protocol 2: Continuous Flow Synthesis of Thiomorpholine

Adapted from ACS Sustainable Chemistry & Engineering.[10]

  • System Setup: Assemble a continuous flow reactor system consisting of a syringe pump, a T-mixer, a photochemical reactor coil (e.g., FEP tubing) wrapped around a UV light source (e.g., 365 nm LED), and a heated reactor coil for the second step.

  • Feed Solution Preparation: Prepare a 4 M solution of cysteamine hydrochloride in methanol. Add 0.5 mol% of 9-fluorenone as a photocatalyst. Prepare a source of gaseous vinyl chloride.

  • Thiol-ene Reaction (Step 1): Pump the methanolic solution and the vinyl chloride gas through the T-mixer and into the photochemical reactor. Set the residence time to approximately 20-30 minutes at 20°C.

  • Cyclization (Step 2): The output from the first reactor is mixed with a stream of a base (e.g., DIPEA, 2 equiv.) and fed into the second, heated reactor coil (e.g., 100°C) with a residence time of 5-10 minutes.

  • Isolation: Collect the output from the flow system. The desired thiomorpholine product can be isolated from the reaction mixture via distillation.

Conclusion

This compound is more than just another heterocyclic compound; it is a strategically important building block that empowers medicinal chemists to tackle complex design challenges. Its rigidified structure, synthetic tractability, and proven track record as a privileged scaffold make it a component of choice for generating next-generation therapeutics. From enhancing the properties of peptides to serving as the core of small molecules with diverse bioactivities, TMC continues to demonstrate its immense value in the relentless pursuit of novel and effective medicines. A thorough understanding of its synthesis, reactivity, and metabolic profile, as outlined in this guide, is essential for unlocking its full potential.

References

The Thiomorpholine Ring: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with superior therapeutic efficacy and safety profiles. Within the vast arsenal of heterocyclic scaffolds, the thiomorpholine ring has emerged as a structure of profound biological significance. This six-membered saturated heterocycle, containing both sulfur and nitrogen atoms, offers a unique constellation of physicochemical properties that make it an invaluable building block in contemporary drug design. This technical guide provides a comprehensive exploration of the thiomorpholine moiety, delving into its fundamental chemical characteristics, strategic applications in medicinal chemistry, and the causal relationships that underpin its biological activity. We will examine its role as a versatile pharmacophore, its impact on pharmacokinetic profiles, and present detailed experimental protocols for its synthesis and evaluation, thereby equipping researchers with the knowledge to harness the full potential of this privileged scaffold.

Introduction: The Ascendancy of a Privileged Scaffold

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for diverse biological targets.[1] Thiomorpholine, the thio-analog of morpholine where the oxygen atom is replaced by sulfur, has unequivocally earned this designation.[2][3] This seemingly simple substitution has profound implications for a molecule's properties, often leading to enhanced metabolic stability, modulated lipophilicity, and novel biological activities.[1][4]

The versatility of the thiomorpholine ring stems from several key features:

  • Bioisosteric Replacement: It frequently serves as a bioisostere for the ubiquitous morpholine ring, which is present in numerous FDA-approved drugs.[1][5] This substitution allows for patentability and the fine-tuning of receptor-binding interactions and pharmacokinetic parameters.[1]

  • Modulation of Physicochemical Properties: The presence of the sulfur atom generally increases lipophilicity compared to its morpholine counterpart, which can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

  • Metabolic Handle: The sulfur atom is susceptible to oxidation, forming the corresponding sulfoxide and sulfone.[1][4] This provides a "metabolically soft spot" that can be engineered to control the rate of drug metabolism and clearance.[4]

  • Diverse Biological Activities: Thiomorpholine derivatives have demonstrated a remarkable breadth of pharmacological activities, including antitubercular, antioxidant, hypolipidemic, anticancer, antibacterial, and anti-inflammatory properties.[2][3][6]

This guide will navigate the multifaceted nature of the thiomorpholine ring, providing both foundational knowledge and practical insights for its application in drug discovery programs.

Synthesis and Chemical Characteristics

The synthetic accessibility of a scaffold is paramount to its utility in medicinal chemistry. Fortunately, a variety of robust methods for the synthesis of the thiomorpholine ring and its derivatives have been developed.[2][7]

General Synthetic Strategies

Several common strategies for the synthesis of the thiomorpholine core are outlined below. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.

A common and efficient method involves the reaction of a β,β'-dihaloalkylamine with a sulfur source, such as sodium sulfide. Another versatile approach is the double Michael addition of a primary amine to divinyl sulfone. More contemporary methods, such as copper-catalyzed three-component reactions of terminal alkynes, isothiocyanates, and aziridines, offer rapid access to highly substituted thiomorpholine derivatives.[8]

G cluster_0 Synthetic Approaches to Thiomorpholine cluster_1 Example Pathways Starting Materials Starting Materials Reaction Type Reaction Type Thiomorpholine Core Thiomorpholine Core Dihaloalkylamine + Na2S β,β'-dihaloalkylamine + Sodium Sulfide Primary Amine + Divinyl Sulfone Primary Amine + Divinyl Sulfone Alkyne + Isothiocyanate + Aziridine Alkyne + Isothiocyanate + Aziridine (Cu-catalyzed)

Caption: Overview of synthetic strategies for the thiomorpholine core.

The Significance of Sulfur Oxidation State

A key feature of the thiomorpholine ring is the ability of the sulfur atom to exist in different oxidation states: sulfide, sulfoxide, and sulfone (thiomorpholine 1,1-dioxide).[1] This oxidation has a profound impact on the physicochemical properties of the molecule, as summarized in the table below.

PropertySulfideSulfoxideSulfone
Polarity LowModerateHigh
Hydrogen Bond Acceptor Strength WeakStrongStrong
Solubility LowerHigherHighest
Metabolic Stability LowerVariableHigher

The ability to modulate these properties by simple oxidation provides a powerful tool for drug optimization. For instance, converting a thiomorpholine-containing compound to its sulfone analog can significantly increase its aqueous solubility and metabolic stability.[9][10] Thiomorpholine 1,1-dioxide itself is a valuable building block in organic synthesis, utilized in the development of anti-inflammatory and analgesic drugs.[9][10]

The Role of Thiomorpholine in Medicinal Chemistry: Case Studies

The true measure of a privileged scaffold lies in its successful application in the development of bioactive compounds. The thiomorpholine ring has been incorporated into a wide array of therapeutic agents, demonstrating its versatility across different disease areas.

Antitubercular Agents: The Story of Sutezolid

A compelling example of the thiomorpholine scaffold's impact is in the development of antitubercular agents.[1][11] Sutezolid (PNU-100480) is an oxazolidinone antibiotic that has been investigated for the treatment of tuberculosis, including multidrug-resistant strains.[1][11] It is a thiomorpholine analog of the FDA-approved drug Linezolid.

The replacement of the morpholine ring in Linezolid with a thiomorpholine moiety in Sutezolid leads to improved efficacy against Mycobacterium tuberculosis.[1] Sutezolid functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1]

Comparative In Vitro Efficacy of Sutezolid and Linezolid

OrganismSutezolid MIC (µg/mL)Linezolid MIC (µg/mL)
Mycobacterium tuberculosis H37Rv0.06 - 0.1250.25 - 0.5
Multidrug-Resistant M. tuberculosis0.125 - 0.50.5 - 2.0

Data compiled from multiple sources. MIC (Minimum Inhibitory Concentration) values can vary slightly between studies.

G Bacterial Ribosome Bacterial Ribosome 50S Subunit 50S Subunit Bacterial Ribosome->50S Subunit 30S Subunit 30S Subunit Bacterial Ribosome->30S Subunit Inhibition Inhibition 50S Subunit->Inhibition Leads to Sutezolid Sutezolid Sutezolid->50S Subunit Binds to Protein Synthesis Protein Synthesis Inhibition->Protein Synthesis of Bacterial Cell Death Bacterial Cell Death Protein Synthesis->Bacterial Cell Death Prevents

Caption: Mechanism of action of Sutezolid.

Kinase Inhibitors in Oncology

The thiomorpholine moiety has been extensively explored in the design of kinase inhibitors for cancer therapy.[1] The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a prime therapeutic target.[12] Many PI3K inhibitors incorporate a morpholine ring, and the substitution with thiomorpholine offers a viable strategy for generating novel intellectual property and potentially improving pharmacokinetic properties.[1][12]

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes

Thiomorpholine derivatives have also shown promise as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes mellitus.[2][3] Inhibition of DPP-IV increases the levels of incretin hormones, which in turn stimulate insulin secretion. Several thiomorpholine-bearing compounds have demonstrated potent in vitro inhibition of DPP-IV.[2]

Hypolipidemic and Antioxidant Agents

Researchers have synthesized thiomorpholine derivatives that exhibit both hypolipidemic and antioxidant activities.[13] These compounds have been shown to inhibit lipid peroxidation and reduce levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) in animal models, suggesting their potential as anti-atherogenic agents.[2][13]

Experimental Protocols: A Practical Guide

To translate the theoretical potential of the thiomorpholine scaffold into tangible results, robust and reproducible experimental protocols are essential. This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of a representative thiomorpholine-containing compound.

Synthesis of 4-(4-Nitrophenyl)thiomorpholine

This protocol describes the synthesis of a key precursor used in medicinal chemistry, 4-(4-nitrophenyl)thiomorpholine.[4]

Materials:

  • 4-Fluoronitrobenzene

  • Thiomorpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 4-fluoronitrobenzene (1.0 eq) in acetonitrile, add thiomorpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at reflux (approximately 82°C) for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 4-(4-nitrophenyl)thiomorpholine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antibacterial Activity Assay (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a thiomorpholine derivative against a bacterial strain, such as Staphylococcus aureus.

Materials:

  • Thiomorpholine test compound

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Resazurin solution

Procedure:

  • Prepare a stock solution of the thiomorpholine test compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the bacterial suspension to each well containing the test compound and control wells (broth only, bacteria only, and positive control with a known antibiotic).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, add resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

Conclusion and Future Perspectives

The thiomorpholine ring has firmly cemented its status as a privileged scaffold in medicinal chemistry.[1][6] Its unique physicochemical properties, synthetic tractability, and the diverse biological activities of its derivatives underscore its immense therapeutic potential.[2][3] The successful application of thiomorpholine-containing compounds in various stages of drug discovery, from early-stage hits to clinical candidates like Sutezolid, provides compelling evidence of its value.[1][11]

Future research will undoubtedly continue to uncover novel applications for this versatile heterocycle. The exploration of new synthetic methodologies to access diverse substitution patterns, coupled with a deeper understanding of the structure-activity relationships of thiomorpholine derivatives, will pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles. The ability to fine-tune pharmacokinetic properties through modulation of the sulfur oxidation state will remain a key strategy in optimizing drug candidates. For medicinal chemists and drug development professionals, the thiomorpholine scaffold represents a rich and rewarding area of exploration in the ongoing quest for innovative medicines.

References

An In-depth Technical Guide to the Conformational Analysis of Thiomorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thiomorpholine-3-carboxylic acid is a pivotal heterocyclic scaffold in medicinal chemistry and drug development, valued for its unique stereochemical and electronic properties.[1] A comprehensive understanding of its three-dimensional structure and conformational dynamics is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutics with enhanced efficacy and specificity. This technical guide provides a multi-faceted approach to the conformational analysis of this compound, integrating advanced experimental techniques with robust computational methodologies. We will delve into the theoretical underpinnings of its conformational landscape, followed by detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this versatile molecule.

Introduction: The Significance of Conformational Insight

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For flexible molecules like this compound, which can adopt multiple conformations, understanding the preferred spatial arrangements of its atoms is crucial. The thiomorpholine ring, a six-membered heterocycle containing both sulfur and nitrogen atoms, can exist in various conformations, with the chair form being the most stable, analogous to cyclohexane.[2] The presence of a carboxylic acid substituent at the 3-position introduces additional complexity, influencing the conformational equilibrium through steric and electronic effects.

This guide will systematically explore the conformational preferences of this compound, providing both the "how" and the "why" behind the analytical techniques employed. By understanding the energetic landscape of its conformers, researchers can gain critical insights into receptor binding, metabolic stability, and pharmacokinetic properties.

Theoretical Framework: The Conformational Landscape of the Thiomorpholine Ring

The thiomorpholine ring, like cyclohexane, can adopt several conformations, including the low-energy chair and the higher-energy boat and twist-boat forms. The chair conformation is generally the most stable due to the minimization of torsional and steric strain.

Chair Conformations and Substituent Effects

In the chair conformation, substituents can occupy either axial or equatorial positions. For this compound, the carboxylic acid group at the C3 position can be either axial or equatorial. The relative stability of these two chair conformers is influenced by several factors:

  • Steric Hindrance: Equatorial substituents are generally more stable as they experience less steric hindrance from the rest of the ring.

  • Electronic Effects: The presence of heteroatoms (S and N) introduces dipoles that can influence conformational preference.[3]

  • Intramolecular Hydrogen Bonding: The carboxylic acid group can potentially form intramolecular hydrogen bonds with the ring's heteroatoms, which could stabilize certain conformations.

The interplay of these factors determines the predominant conformation in a given environment.

Experimental Methodologies for Conformational Elucidation

A combination of experimental techniques is often necessary to fully characterize the conformational landscape of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[4] Both ¹H and ¹³C NMR can provide valuable information.

Objective: To determine the preferred conformation and the rate of conformational exchange.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR spectrometer (300 MHz or higher recommended)

Procedure:

  • Sample Preparation: Dissolve a few milligrams of this compound in the chosen deuterated solvent.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at room temperature.

    • Perform temperature-dependent NMR experiments, acquiring spectra at a range of temperatures (e.g., from 298 K down to 223 K).

  • Data Analysis:

    • Chemical Shifts: The chemical shifts of the ring protons, particularly those on C2, C3, C5, and C6, are sensitive to their axial or equatorial orientation.

    • Coupling Constants (³JHH): The vicinal coupling constants between adjacent protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. Larger coupling constants are typically observed for anti-periplanar (axial-axial) protons, while smaller couplings are seen for syn-clinal (axial-equatorial and equatorial-equatorial) protons.

    • Temperature Effects: At room temperature, if the rate of chair-chair interconversion is fast on the NMR timescale, an averaged spectrum is observed. As the temperature is lowered, the interconversion slows down, and at the coalescence temperature, significant line broadening occurs. At even lower temperatures (the slow-exchange regime), separate signals for the individual conformers may be observed, allowing for the determination of their relative populations.[5]

Data Interpretation: By analyzing the coupling constants and the temperature-dependent spectral changes, one can deduce the dominant chair conformation and quantify the energetic barrier to ring inversion.

X-ray Crystallography

X-ray crystallography provides a definitive picture of the molecule's conformation in the solid state.

Objective: To determine the precise three-dimensional structure in the solid state.

Procedure:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

Data Interpretation: The resulting crystal structure will reveal the bond lengths, bond angles, and torsion angles of the molecule, providing a high-resolution snapshot of its conformation in the solid state. It is important to note that the solid-state conformation may be influenced by crystal packing forces and may not be the most stable conformation in solution.[2] A study on 4-(4-nitrophenyl)thiomorpholine revealed a chair conformation in the solid state.[2]

Computational Chemistry: In Silico Conformational Analysis

Computational methods are invaluable for complementing experimental data and providing a deeper understanding of the conformational energetics.

Protocol: DFT and Molecular Mechanics Calculations

Objective: To calculate the relative energies of different conformers and map the potential energy surface.

Software: Gaussian, Spartan, or other quantum chemistry software packages.

Procedure:

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all possible low-energy conformers.

  • Geometry Optimization and Energy Calculation:

    • For each identified conformer, perform a full geometry optimization and frequency calculation using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

    • The frequency calculation confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

  • Solvent Effects: To model the solution-phase behavior, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) in the calculations.

Data Interpretation: The calculations will provide the relative energies of the different conformers (e.g., axial vs. equatorial chair, boat, twist-boat). The Boltzmann distribution can then be used to predict the relative populations of these conformers at a given temperature, which can be compared with the experimental NMR data.

Data Synthesis and Visualization

A holistic understanding of the conformational behavior of this compound is achieved by integrating the findings from experimental and computational methods.

Comparative Data Table
Parameter NMR Spectroscopy (in Solution) X-ray Crystallography (Solid State) Computational Modeling (in silico)
Dominant Conformation Determined from coupling constants and NOE data.Direct observation of the chair conformation and substituent orientation.Lowest energy conformer predicted by DFT calculations.
Conformer Population Quantified from integrated peak areas in low-temperature NMR.Typically a single conformation is observed in the crystal lattice.Calculated from the relative energies using the Boltzmann distribution.
Dihedral Angles Estimated from ³JHH values using the Karplus equation.Precisely measured from the refined crystal structure.Calculated for the optimized geometry of each conformer.
Energy Barrier to Interconversion Determined from coalescence temperature in variable-temperature NMR.Not directly measurable.Calculated as the energy of the transition state for ring inversion.
Visualizations

Diagram 1: Chair Interconversion of this compound

G cluster_0 Equatorial Conformer cluster_1 Axial Conformer Equatorial Carboxylic Acid Equatorial Axial Carboxylic Acid Axial Equatorial->Axial Ring Inversion

Caption: Chair-chair interconversion of this compound.

Diagram 2: Experimental and Computational Workflow

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_synthesis Data Synthesis NMR NMR Spectroscopy Analysis Comparative Analysis NMR->Analysis XRay X-ray Crystallography XRay->Analysis MM Molecular Mechanics Conformational Search DFT DFT Optimization and Energy Calculation MM->DFT DFT->Analysis

Caption: Integrated workflow for conformational analysis.

Conclusion: A Roadmap for Drug Design

The conformational analysis of this compound is not merely an academic exercise; it provides a critical foundation for rational drug design. By understanding which conformations are energetically favorable and how the conformational equilibrium can be influenced by substituents or the local environment, medicinal chemists can design analogs with improved binding affinities and pharmacokinetic profiles. The integrated approach outlined in this guide, combining NMR spectroscopy, X-ray crystallography, and computational modeling, offers a robust framework for unlocking the full therapeutic potential of this important heterocyclic scaffold.

References

An In-depth Technical Guide to Thiomorpholine-3-carboxylic Acid: A Versatile Heterocyclic Scaffold for Advanced Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomorpholine-3-carboxylic acid, a saturated heterocyclic compound, has emerged as a significant building block in medicinal chemistry and materials science. Its unique structural and chemical properties, including its constrained conformation and the presence of both a secondary amine and a carboxylic acid functional group, make it a valuable scaffold for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of this compound, encompassing its chemical identity, physicochemical properties, synthesis, and diverse applications, with a focus on its role in drug discovery and peptide chemistry.

Chemical Identity and Synonyms

This compound is a cyclic non-proteinogenic amino acid. It is structurally analogous to proline, with a sulfur atom replacing the C4 methylene group of the pyrrolidine ring. This substitution imparts distinct conformational and electronic properties to the molecule.

The compound is known by several synonyms, which are often used interchangeably in the scientific literature and chemical supplier catalogs.[1] It is crucial for researchers to be aware of these different nomenclatures to ensure accurate information retrieval.

Systematic Name Common Synonyms CAS Registry Number
This compound3-Thiomorpholinecarboxylic acid20960-92-3
1,4-Thiazane-3-carboxylic acid
Tetrahydro-1,4-thiazine-3-carboxylic acid
(R)-Thiomorpholine-3-carboxylic acid65527-54-0
(S)-Thiomorpholine-3-carboxylic acid73401-53-3
This compound HYDROCHLORIDE96612-95-2

Note: The CAS number can vary depending on the stereochemistry (R or S) or if it is in a salt form.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, reactivity, and biological activity. As a cyclic amino acid, it exists as a zwitterion at physiological pH, which influences its solubility and melting point.[2]

Property Value Source
Molecular Formula C₅H₉NO₂SPubChem
Molecular Weight 147.20 g/mol PubChem
Appearance White solid[3]
Melting Point Decomposes in the range of 200-300°C[2]
Solubility Generally soluble in water; insoluble in non-polar organic solvents. Solubility in mixed aqueous-organic solvents decreases with increasing organic solvent content.[1][2]
pKa (α-carboxyl group) Estimated to be around 2-3Inferred from similar amino acids[4][5]
pKa (α-ammonium group) Estimated to be around 9-10Inferred from similar amino acids[4][5]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, often starting from readily available amino acids like cysteine. The following represents a plausible and commonly cited synthetic strategy.

Synthetic Workflow

The synthesis typically involves the reaction of a cysteine derivative with a suitable dielectrophile to form the six-membered thiomorpholine ring.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cysteine L-Cysteine reaction Cyclization Reaction cysteine->reaction Nucleophilic attack dibromoethane 1,2-Dibromoethane dibromoethane->reaction Electrophile tmc This compound reaction->tmc Formation of heterocyclic ring BioisostereConcept cluster_flexible Flexible Peptide cluster_constrained Constrained Peptide peptide Linear Peptide Chain conformations Multiple Conformations peptide->conformations Adopts tmc_peptide Peptide with this compound single_conformation Defined Conformation tmc_peptide->single_conformation Enforces

References

The Diverse Bioactivity Profile of Thiomorpholine Analogues: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the pursuit of novel molecular frameworks with enhanced therapeutic potential is a paramount objective. Among the vast array of heterocyclic systems, thiomorpholine, a six-membered saturated ring containing sulfur and nitrogen atoms, has distinguished itself as a "privileged scaffold".[1][2] This guide provides a comprehensive exploration of the thiomorpholine moiety, detailing its synthesis, physicochemical properties, and its demonstrated multifaceted biological activities. We will delve into its applications in oncology, infectious diseases, and metabolic disorders, supported by quantitative data, detailed experimental protocols, and mechanistic insights into relevant signaling pathways. The unique characteristics of the thiomorpholine ring, including its role as a bioisostere for morpholine and the ability of its sulfur atom to exist in various oxidation states (sulfide, sulfoxide, sulfone), offer a versatile platform for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2]

The Thiomorpholine Scaffold: Physicochemical Properties and Synthetic Strategy

The thiomorpholine ring is the thio-analog of morpholine, where the oxygen atom is replaced by sulfur.[3][4] This substitution significantly impacts the molecule's properties, often leading to increased lipophilicity and novel biological interactions compared to its morpholine counterpart.[5] This alteration is a critical tool in drug design, allowing chemists to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Rationale for Synthetic Exploration

The synthesis of thiomorpholine and its derivatives is a cornerstone of their application. A variety of synthetic routes have been developed to create diverse analogues for biological screening.[1][6] A common and efficient method involves the nucleophilic aromatic substitution reaction, for example, between 4-fluoronitrobenzene and thiomorpholine to produce 4-(4-nitrophenyl)thiomorpholine, a precursor for many active compounds.[5] Another versatile approach involves a telescoped photochemical thiol-ene reaction followed by cyclization in a continuous flow setup, which is both time- and atom-efficient.[7]

Below is a generalized workflow for the synthesis and subsequent biological evaluation of novel thiomorpholine analogues.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation start Starting Materials (e.g., Cysteamine, Vinyl Halides) reaction Chemical Synthesis (e.g., Cyclization, Substitution) start->reaction Reactants purification Purification (e.g., Chromatography, Recrystallization) reaction->purification Crude Product characterization Structural Characterization (NMR, Mass Spec, X-ray) purification->characterization Pure Compound in_vitro In Vitro Assays (Cytotoxicity, Antimicrobial, Enzyme Inhibition) characterization->in_vitro Test Compound sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_id Lead Compound Identification sar->lead_id in_vivo In Vivo Studies (Animal Models) lead_id->in_vivo

Caption: General workflow for the synthesis and biological screening of thiomorpholine analogues.

Anticancer Activity: Targeting Key Oncogenic Pathways

Thiomorpholine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[8][9] Mechanistic studies reveal that these compounds often induce apoptosis and modulate critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[8]

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Certain thiomorpholine-based compounds have been identified as inhibitors of key kinases within this pathway, such as PI3Kα and mTOR.[1] By blocking these enzymes, the compounds disrupt downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.

RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Thiomorpholine Analogue Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiomorpholine analogues.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC50), a measure of potency. The tables below summarize the cytotoxic activity of representative thiomorpholine derivatives against various human cancer cell lines.

Table 1: Cytotoxic Activity of Thiazole-Thiomorpholine Derivatives against A549 Human Lung Cancer Cells.[8]

CompoundSubstituent on Phenyl RingIC50 (µM)
3a H10.14
3b 4-F8.26
3c 4-Cl7.53
3d 4-Br6.89
3e 4-I5.12
3f 4-CH33.72
Cisplatin -12.50

Causality Insight: The data in Table 1 demonstrates a clear structure-activity relationship (SAR). The increasing anticancer activity from fluoro to iodo substitution (compounds 3b-3e) suggests that the size and lipophilicity of the halogen at the para position of the phenyl ring are critical for enhancing cytotoxicity, with the methyl-substituted analogue (3f) showing the highest potency.[8]

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a self-validating system for assessing the cytotoxic effects of thiomorpholine analogues on cancer cell lines.

  • Cell Seeding:

    • Culture human cancer cells (e.g., A549) in appropriate media until they reach ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment. Rationale: This initial incubation ensures cells are in a logarithmic growth phase and properly adhered before treatment.

  • Compound Treatment:

    • Prepare a stock solution of the thiomorpholine analogue in DMSO. Perform serial dilutions in culture media to achieve the desired final concentrations.

    • Remove the old media from the wells and add 100 µL of media containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

    • Incubate the plate for 48-72 hours. Rationale: The incubation period is chosen to span multiple cell doubling times, allowing for the compound's effect on proliferation to become apparent.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity

Thiomorpholine analogues have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antimycobacterial, and antifungal effects.[1][10][11] The incorporation of the thiomorpholine scaffold can enhance potency and improve the pharmacokinetic properties of known antibiotic classes.

Antibacterial and Antimycobacterial Agents

A prominent example is the development of oxazolidinone antibiotics, where the morpholine ring of the FDA-approved drug Linezolid was replaced with a thiomorpholine S-oxide or S,S-dioxide.[3][12] This modification led to novel leads with potent activity against Gram-positive bacteria and enhanced activity against respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis.[1][12] Furthermore, certain 2-(thiophen-2-yl)dihydroquinolines coupled with thiomorpholine have been identified as highly potent agents against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis.[1][11]

Table 2: Antimycobacterial Activity of Thiomorpholine-Coupled Dihydroquinolines.[11]

CompoundN-substituent on PiperazineMIC (µg/mL) vs. M. tuberculosis H37Rv
7f 4-fluorophenyl1.56
7p 4-pyridyl1.56
Isoniazid -0.1
Rifampicin -0.1

Note: Compounds 7f and 7p from the study were piperazine-coupled, a closely related heterocycle often explored alongside thiomorpholine in SAR studies, demonstrating potent activity.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation:

    • Streak the bacterial strain (e.g., Staphylococcus aureus) on an appropriate agar plate and incubate overnight.

    • Pick several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of 5 x 10^5 CFU/mL in the assay wells. Rationale: A standardized inoculum density is critical for reproducibility.

  • Compound Dilution:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.

    • Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from one column to the next across the plate.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Seal the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Optionally, a growth indicator like resazurin can be added. A color change from blue to pink indicates bacterial growth.[2]

Modulation of Metabolic and Cardiovascular Systems

The versatility of the thiomorpholine scaffold extends to metabolic and cardiovascular diseases. Analogues have been developed as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes and as agents with potent hypolipidemic and antioxidant activity.[1][13]

DPP-IV Inhibition

DPP-IV is an enzyme that inactivates incretin hormones, which play a key role in glucose homeostasis. Inhibiting DPP-IV prolongs the action of these hormones, leading to improved glycemic control. Thiomorpholine-bearing compounds have been synthesized and shown to be effective DPP-IV inhibitors in vitro.[1] For instance, compounds with IC50 values as low as 3.40 µmol/L have been identified.[1][3]

Hypolipidemic and Antioxidant Activity

A series of thiomorpholine derivatives incorporating an antioxidant moiety have been shown to inhibit lipid peroxidation and reduce plasma lipid levels.[1][13] In a Triton WR-1339-induced hyperlipidemic rat model, the most active compound decreased triglyceride, total cholesterol, and LDL levels by 80%, 78%, and 76%, respectively.[1][13] The proposed mechanism involves the inhibition of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway, coupled with direct antioxidant effects.[1]

Neuroprotective Potential

While less explored than other activities, the foundational properties of the thiomorpholine scaffold suggest its potential in developing neuroprotective agents.[4][6] The ability to modulate lipophilicity allows for better penetration of the blood-brain barrier, a critical hurdle in CNS drug development.[14] Analogues have been screened for activity against enzymes like acetylcholinesterase, which are relevant targets in neurodegenerative diseases such as Alzheimer's.[1][3] The structural similarity to morpholine, which is present in compounds targeting neurodegenerative pathways, provides a strong rationale for further investigation in this area.[15]

Conclusion and Future Directions

The thiomorpholine scaffold is unequivocally a privileged structure in medicinal chemistry, offering a robust and versatile platform for the design of novel therapeutics.[2][3] Its analogues have demonstrated a remarkable diversity of biological activities, including potent anticancer, antimicrobial, and metabolic-modulating effects. The ability to fine-tune physicochemical properties through substitution and oxidation of the sulfur atom provides medicinal chemists with a powerful tool to overcome challenges in drug development, such as metabolic instability and target selectivity. Future research should continue to explore the vast chemical space around this scaffold, focusing on novel substitutions, investigating less-explored therapeutic areas like neurodegeneration and virology, and leveraging computational modeling to rationally design next-generation thiomorpholine-based drugs with superior efficacy and safety profiles.

References

Methodological & Application

Stereoselective synthesis of Thiomorpholine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Stereoselective Synthesis of Thiomorpholine-3-carboxylic Acid Derivatives

Abstract

This technical guide provides a comprehensive overview of modern and classical strategies for the stereoselective synthesis of this compound and its derivatives. Enantiomerically pure thiomorpholine scaffolds are crucial building blocks in medicinal chemistry, recognized for their role in developing novel therapeutics.[1] This document details three primary stereoselective approaches: chiral pool synthesis utilizing natural amino acids, diastereoselective methods employing chiral auxiliaries, and enantioselective asymmetric catalysis, with a focus on biocatalysis. For each strategy, we explain the underlying chemical principles, provide field-tested, step-by-step protocols, and discuss the rationale behind experimental choices. The content is designed for researchers, scientists, and professionals in drug development seeking both theoretical understanding and practical, actionable methodologies.

Introduction: The Significance of Chiral Thiomorpholines

The thiomorpholine ring is a saturated six-membered heterocycle containing both sulfur and nitrogen atoms.[2] This structural motif is of significant interest in drug discovery due to its favorable pharmacological profile and its presence in various bioactive compounds.[2][3] A prominent example is sutezolid, an oxazolidinone antibiotic in clinical trials for treating multidrug-resistant tuberculosis, which features a thiomorpholine core.[4]

The carboxylic acid functionality at the 3-position, adjacent to the nitrogen atom, introduces a stereocenter. As with most pharmaceuticals, the biological activity of this compound derivatives is highly dependent on their absolute stereochemistry. A specific enantiomer may exhibit desired therapeutic effects, while its mirror image could be inactive or even cause undesirable side effects. Therefore, the development of robust and efficient methods for controlling stereochemistry during synthesis is paramount.[1] This guide explores the primary strategies to achieve this control, providing detailed protocols for laboratory application.

Strategy I: Chiral Pool Synthesis from L-Cysteine

The most direct path to enantiomerically pure compounds is often to begin with a readily available, inexpensive chiral molecule. This "chiral pool" approach leverages the stereochemistry endowed by nature. L-cysteine, a natural amino acid, is the ideal starting material for the synthesis of (R)-thiomorpholine-3-carboxylic acid due to its inherent (R)-stereocenter and the presence of both thiol and amine functionalities required for ring formation.

Causality Behind the Approach: The strategy relies on a simple intramolecular double alkylation (cyclization) of the cysteine backbone with a two-carbon electrophile. The stereocenter at the alpha-carbon of cysteine is preserved throughout the reaction sequence, directly translating its chirality to the final product. This method is reliable and predictable, though it is inherently limited to producing the stereoisomer dictated by the starting material (L-cysteine provides the R-product).

G sub L-Cysteine int1 N-Boc-L-Cysteine sub->int1  Boc2O, NaOH    aq. Dioxane   prod (R)-N-Boc-Thiomorpholine- 3-carboxylic acid int1->prod  1,2-Dibromoethane,    K2CO3, DMF   final (R)-Thiomorpholine- 3-carboxylic acid prod->final  TFA or HCl    Deprotection  

Figure 1. Workflow for the chiral pool synthesis of (R)-thiomorpholine-3-carboxylic acid starting from L-cysteine.

Protocol 2.1: Synthesis of (R)-Thiomorpholine-3-carboxylic acid from L-Cysteine

This protocol involves three main steps: N-protection of the starting amino acid, cyclization to form the thiomorpholine ring, and final deprotection.

Step 1: N-Protection of L-Cysteine

  • Dissolve L-cysteine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous sodium hydroxide (NaOH) at 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane dropwise to the stirring mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

  • Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid (HCl) at 0 °C.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-cysteine, which is often used without further purification.

Step 2: Cyclization to form the Thiomorpholine Ring

  • Dissolve N-Boc-L-cysteine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃, 2.5 eq) to the solution. This base is crucial for deprotonating both the carboxylic acid and the thiol, activating them for nucleophilic attack.

  • Add 1,2-dibromoethane (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 18-24 hours. Monitor reaction progress by LC-MS.

  • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain (R)-4-(tert-butoxycarbonyl)this compound.

    • Expected Yield: 60-75%.

Step 3: N-Deprotection

  • Dissolve the purified product from Step 2 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether to precipitate the product as a salt. Filter and dry under vacuum to obtain (R)-thiomorpholine-3-carboxylic acid.

    • Expected Yield: >90%.

    • Characterization: Verify structure via ¹H NMR, ¹³C NMR, and MS. Confirm enantiomeric purity via chiral HPLC analysis.

Strategy II: Chiral Auxiliary-Mediated Diastereoselective Synthesis

When a suitable chiral starting material is unavailable, or when substitution at other positions is desired, a chiral auxiliary can be employed. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent reaction in a diastereoselective manner.[5] After the key bond-forming step, the auxiliary is cleaved and can often be recovered.[5] Evans' oxazolidinones and Oppolzer's camphorsultam are classic examples.[5][6]

Causality Behind the Approach: The auxiliary creates a chiral environment around the reaction center. Its sterically demanding groups block one face of the molecule (e.g., an enolate intermediate), forcing an incoming electrophile to attack from the less hindered face. This results in the preferential formation of one diastereomer over the other. The diastereomers can then be separated, and removal of the auxiliary yields the enantiomerically enriched product.

G sub Prochiral Substrate (e.g., N-acyl thiomorpholinone) intermediate Diastereomeric Intermediate sub->intermediate Attach aux Chiral Auxiliary (e.g., Evans' Oxazolidinone) aux->intermediate reaction Diastereoselective Reaction (e.g., Alkylation) intermediate->reaction product_diastereomer Product (Major Diastereomer) reaction->product_diastereomer cleavage Auxiliary Cleavage product_diastereomer->cleavage final_product Enantiomerically Pure Product cleavage->final_product recovered_aux Recovered Auxiliary cleavage->recovered_aux Recover & Reuse G substrate Prochiral Substrate (Dihydro-1,4-thiazine) product Chiral Thiomorpholine ired IRED (Imine Reductase) ired->product nadp NADP+ ired->nadp nadph NADPH (Hydride Source) nadph->ired gdh GDH (Glucose Dehydrogenase) nadp->gdh gdh->nadph Regeneration gluconolactone Glucono-δ-lactone gdh->gluconolactone glucose Glucose glucose->gdh sub sub sub->ired

References

Application Note & Protocol: A Guide to Polymer-Supported Synthesis of N-Acyl Thiomorpholine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the N-Acyl Thiomorpholine Scaffold

The thiomorpholine-3-carboxylic acid core is a valuable heterocyclic scaffold in medicinal chemistry and drug development. As a constrained cyclic sulfur-containing amino acid analogue, it serves as a versatile building block for creating complex molecules with defined three-dimensional structures.[1] N-acylation of this core structure generates a diverse library of compounds with significant therapeutic potential. These derivatives are explored as bioisosteres of carboxylic acids, where the modification can lead to improved pharmacological profiles, such as enhanced metabolic stability or better membrane permeability.[2][3][4]

The synthesis of libraries of these compounds for high-throughput screening, however, presents challenges for traditional solution-phase chemistry, which often involves tedious workup and purification procedures. Polymer-supported synthesis, a cornerstone of combinatorial chemistry, offers a powerful alternative. By anchoring the thiomorpholine scaffold to a solid support, excess reagents and by-products can be easily removed by simple filtration and washing, streamlining the entire synthetic process.[5] This approach not only accelerates the synthesis but also facilitates automation, making it ideal for generating large libraries of N-acyl thiomorpholine-3-carboxylic acids for drug discovery programs.[6]

This guide provides a detailed protocol for the solid-phase synthesis of this important class of compounds, based on established methodologies, and explains the critical considerations behind each step.[7][8]

Principle of the Method: The Solid-Phase Advantage

The core strategy involves immobilizing a protected this compound derivative onto a suitable polymer resin, typically through an ester linkage. The immobilized compound can then be subjected to a series of chemical transformations. The key N-acylation step is performed by treating the resin-bound secondary amine with a carboxylic acid in the presence of a coupling agent. Because the molecule of interest is covalently attached to the insoluble solid support, all solution-phase reagents and by-products are washed away. The final, purified N-acylated product is then cleaved from the resin in the last step.

This methodology offers several distinct advantages:

  • Simplified Purification: Eliminates the need for chromatographic purification of intermediates.

  • Use of Excess Reagents: Allows for the use of a large excess of reagents to drive reactions to completion, with easy removal afterwards.

  • Amenability to Automation: The repetitive wash/reaction cycle is well-suited for automated parallel synthesis platforms.

  • High Purity of Final Product: The rigorous washing steps ensure that the product cleaved from the resin is of high purity.

Below is a conceptual workflow of the entire process.

G cluster_workflow Overall Synthetic Workflow A 1. Resin Swelling & Preparation B 2. Loading of Protected This compound A->B Esterification C 3. Deprotection of Amine Group (if applicable) B->C e.g., Piperidine/DMF D 4. N-Acylation with Carboxylic Acid C->D Coupling Agents (DIC/HOBt, PyBOP) E 5. Thorough Washing D->E DMF, DCM, MeOH F 6. Cleavage from Resin E->F e.g., TFA/DCM G 7. Product Isolation & Purification F->G Evaporation

Caption: High-level workflow for the polymer-supported synthesis of N-acyl thiomorpholine-3-carboxylic acids.

Detailed Protocols and Methodologies

This protocol is adapted from the stereoselective synthesis developed by Králová, P., et al.[7][8] It utilizes a Wang resin as the solid support, which allows for cleavage of the final product under acidic conditions (e.g., with trifluoroacetic acid).

Materials and Reagents
ReagentRecommended GradeSupplier ExampleNotes
Wang Resin (100-200 mesh, ~1.0 mmol/g)Synthesis GradeSigma-AldrichStandard resin for solid-phase synthesis of carboxylic acids.
Fmoc-L-Thiomorpholine-3-carboxylic acidSynthesis GradeChem-ImpexThe Fmoc group protects the amine during resin loading.
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeSigma-AldrichCoupling agent for esterification.
1-Hydroxybenzotriazole (HOBt)Synthesis GradeSigma-AldrichAdditive to suppress racemization and improve coupling efficiency.[5]
4-(Dimethylamino)pyridine (DMAP)Synthesis GradeSigma-AldrichAcylation catalyst for resin loading.
Dichloromethane (DCM)AnhydrousFisher ScientificSolvent for swelling, washing, and reactions.
N,N-Dimethylformamide (DMF)AnhydrousFisher ScientificSolvent for swelling, washing, and reactions.
PiperidineReagent GradeSigma-AldrichFor Fmoc deprotection.
Carboxylic Acids (R-COOH)VariousVariousThe acylating agent.
Trifluoroacetic Acid (TFA)Reagent GradeSigma-AldrichFor cleavage from the resin.
Step-by-Step Synthesis Protocol

Step 1: Resin Preparation and Loading of the Scaffold

  • Rationale: The first step is to covalently attach the protected thiomorpholine building block to the solid support. Wang resin is chosen for its acid-labile linker. Fmoc protection of the amine prevents side reactions during the esterification of the carboxyl group to the resin. DIC and HOBt are used to form an active ester, which then reacts with the hydroxyl groups on the resin, catalyzed by DMAP.

  • Protocol:

    • Place Wang resin (1.0 g, ~1.0 mmol) in a fritted reaction vessel.

    • Swell the resin in DCM (15 mL) for 30 minutes, then in DMF (15 mL) for 30 minutes. Drain the solvent.

    • In a separate flask, dissolve Fmoc-L-Thiomorpholine-3-carboxylic acid (3 equivalents, 3.0 mmol), HOBt (3 eq., 3.0 mmol), and DIC (3 eq., 3.0 mmol) in DMF (10 mL). Stir at 0°C for 15 minutes to pre-activate.

    • Add the pre-activated solution to the swollen resin. Add DMAP (0.1 eq., 0.1 mmol).

    • Shake the vessel at room temperature for 16 hours.

    • Drain the reaction solution. Wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and Methanol (3 x 15 mL).

    • Dry the resin under vacuum. A small sample can be subjected to a test cleavage to determine loading efficiency.

Step 2: Fmoc-Deprotection

  • Rationale: The N-terminal Fmoc protecting group must be removed to expose the secondary amine for the subsequent acylation step. A solution of piperidine in DMF is the standard reagent for this transformation.

  • Protocol:

    • Swell the Fmoc-protected, resin-bound scaffold in DMF (15 mL) for 30 minutes.

    • Drain the solvent and add a 20% piperidine in DMF solution (v/v) (15 mL).

    • Shake at room temperature for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

    • Drain the solution. Wash the resin thoroughly with DMF (5 x 15 mL) and DCM (5 x 15 mL) to remove all traces of piperidine.

Step 3: N-Acylation

  • Rationale: This is the key step for generating diversity. The free secondary amine on the resin-bound scaffold is acylated using a desired carboxylic acid. Again, a coupling agent system like DIC/HOBt or an alternative such as PyBOP is used to activate the carboxylic acid for efficient amide bond formation.[5] An excess of the carboxylic acid and coupling reagents is used to ensure the reaction goes to completion.

  • Protocol:

    • Swell the deprotected resin from Step 2 in DMF (15 mL).

    • In a separate vial, dissolve the desired carboxylic acid (R-COOH) (5 eq., 5.0 mmol) and HOBt (5 eq., 5.0 mmol) in DMF (10 mL). Add DIC (5 eq., 5.0 mmol) and allow the mixture to pre-activate for 10 minutes.

    • Drain the resin and add the activated carboxylic acid solution.

    • Shake the reaction vessel at room temperature for 4-12 hours (reaction can be monitored by a Kaiser test on a small sample of beads).

    • Drain the reaction solution. Wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and Methanol (3 x 15 mL).

    • Dry the acylated resin under vacuum.

Caption: Chemical scheme of the N-acylation step on the polymer support.

Step 4: Cleavage and Isolation

  • Rationale: The final step involves liberating the synthesized N-acyl this compound from the solid support. For the Wang resin, this is achieved under strongly acidic conditions using TFA. A scavenger, such as triisopropylsilane (TIS), is often included to trap reactive cationic species generated during cleavage, preventing side reactions.

  • Protocol:

    • Place the dry, acylated resin (from Step 3) in a reaction vessel.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).

    • Add the cleavage cocktail (10 mL per gram of starting resin) to the resin.

    • Shake at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate in a round-bottom flask.

    • Wash the resin with a small amount of fresh DCM (2 x 5 mL) and combine the filtrates.

    • Concentrate the filtrate in vacuo to remove the TFA and solvent.

    • The crude product can be precipitated and washed with cold diethyl ether to improve purity.

    • Further purification, if necessary, can be performed by reverse-phase HPLC.

Characterization and Data

The final products should be characterized by standard analytical techniques to confirm their identity and purity.

Analysis TechniqueExpected Outcome
LC-MS A single major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺) for the desired product.
¹H NMR Signals corresponding to the protons of the thiomorpholine ring and the introduced acyl group.
Purity (HPLC) Purity is typically assessed by HPLC-UV integration, with purities often exceeding 90-95% after cleavage.[7]

References

Application Note: Thiomorpholine-3-carboxylic Acid as a Robust Chiral Auxiliary for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the field of asymmetric synthesis, where the precise control of stereochemistry is paramount for the creation of enantiomerically pure compounds, the selection of an effective chiral auxiliary is a critical strategic decision.[1] This guide provides an in-depth exploration of Thiomorpholine-3-carboxylic acid (TMC), a powerful and versatile chiral auxiliary. Derived from amino acids, this sulfur-containing heterocycle offers exceptional levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, including aldol additions, alkylations, and Diels-Alder reactions.[2][3] We will dissect the mechanistic basis for its high diastereoselectivity, provide detailed, field-tested protocols for its application, and discuss methods for its subsequent removal and recycling. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage a reliable and efficient tool for constructing complex chiral molecules.

The Principle of the Chiral Auxiliary and the Thiomorpholine Advantage

A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to occur with high diastereoselectivity.[1] After the desired stereocenter(s) have been established, the auxiliary is cleaved from the product and can ideally be recovered for reuse. This strategy, illustrated below, is a cornerstone of modern asymmetric synthesis.

G sub Prochiral Substrate (A) adduct Diastereomeric Adduct (Xc-A) sub->adduct Attach aux Chiral Auxiliary (Xc) aux->adduct reaction Diastereoselective Reaction (+ Reagent B) adduct->reaction product_adduct New Chiral Adduct (Xc-A-B) reaction->product_adduct cleavage Auxiliary Cleavage product_adduct->cleavage product Enantiopure Product (A-B) cleavage->product aux_recycled Recovered Auxiliary (Xc) cleavage->aux_recycled

Caption: General workflow for chiral auxiliary-mediated synthesis.

This compound, available in both (R) and (S) enantiomers, has emerged as a highly effective auxiliary.[2][4] Its efficacy stems from several key structural features:

  • Rigid Conformation: The six-membered thiomorpholine ring adopts a stable, chair-like conformation. When acylated at the nitrogen, this structure creates a well-defined and sterically hindered environment.

  • Chelating Ability: The presence of the amide carbonyl oxygen and the ring sulfur atom allows for the formation of rigid, five-membered chelate complexes with Lewis acids (e.g., TiCl₄, Bu₂BOTf). This chelation locks the conformation of the enolate, providing a predictable platform for stereodifferentiation.

  • High Diastereoselectivity: The combination of the rigid chelate and the steric bulk of the ring effectively shields one face of the enolate, forcing incoming electrophiles to approach from the less hindered face, resulting in excellent diastereoselectivity.

Mechanism of Stereocontrol: The N-Acyl Thiomorpholine-3-Carboxamide System

The power of TMC lies in its ability to form a predictable transition state upon enolization. Let's consider the example of an N-propionyl derivative undergoing a Lewis acid-mediated reaction.

  • N-Acylation: The chiral auxiliary is first coupled with a carboxylic acid derivative (e.g., propionyl chloride) to form the N-acyl amide.

  • Chelated Enolate Formation: In the presence of a Lewis acid like titanium tetrachloride (TiCl₄) and a hindered base (e.g., Hünig's base), a (Z)-enolate is formed. The Lewis acid coordinates to both the amide carbonyl oxygen and the ring sulfur, creating a rigid bicyclic system.

  • Face-Selective Electrophilic Attack: The chair conformation of the thiomorpholine ring projects a steric shield over the si-face of the enolate. Consequently, an incoming electrophile (like an aldehyde) is directed to attack the re-face from the less hindered side.

  • Stereodefined Product Formation: This controlled attack results in the formation of a single diastereomer of the product with high fidelity.

workflow A 1. N-Acylation B 2. Ti-Enolate Formation & Aldol Addition A->B C 3. Auxiliary Cleavage B->C D Chiral β-Hydroxy Acid C->D

References

Application Notes and Protocols: Thiomorpholine-3-carboxylic Acid in the Development of Novel Neurological Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Thiomorpholine Scaffold in Neuroscience

Thiomorpholine-3-carboxylic acid (T3C) has emerged as a privileged scaffold in medicinal chemistry, particularly in the pursuit of novel therapeutics for complex neurological disorders.[1] Its constrained cyclic structure, incorporating both a secondary amine and a carboxylic acid, provides a versatile framework for the synthesis of diverse chemical libraries. The presence of the sulfur atom in the thiomorpholine ring imparts unique physicochemical properties that can influence metabolic stability, lipophilicity, and target engagement.[2] This guide provides a comprehensive overview of the application of T3C in the design and preclinical evaluation of novel drug candidates for a range of neurological diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

The strategic derivatization of T3C allows for the exploration of a wide chemical space, leading to the identification of compounds with potent and selective activity at various neurological targets. These include, but are not limited to, N-methyl-D-aspartate (NMDA) receptors, acetylcholinesterase (AChE), and dopamine D2/D3 receptors. Furthermore, the thiomorpholine moiety can serve as a carrier for hydrogen sulfide (H₂S) donation, a gaseous transmitter with demonstrated neuroprotective effects.[3]

This document will detail synthetic strategies for the derivatization of T3C, followed by robust protocols for in vitro and in vivo screening to identify and characterize promising lead compounds.

PART 1: Synthesis of this compound Derivatives

The chemical tractability of T3C allows for straightforward modification at both the secondary amine and the carboxylic acid functionalities. The following protocols outline general procedures for N-acylation and amide bond formation, two common strategies for generating diverse libraries of T3C derivatives.

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes the acylation of the secondary amine of T3C with an acyl chloride.

Materials:

  • This compound (T3C)

  • Acyl chloride of interest (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA or DIPEA (2.2 eq) to the solution and stir for 10 minutes.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired N-acyl derivative.

Protocol 2: General Procedure for Amide Bond Formation via Peptide Coupling

This protocol details the coupling of the carboxylic acid of T3C with a primary or secondary amine using a standard peptide coupling reagent.

Materials:

  • N-protected this compound (e.g., Boc-T3C-OH)

  • Amine of interest (1.0 eq)

  • Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or DCM

  • Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (3.0 eq)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography

Procedure:

  • Dissolve the N-protected T3C (1.1 eq), the amine (1.0 eq), and the peptide coupling reagent (1.2 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.

  • Add DIPEA or NMM (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

  • If necessary, remove the N-protecting group (e.g., Boc group with trifluoroacetic acid in DCM) following standard procedures.

PART 2: In Vitro Screening of T3C Derivatives

Following the synthesis of a library of T3C derivatives, a tiered in vitro screening approach is employed to identify compounds with the desired pharmacological activity.

Workflow for In Vitro Screening

Caption: In Vitro Screening Cascade for T3C Derivatives.

Protocol 3: NMDA Receptor Binding Assay

This protocol is adapted for a competitive radioligand binding assay to determine the affinity of T3C derivatives for the NMDA receptor.[4][5][6]

Materials:

  • Rat brain membrane preparation (source of NMDA receptors)

  • [³H]MK-801 (radioligand)

  • T3C derivatives (test compounds)

  • MK-801 (unlabeled competitor for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the T3C test compounds in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (total binding) or 10 µM unlabeled MK-801 (non-specific binding) or T3C derivative.

    • 50 µL of [³H]MK-801 (final concentration ~1 nM).

    • 100 µL of the rat brain membrane preparation (final protein concentration ~100-200 µ g/well ).

  • Incubate the plate at room temperature for 60 minutes.

  • Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

  • Wash the filters three times with 4 mL of ice-cold assay buffer.

  • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value for each T3C derivative by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the inhibition of AChE activity by T3C derivatives.[7][8][9][10][11]

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • T3C derivatives (test compounds)

  • Donepezil (positive control inhibitor)

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the T3C test compounds and donepezil in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • 140 µL of assay buffer.

    • 20 µL of DTNB solution (final concentration 0.5 mM).

    • 20 µL of T3C derivative or donepezil or vehicle (for control).

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 20 µL of ATCI solution (final concentration 0.5 mM).

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • Determine the percentage of inhibition for each compound concentration relative to the control (100% activity).

  • Calculate the IC₅₀ value for each T3C derivative by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 5: Dopamine D2/D3 Receptor Antagonist Screening Assay

This protocol outlines a cell-based functional assay to screen for D2/D3 receptor antagonism.[1][12][13][14]

Materials:

  • CHO-K1 or HEK293 cells stably expressing human dopamine D2 or D3 receptors.

  • Dopamine (agonist)

  • Risperidone or Haloperidol (reference antagonist)

  • T3C derivatives (test compounds)

  • Assay medium (e.g., HBSS with 20 mM HEPES)

  • cAMP assay kit or aequorin-based calcium mobilization assay kit

Procedure (cAMP Assay):

  • Seed the D2/D3 expressing cells in a 96-well plate and grow to confluency.

  • Wash the cells with assay medium.

  • Add 50 µL of the T3C derivative or reference antagonist at various concentrations to the wells and pre-incubate for 20 minutes at 37 °C.

  • Add 50 µL of dopamine at a concentration that elicits a submaximal response (EC₈₀) to all wells except the basal control.

  • Incubate for 30 minutes at 37 °C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the cAMP assay kit.

  • Construct a dose-response curve for the antagonist by plotting the percentage of inhibition of the dopamine-induced response against the logarithm of the antagonist concentration.

  • Calculate the IC₅₀ value for each T3C derivative.

PART 3: Cell-Based Neuroprotection Assays

Compounds that demonstrate promising activity in the primary screens are advanced to cell-based assays to evaluate their neuroprotective potential.

Protocol 6: Neuroprotection Against Glutamate-Induced Excitotoxicity

This assay assesses the ability of T3C derivatives to protect neurons from cell death induced by excessive glutamate exposure.[15][16][17][18]

Materials:

  • Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y differentiated neurons)

  • Glutamate

  • T3C derivatives (test compounds)

  • MK-801 (positive control)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) cytotoxicity assay kit

  • 96-well cell culture plates

Procedure:

  • Plate the neuronal cells in a 96-well plate and allow them to adhere and differentiate for an appropriate time.

  • Pre-treat the cells with various concentrations of the T3C derivatives or MK-801 for 1-2 hours.

  • Induce excitotoxicity by adding glutamate to a final concentration of 50-100 µM.

  • Incubate the cells for 24 hours at 37 °C in a CO₂ incubator.

  • Assess cell viability using either the MTT assay or by measuring LDH release into the culture medium, following the manufacturer's instructions.

  • Calculate the percentage of neuroprotection for each compound concentration relative to the glutamate-treated control.

  • Determine the EC₅₀ value for the neuroprotective effect of each T3C derivative.

PART 4: In Vivo Evaluation in Animal Models of Neurological Disorders

Lead compounds identified from in vitro and cell-based assays are subsequently evaluated in animal models to assess their in vivo efficacy and preliminary safety profile.

Workflow for In Vivo Testing

Caption: In Vivo Evaluation Workflow for Lead T3C Derivatives.

Protocol 7: Scopolamine-Induced Amnesia Model for Alzheimer's Disease

This model is used to evaluate the cognitive-enhancing effects of T3C derivatives.[19][20][21][22][23]

Animals:

  • Male Wistar rats or Swiss albino mice.

Materials:

  • T3C derivative

  • Scopolamine hydrobromide

  • Donepezil (positive control)

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

  • Morris Water Maze or Y-maze apparatus

Procedure (Morris Water Maze):

  • Acquisition Phase (4 days):

    • Administer the T3C derivative or donepezil orally or intraperitoneally (i.p.) once daily for 7-14 days prior to and during the acquisition phase.

    • 30 minutes after the daily drug administration, induce amnesia by injecting scopolamine (1 mg/kg, i.p.).

    • 30 minutes after scopolamine injection, subject each animal to four trials per day in the Morris water maze, where they must find a hidden platform. Record the escape latency and distance traveled.

  • Probe Trial (Day 5):

    • Remove the platform from the maze.

    • Administer the final dose of the T3C derivative or vehicle.

    • 30 minutes later, administer scopolamine.

    • 30 minutes after scopolamine, allow the animal to swim freely in the maze for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis:

    • Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the different treatment groups. A significant decrease in escape latency and an increase in time spent in the target quadrant indicate cognitive improvement.

Protocol 8: Amphetamine-Induced Hyperactivity Model for Schizophrenia

This model assesses the potential antipsychotic-like activity of T3C derivatives.[2][24][25][26]

Animals:

  • Male Sprague-Dawley rats or C57BL/6 mice.

Materials:

  • T3C derivative

  • d-Amphetamine sulfate

  • Haloperidol or Risperidone (positive control)

  • Vehicle

  • Open field apparatus equipped with an automated activity monitoring system

Procedure:

  • Administer the T3C derivative, positive control, or vehicle to the animals.

  • After a pre-determined pre-treatment time (e.g., 30-60 minutes), administer d-amphetamine (e.g., 1-2 mg/kg, i.p.).

  • Immediately place the animal in the open field apparatus and record locomotor activity (e.g., total distance traveled, rearing frequency) for 60-90 minutes.

  • Data Analysis:

    • Compare the total locomotor activity between the different treatment groups. A significant reduction in amphetamine-induced hyperactivity by the T3C derivative suggests potential antipsychotic-like effects.

Data Presentation

All quantitative data from the in vitro and in vivo studies should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Activity of T3C Derivatives

Compound IDNMDA Receptor Binding IC₅₀ (nM)AChE Inhibition IC₅₀ (µM)Dopamine D2/D3 Antagonism IC₅₀ (nM)Neuroprotection EC₅₀ (µM)
T3C-0011505.2>10002.5
T3C-002>100025.150 (D3)>50
T3C-003851.8250 (D2)1.1
...............

Table 2: In Vivo Efficacy of Lead Compound T3C-003

Treatment GroupMorris Water Maze Escape Latency (Day 4, s)Morris Water Maze Time in Target Quadrant (s)Amphetamine-Induced Hyperactivity (Total Distance, cm)
Vehicle + Saline25 ± 328 ± 41500 ± 200
Vehicle + Scopolamine55 ± 512 ± 2N/A
T3C-003 + Scopolamine30 ± 4#25 ± 3#N/A
Vehicle + AmphetamineN/AN/A5500 ± 450*
T3C-003 + AmphetamineN/AN/A2500 ± 300#

*p < 0.05 compared to Vehicle + Saline; #p < 0.05 compared to Vehicle + Scopolamine/Amphetamine. Data are presented as mean ± SEM.

Conclusion

This compound represents a highly valuable starting point for the development of novel neurological drugs. The synthetic accessibility of T3C allows for the generation of diverse chemical libraries that can be efficiently screened using the detailed in vitro and in vivo protocols provided in this guide. This systematic approach, from targeted synthesis to robust preclinical evaluation, will facilitate the identification and optimization of new chemical entities with the potential to address the significant unmet medical needs in the field of neurology.

References

Application of Thiomorpholine-3-carboxylic acid in agrochemical formulations

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Thiomorpholine-3-carboxylic Acid in Agrochemical Formulations

Introduction: A Novel Building Block for Advanced Agrochemicals

The continuous demand for increased agricultural productivity and the growing challenges of pest resistance and environmental sustainability necessitate the development of innovative agrochemical solutions. This compound (TMC), a heterocyclic amino acid analogue, has emerged as a compound of significant interest.[1][2][3] While extensively utilized as a key intermediate in pharmaceutical synthesis, its unique structural and chemical properties present a compelling case for its application in the agrochemical sector.[1][2] This guide provides a comprehensive overview of the potential applications of TMC in agrochemical formulations, complete with detailed experimental protocols for researchers, scientists, and formulation chemists. The focus is to explore its role not only as a potential active ingredient but also as a functional component for enhancing the efficacy and stability of existing agrochemicals.[1][2][3]

1. Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of TMC is crucial for its effective incorporation into formulations. It is a white to off-white solid, and its key characteristics are summarized below.[1][2][4]

PropertyValueReferences
CAS Number 20960-92-3[2][3][4][5][6][7][8][9]
Molecular Formula C₅H₉NO₂S[2][4][5][8]
Molecular Weight 147.20 g/mol [2][4][5][8]
Appearance White to off-white solid/powder[1][2]
Melting Point 255-278 °C (decomposes)[2][4]
Purity ≥95-99%[1][4][8]
Storage Conditions 0-8°C[1][2][4]

2. Core Applications & Mechanistic Hypotheses

The versatility of the TMC molecule, which combines a thiomorpholine ring with a carboxylic acid group, allows for its potential use in several key areas within agrochemical science.

2.1. As a Bio-enhancer and Formulation Adjuvant

One of the most promising applications of TMC is as an adjuvant to enhance the efficacy of existing pesticides and herbicides.[1][2][3] The proposed mechanism centers on improving the absorption and translocation of the active ingredient (AI) within the target plant or pest. The amino acid-like structure of TMC may facilitate its recognition and transport across biological membranes, carrying the associated AI along with it.

Causality Behind the Hypothesis: The presence of both a secondary amine and a carboxylic acid group gives TMC zwitterionic characteristics at physiological pH, potentially improving its solubility and interaction with plant cuticles and cell membranes. This could lead to enhanced uptake and systemic movement of the formulated AI.

G cluster_0 Plant Surface (Cuticle) cluster_1 Plant Interior (Phloem) Formulation AI + TMC Formulation Membrane Cell Membrane Formulation->Membrane Foliar Spray Systemic_Translocation Enhanced Systemic Translocation Uptake Increased AI Uptake Membrane->Uptake TMC-mediated Transport Uptake->Systemic_Translocation Improved Mobility

Caption: Proposed workflow for TMC as a bio-enhancer.

2.2. As a Precursor for Novel Active Ingredients

The thiomorpholine scaffold is a key structural motif in various biologically active compounds, including some agrochemicals.[10] TMC serves as a valuable chiral building block for the synthesis of new, more complex molecules with potential pesticidal, fungicidal, or herbicidal properties.[1][2][11]

Causality Behind the Hypothesis: The carboxylic acid and the secondary amine functionalities on the TMC ring are ideal handles for synthetic modification. They allow for the attachment of various pharmacophores through amide bond formation, N-alkylation, or other coupling reactions, enabling the creation of diverse chemical libraries for high-throughput screening.

G TMC This compound (TMC) R1_COOH Reaction at Carboxylic Acid (e.g., Amidation) TMC->R1_COOH R2_NH Reaction at Secondary Amine (e.g., Alkylation) TMC->R2_NH Library Diverse Library of Novel TMC Derivatives R1_COOH->Library R2_NH->Library Screening High-Throughput Biological Screening Library->Screening Lead_Compound New Agrochemical Lead Compound Screening->Lead_Compound

Caption: Generalized synthetic pathway using TMC as a scaffold.

2.3. As a Potential Plant Growth Regulator (PGR)

Carboxylic acids and amino acids are integral to plant metabolism and signaling.[12][13] Given its structure as a cyclic amino acid analogue, TMC could potentially exhibit plant growth regulatory effects.[14] These effects could range from stimulating root growth to influencing flowering or stress responses.[15][16]

Causality Behind the Hypothesis: TMC may mimic natural plant hormones or amino acids, allowing it to interact with specific receptors or metabolic pathways.[13] For instance, it could influence auxin pathways, which are critical for cell elongation and root development, or act as a biostimulant by providing readily available nitrogen and sulfur.[12]

G TMC TMC Application (Soil/Foliar) Uptake Root/Leaf Uptake TMC->Uptake Pathway_Interaction Interaction with Hormonal/Metabolic Pathways Uptake->Pathway_Interaction Response Physiological Response Pathway_Interaction->Response Root_Growth Root Elongation Response->Root_Growth Stress_Tolerance Stress Tolerance Response->Stress_Tolerance Nutrient_Uptake Nutrient Uptake Response->Nutrient_Uptake

References

Thiomorpholine-3-carboxylic Acid: A Constrained Analog Approach to Investigating S-(2-chloroethyl)-L-cysteine Nephrotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling a Mechanism of Kidney Toxicity

S-(2-chloroethyl)-L-cysteine (S-CEC), a metabolite of the industrial solvent 1,2-dichloroethane, is a potent nephrotoxin, inducing significant damage to the proximal tubules of the kidney.[1][2] The toxicity of S-CEC is not inherent to the molecule itself but arises from its bioactivation within renal cells. The key event in this toxic cascade is the intramolecular cyclization of S-CEC to form a highly reactive and electrophilic episulfonium ion.[1] This transient intermediate readily alkylates cellular macromolecules, including proteins and DNA, leading to widespread cellular dysfunction, inhibition of critical enzymes, depletion of glutathione, and ultimately, cell death.[1] The central role of the episulfonium ion is underscored by the observation that analogs of S-CEC incapable of forming this reactive intermediate are not cytotoxic.[1]

Understanding the precise mechanisms by which this episulfonium ion exerts its toxicity is crucial for developing strategies to mitigate the harmful effects of exposure to its precursors. However, the high reactivity and short half-life of the episulfonium ion make it a challenging subject for direct study. To overcome this, we can employ the strategy of using a constrained analog. Constrained analogs are molecules designed to mimic the structure of a reactive intermediate or a specific conformation of a flexible molecule, thereby locking it into a more stable and experimentally accessible form.[3][4][5][6][7]

In this context, thiomorpholine-3-carboxylic acid (TMC) serves as a stable, constrained analog of the cyclized episulfonium ion intermediate of S-CEC.[8] By studying the biological effects of TMC, we can gain valuable insights into the downstream consequences of episulfonium ion formation, decoupled from the initial bioactivation steps of S-CEC. Interestingly, L-TMC itself has been shown to exhibit time- and concentration-dependent cytotoxicity in isolated rat kidney cells, suggesting that it may play a role in S-CEC-induced toxicity or that its stable ring structure can still interact with cellular targets to induce cell death, albeit through potentially different mechanisms.[8]

This guide provides detailed application notes and protocols for the synthesis of both S-(2-chloroethyl)-L-cysteine and its constrained analog, this compound. Furthermore, we present a comprehensive suite of in vitro protocols designed to compare the cytotoxic effects of these two compounds in a human proximal tubule epithelial cell line (HK-2), a widely used model for studying nephrotoxicity.[4][5][7][9][10] These protocols will enable researchers to investigate key cellular events such as loss of cell viability, induction of apoptosis, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS).

Mechanistic Overview

The bioactivation of S-CEC and the rationale for using TMC as a constrained analog are depicted in the following pathway diagram.

G cluster_0 Bioactivation of S-(2-chloroethyl)-L-cysteine (S-CEC) cluster_1 Constrained Analog Approach S-CEC S-(2-chloroethyl)-L-cysteine (Flexible Precursor) Episulfonium Reactive Episulfonium Ion (Transient Intermediate) S-CEC->Episulfonium Intramolecular Cyclization Alkylation Alkylation of Cellular Macromolecules Episulfonium->Alkylation TMC This compound (TMC) (Stable, Constrained Analog) Episulfonium->TMC Structural Analog Toxicity Cellular Dysfunction & Nephrotoxicity Alkylation->Toxicity TMC_Toxicity Direct Cellular Effects & Potential Bioactivation TMC->TMC_Toxicity Mimics downstream effects of episulfonium ion formation G cluster_assays Cytotoxicity & Mechanistic Assays Seed_Cells Seed HK-2 cells in appropriate well plates Incubate Incubate for 24h to allow attachment Seed_Cells->Incubate Treat Treat cells with varying concentrations of S-CEC and TMC Incubate->Treat Incubate_Treatment Incubate for desired time points (e.g., 24h, 48h) Treat->Incubate_Treatment MTT MTT Assay (Cell Viability) Incubate_Treatment->MTT LDH LDH Assay (Membrane Integrity) Incubate_Treatment->LDH AnnexinV Annexin V/PI Staining (Apoptosis) Incubate_Treatment->AnnexinV JC1 JC-1 Assay (Mitochondrial Potential) Incubate_Treatment->JC1 ROS DCFH-DA Assay (Oxidative Stress) Incubate_Treatment->ROS

References

Application Notes & Protocols: Incorporation of Thiomorpholine-3-carboxylic Acid into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Space of Peptides

In the landscape of modern drug discovery, peptides represent a unique and powerful therapeutic modality, bridging the gap between small molecules and large biologics.[1][2] However, native peptides often suffer from limitations such as poor metabolic stability and low bioavailability, hindering their clinical translation.[3] The incorporation of unnatural amino acids (UAAs) has emerged as a cornerstone strategy to overcome these hurdles, enhancing the pharmacological properties of peptide-based therapeutics.[1][2] Among the vast arsenal of UAAs, thiomorpholine-3-carboxylic acid (Tmc), a cyclic constrained analog of cysteine, offers a unique set of properties to modulate peptide structure and function.

This guide provides a comprehensive overview and detailed protocols for the incorporation of this compound into peptide scaffolds. We will delve into the rationale behind experimental choices, offering insights honed from practical application to empower researchers in their peptide design and synthesis endeavors.

This compound: A Scaffold of Interest

This compound is a heterocyclic non-proteinogenic amino acid characterized by a six-membered ring containing both a sulfur and a nitrogen atom.[4] This unique structure imparts several desirable characteristics when incorporated into a peptide backbone:

  • Conformational Rigidity: The cyclic nature of Tmc restricts the rotational freedom of the peptide backbone, leading to a more defined and stable secondary structure. This can enhance binding affinity to biological targets and improve resistance to proteolytic degradation.

  • Modulation of Physicochemical Properties: The thiomorpholine moiety can influence the solubility, lipophilicity, and hydrogen bonding capacity of the resulting peptide, impacting its pharmacokinetic profile.

  • Diverse Biological Activities: The thiomorpholine scaffold is a privileged structure in medicinal chemistry, found in a variety of bioactive compounds with activities ranging from antimicrobial to anticancer.[5][6][7] Its incorporation into peptides can therefore impart novel biological functions.[8]

Strategic Considerations for Incorporation

The successful incorporation of Tmc into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) requires careful consideration of protecting group strategy and coupling conditions. Due to the secondary amine within the thiomorpholine ring and the steric hindrance it presents, optimized protocols are essential.

Protecting Group Strategy

A robust protecting group strategy is fundamental to prevent unwanted side reactions during peptide synthesis.[9][10][11] For the incorporation of Tmc, the following considerations are paramount:

  • α-Amino Group Protection: The choice of the temporary protecting group for the α-amino group of the incoming amino acids is typically between Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc). The Fmoc/tBu strategy is often preferred due to its milder deprotection conditions.[12][13]

  • Thiomorpholine Nitrogen Protection: The secondary amine within the Tmc ring must be protected to prevent side reactions such as acylation during coupling steps. The Boc group is a suitable choice for this purpose, offering stability during Fmoc removal and facile cleavage under final acidic conditions.

G Washing1 Washing1 Tmc_Coupling Tmc_Coupling Washing1->Tmc_Coupling Specialized Coupling Washing2 Washing2 Tmc_Coupling->Washing2 caption Workflow for Fmoc-SPPS incorporating Tmc.

Diagram 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) with a specific step for the incorporation of Fmoc-Tmc(Boc)-OH.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-SPPS.

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the general cycle for elongating the peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-Tmc(Boc)-OH

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water, HPLC grade

  • Diethyl ether, anhydrous

Instrumentation:

  • Manual or automated peptide synthesizer

  • Shaker

  • Lyophilizer

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with DIC (3-5 equivalents) and OxymaPure®/HOBt (3-5 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Add DIEA (1-2 equivalents) to the reaction vessel.

    • Allow the coupling reaction to proceed for 1-2 hours with agitation.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Monitoring Coupling Efficiency: Perform a Kaiser test or other qualitative test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.

Protocol 2: Incorporation of Fmoc-Tmc(Boc)-OH

Due to the steric hindrance of Tmc, a more robust coupling strategy is recommended.

  • Follow the general SPPS protocol (Protocol 1) until the point of Tmc incorporation.

  • Specialized Coupling for Tmc:

    • Pre-activate Fmoc-Tmc(Boc)-OH (2-3 equivalents) with a uronium/aminium-based coupling reagent such as HATU, HBTU, or COMU (2-3 equivalents) and DIEA (4-6 equivalents) in DMF for 2-5 minutes.[14][15][16]

    • Add the activated Tmc solution to the deprotected resin-bound peptide.

    • Allow the coupling to proceed for 2-4 hours. Double coupling (repeating the coupling step) is often beneficial to ensure high efficiency.

  • Continue with the standard SPPS cycle (Protocol 1) for the remaining amino acids.

Rationale for Reagent Choice: Uronium/aminium-based coupling reagents like HATU are generally more efficient for coupling sterically hindered amino acids compared to carbodiimides like DIC.[17] They form highly reactive activated esters that can overcome the steric bulk of the Tmc residue.

Protocol 3: Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection and washing, dry the resin under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups used. A standard Reagent K cocktail is often suitable:

    • TFA (92.5%)

    • Water (2.5%)

    • Triisopropylsilane (TIS) (2.5%)

    • 1,2-Ethanedithiol (EDT) (2.5%)

    • Note: TIS and EDT act as scavengers to protect sensitive residues from reactive species generated during cleavage.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and incubate for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture and discard the supernatant.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 4: Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).

    • Purify the peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis:

    • Confirm the identity and purity of the peptide by analytical HPLC and Mass Spectrometry (MS).

    • Lyophilize the pure fractions to obtain the final peptide as a white fluffy powder.

Troubleshooting and Optimization

Problem Potential Cause Solution
Incomplete Coupling of Tmc Steric hindrance, insufficient activationUse a stronger coupling reagent (HATU, HBTU, COMU). Increase coupling time and/or perform a double coupling.
Racemization Prolonged activation, excessive baseMinimize pre-activation time. Use a weaker base like N-methylmorpholine (NMM) if racemization is a concern.
Side Reactions during Cleavage Inadequate scavengingEnsure the use of appropriate scavengers in the cleavage cocktail, especially for peptides containing sensitive residues like Trp, Met, or Cys.

Impact on Peptide Properties: A Summary

The introduction of this compound can significantly alter the properties of a peptide. The following table summarizes the expected impact:

Property Effect of Tmc Incorporation Rationale
Conformational Stability IncreasedThe cyclic structure restricts backbone rotation, pre-organizing the peptide into a more defined conformation.
Proteolytic Resistance IncreasedThe unnatural, constrained structure is less recognized by proteases.
Receptor Binding Affinity Potentially IncreasedA more rigid conformation can lead to a lower entropic penalty upon binding to a target.
Solubility VariableThe thiomorpholine moiety can either increase or decrease aqueous solubility depending on the overall peptide sequence.

Conclusion

The incorporation of this compound is a powerful tool for peptide chemists and drug developers seeking to enhance the therapeutic potential of peptide leads.[3][18][19] By imparting conformational rigidity and modulating physicochemical properties, Tmc can address key challenges in peptide drug development. The protocols and insights provided in this guide are intended to serve as a robust starting point for the successful synthesis and application of Tmc-containing peptides, ultimately accelerating the discovery of novel and effective peptide-based therapeutics.

References

Application Notes and Protocols for the N-Alkylation of Thiomorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Thiomorpholine-3-carboxylic Acid Scaffolds

This compound and its N-substituted derivatives are privileged scaffolds in medicinal chemistry and drug development.[1][2] The thiomorpholine ring, a sulfur-containing analog of morpholine, imparts unique physicochemical properties to molecules, including potential improvements in metabolic stability and cell permeability. N-alkylation of this core structure allows for the introduction of a diverse range of substituents, enabling the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile. These derivatives have shown promise in various therapeutic areas, including the development of novel agents for neurological disorders.[1]

This guide provides detailed protocols and technical insights into the N-alkylation of this compound, a critical transformation for the synthesis of libraries of bioactive compounds. We will explore two primary strategies: the direct alkylation of the unprotected amino acid and a more traditional approach involving the protection of the carboxylic acid moiety, followed by N-alkylation and subsequent deprotection.

Strategic Approaches to N-Alkylation

The primary challenge in the N-alkylation of this compound lies in the bifunctional nature of the starting material. The presence of both a nucleophilic secondary amine and a potentially reactive carboxylic acid group necessitates careful consideration of the reaction conditions to achieve selective N-alkylation without undesired side reactions, such as esterification.

Two principal strategies are commonly employed to address this challenge:

  • Direct N-Alkylation of the Unprotected Carboxylic Acid: This approach is more atom-economical and avoids additional protection and deprotection steps. Success hinges on the use of methodologies that selectively target the secondary amine in the presence of the carboxylic acid.

  • Protection-Alkylation-Deprotection Sequence: This classic strategy involves the temporary conversion of the carboxylic acid to a less reactive functional group, typically an ester. Following N-alkylation, the protecting group is removed to yield the desired product.

The choice between these strategies will depend on the specific alkylating agent, the scale of the reaction, and the desired purity of the final product.

Protocol I: Direct Reductive Amination of Unprotected this compound

Reductive amination is a powerful method for forming carbon-nitrogen bonds and can be adapted for the direct N-alkylation of amino acids.[3] This one-pot procedure involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.[4] A key advantage of this method is that the reducing agents employed, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), are generally unreactive towards the carboxylic acid group.[4][5]

Causality Behind Experimental Choices:
  • Choice of Reducing Agent: Sodium cyanoborohydride is a milder reducing agent than sodium borohydride and is particularly effective for the reduction of iminium ions in the presence of carbonyl compounds.[5] Sodium triacetoxyborohydride is a safer, non-toxic alternative that often provides shorter reaction times.[3]

  • pH Control: The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate the formation of the iminium ion without protonating the amine, which would render it non-nucleophilic.

  • Solvent: Methanol or a mixture of methanol and a co-solvent is often used to ensure the solubility of the amino acid and the reagents.

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A This compound E Stir at room temperature (Iminium ion formation) A->E B Aldehyde/Ketone B->E C Solvent (e.g., Methanol) C->E D Mild Acid (e.g., Acetic Acid) D->E F Add Reducing Agent (e.g., NaBH3CN) E->F G Continue stirring F->G H Quench reaction G->H I Adjust pH H->I J Extract with organic solvent I->J K Purify by chromatography J->K

Caption: Workflow for Direct Reductive Amination.

Step-by-Step Protocol:
  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol, add the desired aldehyde or ketone (1.1-1.5 eq) and a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5-2.0 eq) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Purification: Adjust the pH of the solution to ~7 with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol II: Protection-Alkylation-Deprotection Strategy

This strategy involves three distinct stages: esterification of the carboxylic acid, N-alkylation of the resulting amino ester, and finally, hydrolysis of the ester to regenerate the carboxylic acid. This approach is particularly useful when using strongly basic conditions for N-alkylation that would be incompatible with the free carboxylic acid.

Stage 1: Esterification of this compound

The most common method for the esterification of amino acids is the Fischer esterification, which involves reacting the amino acid with an alcohol in the presence of an acid catalyst.[6][7] A convenient variation of this is the use of thionyl chloride (SOCl₂) in an alcohol solvent, which generates anhydrous HCl in situ to catalyze the reaction.[8][9]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A This compound C Cool to 0 °C A->C B Alcohol (e.g., Methanol) B->C D Add Thionyl Chloride dropwise C->D E Reflux the reaction mixture D->E F Remove solvent under vacuum E->F G Triturate with ether F->G H Collect the solid product G->H

Caption: Workflow for Fischer Esterification.

  • Reaction Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, used as the solvent).

  • Addition of Thionyl Chloride: Cool the suspension to 0 °C in an ice bath and add thionyl chloride (1.2-1.5 eq) dropwise with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours.

  • Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The resulting crude product, typically the hydrochloride salt of the ester, can be purified by trituration with diethyl ether and collected by filtration.

Stage 2: N-Alkylation of this compound Ester

With the carboxylic acid protected as an ester, the N-alkylation can be carried out using a variety of standard procedures. Direct alkylation with an alkyl halide in the presence of a base is a common and effective method.

  • Choice of Base: A non-nucleophilic base is crucial to deprotonate the secondary amine without competing in the alkylation reaction. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like diisopropylethylamine (DIPEA).

  • Solvent: A polar aprotic solvent such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) is typically used to dissolve the reactants and facilitate the SN2 reaction.

  • Alkylating Agent: Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. The choice will depend on the reactivity of the specific substrate and the desired reaction rate.

  • Reaction Setup: Dissolve the this compound ester hydrochloride (1.0 eq) in a suitable solvent (e.g., acetonitrile).

  • Addition of Reagents: Add the alkyl halide (1.1-1.5 eq) and the base (2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Stage 3: Hydrolysis of the N-Alkylated Ester

The final step is the deprotection of the carboxylic acid by hydrolysis of the ester. This is typically achieved under basic conditions, followed by acidification.

  • Base: Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) are commonly used for ester hydrolysis.

  • Solvent System: A mixture of water and a water-miscible organic solvent like tetrahydrofuran (THF) or methanol is often used to ensure the solubility of the ester.

  • Temperature: The hydrolysis can often be carried out at room temperature, although gentle heating may be required for more hindered esters.

  • Reaction Setup: Dissolve the N-alkylated this compound ester (1.0 eq) in a mixture of THF and water.

  • Hydrolysis: Add an aqueous solution of LiOH or NaOH (1.5-3.0 eq) and stir the mixture at room temperature for 2-12 hours.

  • Workup: Monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Carefully acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final N-alkylated this compound.

Comparison of N-Alkylation Protocols

ParameterDirect Reductive AminationProtection-Alkylation-Deprotection
Number of Steps 1 (one-pot)3
Atom Economy HighLower
Reagent Compatibility Limited to aldehydes/ketonesWide range of alkyl halides
Potential Side Reactions Over-alkylation (less common with cyclic amines)Esterification (if direct alkylation is attempted without protection)
Overall Yield Generally goodCan be high, but cumulative over three steps
Purification Single purification stepPurification required after each step

Conclusion

The N-alkylation of this compound is a versatile transformation for the synthesis of novel compounds with potential therapeutic applications. The choice of synthetic strategy depends on the specific goals of the research. Direct reductive amination offers an efficient and atom-economical route for the introduction of alkyl groups derived from aldehydes and ketones. The protection-alkylation-deprotection sequence, while longer, provides greater flexibility in the choice of alkylating agents and is a robust and well-established method. By understanding the principles and applying the detailed protocols outlined in these application notes, researchers can confidently and effectively synthesize a wide array of N-alkylated this compound derivatives for further investigation in drug discovery and development.

References

Application Notes and Protocols for Thiomorpholine-3-Carboxylic Acid Derivatives in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Thiomorpholine Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of modern drug discovery. The thiomorpholine moiety has emerged as one such scaffold, demonstrating remarkable versatility and a broad spectrum of pharmacological activities.[1][2] As a sulfur-containing analog of morpholine, thiomorpholine offers a unique combination of physicochemical properties, including the potential for varied oxidation states of the sulfur atom (sulfide, sulfoxide, and sulfone), which allows for the fine-tuning of a drug candidate's characteristics.[1][2]

Thiomorpholine-3-carboxylic acid, a specific derivative, has garnered significant interest as a core structure for the design of potent and selective enzyme inhibitors. The incorporation of the carboxylic acid group provides a key interaction point, often mimicking a substrate's feature, to anchor the molecule within the enzyme's active site. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, application, and data analysis of this compound derivatives in enzyme inhibition assays.

Part 1: Mechanism of Action - Unraveling the Inhibitory Potential

The inhibitory activity of this compound derivatives often stems from their ability to act as competitive inhibitors.[3] In this mode of action, the inhibitor molecule structurally resembles the enzyme's natural substrate and competes for binding at the active site.[3] The carboxylic acid group is frequently crucial for this mimicry, as it can form strong ionic bonds or hydrogen bonds with key amino acid residues in the active site that would normally interact with the substrate's carboxylate group.

The thiomorpholine ring itself contributes to the overall binding affinity through various non-covalent interactions, such as hydrophobic interactions and van der Waals forces, with the enzyme's binding pocket. The nitrogen atom within the ring can also act as a hydrogen bond acceptor, further stabilizing the enzyme-inhibitor complex. The specific nature of these interactions and the resulting inhibitory potency are highly dependent on the substitutions made to the this compound core.

Below is a generalized diagram illustrating the competitive inhibition mechanism.

G cluster_0 Enzyme Active Site cluster_1 Molecules Enzyme Enzyme Product Product Enzyme->Product Catalyzes reaction Substrate Substrate Substrate->Enzyme Binds to active site Inhibitor Thiomorpholine-3-carboxylic acid derivative Inhibitor->Enzyme Competitively binds to active site

Caption: Competitive inhibition of an enzyme by a this compound derivative.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative this compound derivative and its evaluation in a fluorescence-based enzyme inhibition assay.

Synthesis of a Representative N-Aroyl-Thiomorpholine-3-Carboxylic Acid Derivative

This protocol outlines a general two-step synthesis of an N-aroyl-thiomorpholine-3-carboxylic acid derivative, a common class of compounds explored for enzyme inhibition.

Step 1: Synthesis of this compound

This foundational scaffold can be synthesized via several reported methods. A common approach involves the reaction of a cysteine derivative with a suitable dielectrophile. For the purpose of this guide, we will assume the availability of the starting material, this compound, which can be sourced commercially.[4]

Step 2: N-Acylation of this compound

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Addition of Base: Add a base, such as triethylamine (TEA) or sodium bicarbonate (2-3 equivalents), to the solution to neutralize the carboxylic acid and the subsequently formed hydrochloric acid.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the desired aroyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final N-aroyl-thiomorpholine-3-carboxylic acid derivative.

Fluorescence-Based Enzyme Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of synthesized compounds against a target enzyme using a fluorogenic substrate. This assay is widely applicable and can be adapted for various enzymes by selecting the appropriate substrate.[5][6]

Materials:

  • 96-well black microplate

  • Fluorescence microplate reader

  • Target enzyme

  • Fluorogenic substrate (e.g., a coumarin- or fluorescein-based substrate)

  • Assay buffer (specific to the enzyme of interest)

  • Synthesized this compound derivatives (inhibitors)

  • Dimethyl sulfoxide (DMSO)

  • Positive control inhibitor (if available)

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the synthesized inhibitor in DMSO (e.g., 10 mM).

    • Create a series of dilutions of the inhibitor stock solution in assay buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in all wells is consistent and low (typically ≤1%) to avoid solvent effects.

    • Prepare the enzyme solution to the desired working concentration in assay buffer.

    • Prepare the fluorogenic substrate solution in assay buffer.

  • Assay Procedure:

    • To each well of the 96-well plate, add a specific volume of the diluted inhibitor solution or vehicle control (assay buffer with the same percentage of DMSO).

    • Include wells for a negative control (enzyme and substrate, no inhibitor) and a positive control (enzyme, substrate, and a known inhibitor).

    • Add the enzyme solution to each well.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes, or as a single endpoint reading after a fixed incubation time. The excitation and emission wavelengths should be set according to the specifications of the fluorogenic substrate.[5][7]

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Measurement A Prepare Inhibitor Dilutions D Add Inhibitor/Vehicle to Wells A->D B Prepare Enzyme Solution E Add Enzyme to Wells B->E C Prepare Substrate Solution G Initiate Reaction with Substrate C->G D->E F Pre-incubate (Inhibitor + Enzyme) E->F F->G H Measure Fluorescence G->H

Caption: Workflow for the fluorescence-based enzyme inhibition assay.

Part 3: Data Analysis and Interpretation

Accurate data analysis is critical for determining the potency of the synthesized inhibitors. The primary metric for quantifying inhibitor potency is the half-maximal inhibitory concentration (IC50).[8][9][10]

Calculation of Percent Inhibition

For each inhibitor concentration, calculate the percent inhibition using the following formula:[5]

% Inhibition = [ (Ratecontrol - Rateinhibitor) / Ratecontrol ] x 100

Where:

  • Ratecontrol is the average reaction rate (change in fluorescence over time) in the absence of the inhibitor.

  • Rateinhibitor is the reaction rate in the presence of the inhibitor.

Determination of IC50 Values

The IC50 value is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[8]

  • Data Plotting: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Curve Fitting: Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).

  • IC50 Determination: The IC50 value is determined from the fitted curve as the concentration of the inhibitor that corresponds to 50% inhibition.

Data Presentation

Summarize the quantitative data in a clear and structured table for easy comparison of the inhibitory potencies of different this compound derivatives.

Compound IDTarget EnzymeIC50 (µM)
TMCA-001Protease X1.5 ± 0.2
TMCA-002Protease X0.8 ± 0.1
TMCA-003Kinase Y5.2 ± 0.7
TMCA-004Kinase Y2.1 ± 0.3

Part 4: Troubleshooting

ProblemPossible CauseSuggested Solution
Synthesis: Low yield of N-acylated productIncomplete reactionExtend reaction time, consider a more reactive acylating agent, or use a coupling agent like EDC/HOBt.
Product loss during workupEnsure proper pH adjustment during extraction; use a continuous extractor for highly water-soluble products.
Assay: High variability between replicate wellsPipetting errorsUse calibrated pipettes; ensure proper mixing in wells.
Inconsistent incubation timesUse a multi-channel pipette for simultaneous addition of reagents.
Assay: No inhibition observedInhibitor is inactiveConfirm the structure and purity of the compound; test against a different enzyme class.
Inhibitor concentration is too lowTest a wider and higher range of inhibitor concentrations.
Assay conditions are not optimalOptimize pH, temperature, and buffer components for the specific enzyme.

References

Application Notes and Protocols: Thiomorpholine-3-carboxylic Acid in Materials Science and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Heterocycle

Thiomorpholine-3-carboxylic acid (T3C), a sulfur-containing heterocyclic amino acid analogue, is emerging as a valuable building block in the design of advanced materials and functional polymers. Its unique structural features—a secondary amine, a carboxylic acid, and a thioether linkage within a constrained cyclic scaffold—offer a compelling combination of functionalities for researchers in materials science and polymer chemistry. The presence of both hydrogen-bond donating and accepting groups, coupled with the reactive carboxylic acid and the potential for oxidation of the sulfur atom, allows for the creation of materials with tailored properties and responsiveness to external stimuli.

This comprehensive guide provides detailed application notes and protocols for the utilization of T3C in the synthesis of novel polymers, the construction of metal-organic frameworks (MOFs), and the fabrication of advanced hydrogel networks. The methodologies described herein are grounded in established chemical principles and are designed to be both reproducible and adaptable for further research and development.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of T3C is crucial for its effective application. The following table summarizes key physicochemical data for this compound.

PropertyValueSource(s)
Molecular Formula C₅H₉NO₂S[1]
Molecular Weight 147.20 g/mol [1]
Appearance White solid[2]
Melting Point 270-278 °C
CAS Number 20960-92-3
IUPAC Name This compound[1]
SMILES C1CSCC(N1)C(=O)O[1]
InChI Key JOKIQGQOKXGHDV-UHFFFAOYSA-N[1]
Storage Temperature 2-8°C

Part 1: Application in Polymer Chemistry - Synthesis of Functional Polypeptoids

The primary application of T3C in polymer chemistry is as a monomer for the synthesis of functional poly(this compound), a polypeptoid with a repeating thiomorpholine unit. The most effective method for this is the ring-opening polymerization (ROP) of its corresponding N-carboxyanhydride (NCA).

Conceptual Workflow for T3C Polymerization

The overall process involves two key stages: the synthesis of the T3C-NCA monomer and its subsequent polymerization.

cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Characterization T3C This compound (T3C) T3C_NCA T3C-N-carboxyanhydride (T3C-NCA) T3C->T3C_NCA Reaction in anhydrous solvent Phosgene Phosgene or Triphosgene Phosgene->T3C_NCA Polymer Poly(this compound) T3C_NCA->Polymer Ring-Opening Polymerization (ROP) Initiator Primary Amine Initiator Initiator->Polymer FTIR FTIR Spectroscopy Polymer->FTIR NMR NMR Spectroscopy Polymer->NMR GPC Gel Permeation Chromatography (GPC) Polymer->GPC

Caption: Workflow for the synthesis and characterization of poly(this compound).

Protocol 1: Synthesis of this compound N-carboxyanhydride (T3C-NCA)

Rationale: The conversion of the amino acid to its N-carboxyanhydride derivative is a critical step that activates the monomer for ring-opening polymerization. The use of triphosgene is a safer alternative to gaseous phosgene. The reaction is conducted under anhydrous conditions to prevent premature hydrolysis of the highly reactive NCA monomer.

Materials:

  • This compound (T3C)

  • Triphosgene

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous ethyl acetate

  • Anhydrous hexane

  • Nitrogen or Argon gas supply

  • Standard glassware for air-sensitive reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, suspend T3C (1 equivalent) in anhydrous THF.

  • Addition of Phosgene Source: Under a steady flow of inert gas, carefully add triphosgene (0.4 equivalents) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir vigorously. Monitor the reaction progress by observing the dissolution of T3C and the evolution of HCl gas (which can be bubbled through an oil bubbler). The reaction is typically complete within 2-4 hours.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.

  • Recrystallization: Dissolve the crude product in a minimal amount of anhydrous ethyl acetate and recrystallize by the slow addition of anhydrous hexane.

  • Isolation and Storage: Filter the crystalline T3C-NCA product under an inert atmosphere, wash with anhydrous hexane, and dry under vacuum. Store the purified NCA in a glovebox or a desiccator under an inert atmosphere at -20 °C.

Protocol 2: Ring-Opening Polymerization of T3C-NCA

Rationale: The ring-opening polymerization of NCAs can be initiated by various nucleophiles. Primary amines are commonly used as they provide good control over the polymerization, leading to polymers with predictable molecular weights and narrow molecular weight distributions. The choice of solvent is critical to ensure the solubility of both the monomer and the resulting polymer.

Materials:

  • Purified T3C-NCA

  • Primary amine initiator (e.g., n-hexylamine)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Nitrogen or Argon gas supply

  • Glovebox or Schlenk line

Procedure:

  • Monomer and Initiator Preparation: Inside a glovebox, dissolve the desired amount of T3C-NCA in anhydrous DMF in a vial equipped with a magnetic stir bar. In a separate vial, prepare a stock solution of the primary amine initiator in anhydrous DMF.

  • Initiation: Add the calculated amount of the initiator stock solution to the monomer solution to achieve the desired monomer-to-initiator ratio (e.g., 50:1 for a target degree of polymerization of 50).

  • Polymerization: Stir the reaction mixture at room temperature. Monitor the polymerization progress by periodically taking small aliquots and analyzing them by FTIR spectroscopy, looking for the disappearance of the characteristic NCA anhydride peaks (~1850 and 1790 cm⁻¹).

  • Termination and Precipitation: Once the desired conversion is reached (typically after 24-72 hours), terminate the polymerization by precipitating the polymer in a large excess of cold, stirring anhydrous diethyl ether.

  • Purification: Collect the precipitated polymer by centrifugation or filtration. Wash the polymer multiple times with fresh diethyl ether to remove any unreacted monomer and initiator.

  • Drying: Dry the purified poly(this compound) under high vacuum to a constant weight.

Characterization of Poly(this compound)
  • FTIR Spectroscopy: Confirm the disappearance of the NCA anhydride peaks and the appearance of the characteristic amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands of the polypeptide backbone.

  • ¹H NMR Spectroscopy: Characterize the polymer structure by observing the signals corresponding to the thiomorpholine ring protons and the polypeptide backbone.

  • Gel Permeation Chromatography (GPC): Determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymer.

Part 2: Applications in Materials Science

The unique functionalities of T3C make it an attractive candidate for the development of advanced materials, including metal-organic frameworks and hydrogels.

Application 1: T3C as a Linker in Metal-Organic Frameworks (MOFs)

Rationale: The carboxylic acid group of T3C can coordinate with metal ions to form the characteristic node-linker structure of MOFs. The thiomorpholine ring introduces additional functionality (amine and thioether) into the pores of the MOF, which can be exploited for applications such as selective gas sorption, catalysis, and sensing. The solvothermal synthesis method is a common and effective technique for the preparation of crystalline MOFs.

cluster_0 Reactants cluster_1 Solvothermal Synthesis cluster_2 MOF Product T3C_linker T3C (Organic Linker) Autoclave Sealed Autoclave T3C_linker->Autoclave Metal_salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal_salt->Autoclave Solvent Solvent (e.g., DMF) Solvent->Autoclave Heating Heating (e.g., 100-150 °C) Autoclave->Heating Crystallization Crystallization Heating->Crystallization MOF_crystals Crystalline MOF Crystallization->MOF_crystals Washing Washing with Solvent MOF_crystals->Washing Activation Solvent Exchange & Drying Washing->Activation Porous_MOF Porous MOF Material Activation->Porous_MOF

Caption: General workflow for the solvothermal synthesis of a T3C-based MOF.

Protocol 3: Solvothermal Synthesis of a T3C-based MOF

Materials:

  • This compound (T3C)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Reactant Solution: In a glass vial, dissolve T3C (e.g., 1 mmol) and the chosen metal salt (e.g., 1 mmol) in DMF (e.g., 15 mL).

  • Sonication: Sonicate the mixture for approximately 10-15 minutes to ensure complete dissolution and homogeneity.

  • Assembly: Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Heating: Seal the autoclave and place it in a preheated oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 24-72 hours).

  • Cooling and Isolation: After the reaction, allow the autoclave to cool slowly to room temperature. Collect the crystalline product by filtration.

  • Washing: Wash the collected crystals with fresh DMF followed by ethanol to remove any unreacted starting materials.

  • Activation: To activate the MOF and remove solvent molecules from the pores, immerse the crystals in a volatile solvent like ethanol or acetone for several days, periodically decanting and replenishing the solvent.

  • Drying: Dry the activated MOF under vacuum at an elevated temperature (e.g., 100-150 °C) to obtain the final porous material.

Application 2: T3C-derived Polymers for Hydrogel Formation

Rationale: The thioether group in the poly(this compound) backbone can be oxidized to a more hydrophilic sulfoxide or sulfone. The resulting polymer can then be crosslinked to form a hydrogel. Alternatively, the carboxylic acid groups can be used for crosslinking with di-functional molecules. Thiolated polymers are known to form hydrogels through disulfide bond formation, a property that can be imparted to polymers incorporating T3C.[3] This protocol outlines a general approach for forming a hydrogel from a T3C-containing polymer.

Protocol 4: Fabrication of a T3C-Polymer-Based Hydrogel

Materials:

  • Poly(this compound) (synthesized as per Protocol 2)

  • A suitable crosslinking agent (e.g., glutaraldehyde for amine crosslinking, or a di-epoxide for carboxylic acid crosslinking) or an oxidizing agent (e.g., hydrogen peroxide for disulfide bond formation if the polymer is further modified to have free thiol groups).

  • Phosphate-buffered saline (PBS) or other suitable buffer.

Procedure:

  • Polymer Solution: Dissolve a known concentration of the T3C-containing polymer in an appropriate aqueous buffer (e.g., PBS). The pH of the buffer may need to be adjusted to facilitate dissolution and the crosslinking reaction.

  • Addition of Crosslinker: To the polymer solution, add the crosslinking agent. The concentration of the crosslinker will determine the crosslinking density and thus the mechanical properties of the hydrogel.

  • Gelation: Gently mix the solution and allow it to stand at room temperature or at a slightly elevated temperature. Gelation can be observed as a significant increase in viscosity and the formation of a self-supporting gel.

  • Washing: Once the hydrogel is formed, wash it extensively with the buffer solution to remove any unreacted crosslinker and polymer.

  • Swelling and Characterization: The swelling behavior of the hydrogel can be studied by immersing it in the buffer and measuring its weight change over time. The mechanical properties can be characterized by rheology.

Conclusion and Future Perspectives

This compound is a promising and versatile building block for the creation of novel polymers and materials. The protocols detailed in this guide provide a solid foundation for researchers to explore its potential in various applications. The ability to synthesize functional polypeptoids via ring-opening polymerization opens up avenues for the development of new biomaterials with controlled properties. Furthermore, the incorporation of T3C as a functional linker in metal-organic frameworks and as a component in hydrogel networks presents exciting opportunities for the design of materials for catalysis, separations, drug delivery, and tissue engineering. Future research will likely focus on the synthesis of block copolymers incorporating T3C, the exploration of different metal nodes for T3C-based MOFs, and the development of stimuli-responsive hydrogels that leverage the unique chemistry of the thiomorpholine ring.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Thiomorpholine-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Thiomorpholine-3-carboxylic acid (TCA). This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this important heterocyclic scaffold. Thiomorpholine and its derivatives are crucial building blocks in medicinal chemistry, appearing in various pharmacologically active compounds, including antibiotics and agents targeting neurological disorders.[1][2]

This document provides in-depth, field-proven insights into the synthesis of TCA, moving beyond simple protocols to explain the causality behind experimental choices. Our goal is to empower you to not only successfully synthesize the target molecule but also to troubleshoot and optimize the reaction for improved yield and purity.

Synthesis Overview: Common Synthetic Pathways

The synthesis of the thiomorpholine ring can be approached through several strategies.[2][3] A prevalent and accessible method involves the reaction of an amino-thiol precursor with a suitable dielectrophile. For this compound, the most direct route starts from L-cysteine, a readily available chiral amino acid.

The primary pathway involves the S-alkylation of the cysteine thiol group, followed by an intramolecular N-alkylation to form the six-membered ring.

Synthesis_Overview cluster_reactants Starting Materials Cysteine L-Cysteine Intermediate S-(2-bromoethyl)-L-cysteine (Intermediate) Cysteine->Intermediate S-alkylation Dibromoethane 1,2-Dibromoethane Dibromoethane->Intermediate Base Base (e.g., Na2CO3) Base->Intermediate Neutralizes HBr Product This compound Base->Product Promotes cyclization Intermediate->Product Intramolecular N-alkylation (Cyclization) Workflow A 1. Reaction Setup - Add L-cysteine, Na2CO3, and water to a round-bottom flask. B 2. Reagent Addition - Heat the mixture to 80-90°C. - Add 1,2-dibromoethane dropwise. A->B C 3. Reaction Monitoring - Maintain temperature and stir for 4-6 hours. - Monitor progress via TLC. B->C D 4. Work-up - Cool the reaction to room temperature. - Acidify with HCl to pH ~3. C->D E 5. Initial Purification - Filter to remove inorganic salts. - Concentrate the filtrate under reduced pressure. D->E F 6. Final Purification - Recrystallize the crude solid from a water/ethanol mixture. E->F G 7. Characterization - Obtain Melting Point, NMR, and IR spectra to confirm structure and purity. F->G Troubleshooting Start Low Yield Obtained Check_TLC Analyze TLC of crude product Start->Check_TLC SM_Present Is starting material (SM) present? Check_TLC->SM_Present Streaks_Spots Are there many new spots or streaks? Clean_Spot Is there one clean product spot? SM_Present->Streaks_Spots No Incomplete_Rxn Conclusion: Incomplete Reaction Action: Increase reaction time or temperature. Verify base activity. SM_Present->Incomplete_Rxn Yes Streaks_Spots->Clean_Spot No Side_Rxns Conclusion: Side Reactions Action: Lower temperature. Check reactant stoichiometry. Use inert atmosphere. Streaks_Spots->Side_Rxns Yes Isolation_Issue Conclusion: Isolation/Purification Issue Action: Re-evaluate workup. Use ion-exchange chromatography. Check pH during workup. Clean_Spot->Isolation_Issue Yes

References

Common side reactions in the synthesis of thiomorpholine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thiomorpholine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the synthesis of this important heterocyclic scaffold. Here, we move beyond simple protocols to address the complex side reactions and experimental nuances that can impact yield, purity, and scalability. The information is presented in a practical, question-and-answer format to directly address the issues you may be facing in the lab.

Part 1: Frequently Asked Questions (FAQs) - General Synthesis Hurdles

This section addresses common high-level questions regarding the synthesis of thiomorpholine.

Q1: My thiomorpholine synthesis is taking an exceptionally long time (over 48 hours). Is this normal, and how can I speed it up?

A1: Yes, long reaction times are a well-documented characteristic of many traditional thiomorpholine synthesis routes.[1][2][3] Methods starting from diethanolamine derivatives or the reaction of 2-mercaptoethanol with aziridine can require anywhere from 2 to 54 hours, often due to slow intramolecular cyclization steps that require harsh conditions.[1][4]

To dramatically reduce synthesis time, consider modernizing your approach:

  • Continuous Flow Photochemistry: This is a state-of-the-art method that utilizes a photochemical thiol-ene reaction. For example, the reaction of cysteamine hydrochloride and vinyl chloride can be performed in a continuous flow reactor, reducing the total synthesis time to under an hour with excellent yields (84-89%).[2][5][6][7]

  • Microwave-Assisted Synthesis: Microwave irradiation is highly effective at accelerating organic reactions, particularly the cyclization step. It can reduce reaction times from many hours to just a few minutes by efficiently heating the reaction mixture.[3]

  • Catalyst and Base Optimization: For the crucial cyclization step, the choice of base is critical. While triethylamine (Et3N) is common, it can cause precipitation in flow setups.[2][3] Screening stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA (N,N-Diisopropylethylamine) can significantly accelerate the ring-closing reaction.[1][2]

Q2: I'm observing very low or no product yield. What are the first things I should check?

A2: Low or no yield is a frustrating but common problem. The issue can usually be traced back to one of three areas: starting materials, reaction conditions, or the reaction setup itself.

  • Verify Starting Material Quality: The purity of your reagents is paramount. Impurities in starting materials like diethanolamine, cysteamine, or various electrophiles can inhibit the reaction or lead to unwanted side products.[1][5] Always verify the purity of your reagents using appropriate analytical techniques (e.g., NMR, GC-MS) before starting.

  • Optimize Reaction Temperature: Temperature is a double-edged sword. If it's too low, the reaction may not proceed; if it's too high, it can cause decomposition of reactants or the desired product, leading to byproduct formation.[5] A systematic optimization study, monitoring the reaction by TLC or LC-MS at different temperatures, is often necessary to find the ideal balance.[1]

  • Check Reagent Concentration: In some modern synthetic methods, particularly continuous flow photochemistry, reactant concentration is a key parameter. For the synthesis from cysteamine hydrochloride, for instance, increasing the concentration from 1 M to 4 M can dramatically improve the yield of the intermediate.[1][2][8]

Part 2: Troubleshooting Guide - Common Side Reactions & Byproducts

This section provides detailed troubleshooting for specific side reactions you may encounter.

Problem 1: My reaction is producing a significant amount of polymeric material or an intractable tar.

Q: I'm attempting a multi-component synthesis of a thiomorpholine derivative, and the flask is full of a thick, dark tar instead of my product. What's causing this and how can I prevent it?

A: The formation of polymeric byproducts is a frequent issue in multi-component reactions or when using harsh conditions, and it is typically caused by uncontrolled intermolecular side reactions.[9]

Causality:

  • High Reactant Concentration: When reactive intermediates are present at high concentrations, they are more likely to react with each other (intermolecularly) to form polymers rather than cyclizing (intramolecularly) to form the desired ring.[9]

  • Elevated Temperature: Excessive heat can accelerate these undesired polymerization pathways and also cause decomposition of the starting materials or the product itself.[1][9]

  • Reactive Impurities: Impurities in the starting materials or solvent can sometimes act as initiators for polymerization.[9]

Troubleshooting Protocol: Minimizing Polymerization
  • Reduce Reactant Concentration: Systematically lower the concentration of your reactants. This can be achieved by simply increasing the volume of the solvent. A more dilute reaction mixture disfavors intermolecular reactions, giving the desired intramolecular cyclization a higher probability of occurring.[9]

  • Control the Temperature: If the reaction is exothermic, ensure you have efficient cooling to prevent any temperature spikes. Consider running the reaction at a lower temperature for a longer period.[9]

  • Slow Addition of Reagents: Instead of adding all reagents at once, use a syringe pump to add one of the key reactants slowly over several hours. This keeps the instantaneous concentration of reactive intermediates low, thereby suppressing polymerization.

  • Purify All Reagents: Ensure all starting materials and solvents are of the highest possible purity to eliminate potential polymerization initiators.[1]

Workflow for Polymerization Troubleshooting

Caption: Decision workflow for troubleshooting polymeric byproduct formation.

Problem 2: I'm trying to synthesize a thiomorpholine-1-oxide, but I'm getting the thiomorpholine-1,1-dioxide (sulfone) as a major byproduct.

Q: I need to perform a selective oxidation on the sulfur atom of my thiomorpholine derivative to get the sulfoxide, but the reaction keeps proceeding to the sulfone. How do I stop the reaction at the sulfoxide stage?

A: This is a classic selectivity challenge in sulfur chemistry. The thiomorpholine-1-oxide (sulfoxide) product is itself susceptible to oxidation, often under the same conditions required to form it, leading to the thiomorpholine-1,1-dioxide (sulfone) as an over-oxidation byproduct.[10][11]

Causality: The key to preventing over-oxidation is precise control over the reaction conditions to ensure that once the sulfoxide is formed, it does not react further. This involves:

  • Stoichiometry: Using a large excess of the oxidizing agent will inevitably lead to the sulfone.[11]

  • Reaction Time & Temperature: The rate of the second oxidation (sulfoxide to sulfone) is often faster at higher temperatures or with longer reaction times.[12]

  • Oxidant Reactivity: Highly potent oxidizing agents can make it difficult to stop the reaction at the sulfoxide stage.

Protocol: Selective Oxidation of Thiomorpholine to Thiomorpholine-1-Oxide

This protocol uses hydrogen peroxide, a green and effective oxidizing agent, under mild conditions to favor the formation of the sulfoxide.[10]

ParameterRecommended Value/ConditionRationale
Oxidant Hydrogen Peroxide (30 wt% aq. solution)A green and efficient oxidant.[10][12]
Stoichiometry 1.0 - 1.1 equivalents of H₂O₂Crucial for preventing over-oxidation to the sulfone.[11]
Solvent Methanol or WaterAllows for mild reaction conditions.
Temperature 0 °C to Room TemperatureLower temperatures decrease the rate of the second oxidation step.
Monitoring Thin Layer Chromatography (TLC)Essential for stopping the reaction as soon as the starting material is consumed.

Step-by-Step Procedure:

  • Dissolve the thiomorpholine derivative (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 30% hydrogen peroxide solution (1.05 eq) dropwise over 15-20 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress every 15 minutes by TLC.

  • Once the starting material spot has disappeared from the TLC plate, immediately quench the reaction to destroy any excess peroxide. This can be done by adding a saturated aqueous solution of sodium bisulfite until the bubbling ceases.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude thiomorpholine-1-oxide.

Reaction Pathway Visualization

OxidationPathway Thiomorpholine Thiomorpholine Sulfoxide Thiomorpholine-1-oxide (Desired Product) Thiomorpholine->Sulfoxide [O] (1 eq. oxidant, mild cond.) Sulfone Thiomorpholine-1,1-dioxide (Side Product) Sulfoxide->Sulfone [O] (excess oxidant, harsh cond.)

Caption: Selective oxidation pathway of thiomorpholine and the over-oxidation side reaction.

Problem 3: My product is degrading during workup and purification.

Q: I can see by crude NMR that my reaction worked, but I lose a significant amount of product during aqueous workup or column chromatography. What could be causing this instability?

A: Thiomorpholine and its derivatives can be sensitive to certain conditions encountered during standard post-reaction processing.[9]

Causality:

  • Harsh pH Conditions: The thiomorpholine ring can be susceptible to ring-opening or other degradation pathways under strongly acidic or basic conditions during an aqueous wash.[9][13]

  • Oxidation: The sulfur atom is prone to oxidation, especially in the presence of air during prolonged purification steps (like a long chromatography run).[9][14]

  • Elevated Temperatures: Sensitive derivatives can decompose if exposed to high temperatures during solvent evaporation or distillation.[9]

Troubleshooting Protocol: Gentle Product Isolation
  • Use a Buffered Aqueous Wash: Instead of using strong acids or bases (e.g., 1M HCl or 1M NaOH), perform your aqueous extraction with milder, buffered solutions like a saturated solution of sodium bicarbonate (mildly basic) or ammonium chloride (mildly acidic).

  • Minimize Exposure to Air: If you suspect oxidation is an issue, consider sparging your solvents with nitrogen or argon before use in chromatography. Store the purified product under an inert atmosphere.[9]

  • Avoid Excessive Heat: When removing solvent on a rotary evaporator, use a lower bath temperature and a higher vacuum. For purification, consider alternatives to distillation, such as flash chromatography at room temperature or crystallization.

  • Expedite Purification: Do not leave your crude product sitting on the bench for extended periods. Proceed with purification as soon as the workup is complete to minimize the time for potential degradation.

References

Technical Support Center: Purification of Thiomorpholine-3-carboxylic Acid and its Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Thiomorpholine-3-carboxylic acid (TMC) and its ester derivatives. As a key building block in medicinal chemistry and drug development, particularly for novel pharmaceuticals, ensuring the purity of TMC is paramount for reliable downstream applications and the synthesis of active pharmaceutical ingredients (APIs). This guide provides practical, field-proven insights into common purification challenges, presented in a direct question-and-answer format to help you troubleshoot and optimize your laboratory workflows.

Frequently Asked Questions (FAQs)

This section addresses common initial queries researchers have when handling TMC and its derivatives.

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: Understanding the properties of TMC is the foundation of effective purification strategy. As an alpha-amino acid analogue, it exhibits zwitterionic character, influencing its solubility.[1]

  • Structure: It possesses a secondary amine, a thioether, and a carboxylic acid group.[2] This combination of functional groups dictates its reactivity and solubility.

  • pKa: The carboxylic acid group is acidic (predicted pKa ~1.82), while the secondary amine is basic.[1] This dual nature is crucial for purification via acid-base extraction.

  • Solubility: It is predicted to be highly water-soluble (54.2 g/L).[1] Its solubility in organic solvents is generally low, but this changes significantly when it is converted to its salt form (e.g., hydrochloride) or esterified.

  • Form: It is typically a white solid at room temperature.

Q2: What are the most common impurities found after synthesizing TMC?

A2: Impurities are typically related to the synthetic route. Common syntheses may involve starting materials like cysteamine or reactions involving aziridine.[3][4] Potential impurities include:

  • Unreacted starting materials.

  • Oxidized byproducts (e.g., sulfoxides or sulfones) from exposure to air or oxidizing agents.

  • Polymeric materials or side-reaction products.

  • Residual solvents from the reaction or initial workup.

Q3: My TMC is in the hydrochloride salt form. How does this affect purification compared to the free acid?

A3: The hydrochloride salt form has significantly different properties. The amine is protonated, making the molecule a cationic species rather than a zwitterion. This generally increases its water solubility and stability but makes it less soluble in non-polar organic solvents. Purification of the HCl salt often relies on recrystallization from polar protic solvents or solvent/anti-solvent systems (e.g., methanol/ether). To purify via acid-base extraction or chromatography on standard silica gel, you will typically need to neutralize it to the free acid form first.

Q4: Can I purify this compound by distillation?

A4: No, distillation is not a suitable method for the free acid. Like most amino acids, it has a high melting point and will likely decompose upon heating before it boils, even under high vacuum. Its esters, however, may be distillable under reduced pressure, depending on their molecular weight and thermal stability.

Troubleshooting and In-Depth Purification Guides

This section provides detailed solutions to specific problems you may encounter during purification.

Problem 1: Low Recovery or Failure to Crystallize During Recrystallization

You've completed your synthesis and are attempting to purify the crude TMC solid by recrystallization, but you're either getting very low yields or the compound "oils out" instead of forming crystals.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but poorly when cold. Given TMC's polar nature, highly non-polar solvents like hexanes are unsuitable.

    • Expert Insight: The zwitterionic nature of the free acid means you need a polar solvent system. The key is finding a balance. A single solvent may not work perfectly. A mixed-solvent system often provides the necessary fine-tuning of solubility.

    • Protocol:

      • Start with small-scale solvent screening. Test solvents like water, ethanol, methanol, isopropanol, and mixtures such as ethanol/water or methanol/ethyl acetate.

      • Dissolve a small amount of crude product in the minimum amount of boiling solvent.

      • Allow it to cool slowly to room temperature, then in an ice bath.

      • If crystals form, you have a potential candidate. If it oils out, the solvent polarity may be too high, or cooling is too rapid. If nothing happens, the compound is too soluble, and an "anti-solvent" should be added.

  • Product "Oiling Out": This occurs when the solute comes out of solution above its melting point, often due to impurities depressing the melting point or a solvent that is too effective.

    • Solution - Trituration: Before a full recrystallization, try triturating the crude oil/solid. Suspend the crude material in a solvent in which the desired compound is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or ethyl acetate). Stir or sonicate the suspension. This will wash away soluble impurities and can often induce crystallization of the product.

    • Solution - Modifying the Solvent System: If oiling out occurs from a single solvent, dissolve the oil in the hot solvent again and add a small amount of a miscible co-solvent in which the compound is less soluble. This can sometimes raise the melting point of the mixture above the temperature of precipitation.

Data Summary: Recrystallization Solvent Selection
Solvent SystemSuitability for Free Acid (TMC)Suitability for EstersNotes
WaterGood, but solubility may be highNot suitable (hydrolysis risk)Best for highly polar impurities. Cooling must be slow.
Ethanol / WaterExcellentGoodAllows for fine-tuning of polarity. Start with hot ethanol, add water dropwise until cloudy, then clarify with a drop of ethanol.
Isopropanol (IPA)GoodExcellentA common choice for moderately polar compounds.
Methanol / Diethyl EtherGoodExcellentMethanol as the solvent, ether as the anti-solvent. Add ether to a concentrated methanol solution until persistent cloudiness appears.
Ethyl Acetate / HexanesPoorGoodA standard non-polar system suitable for the less polar ester derivatives.
Problem 2: Persistent Impurities After Recrystallization

You have successfully recrystallized your TMC, but NMR or LC-MS analysis shows that certain impurities remain.

Potential Causes & Solutions:

  • Co-precipitation of Structurally Similar Impurities: If an impurity has similar polarity and structure, it may co-crystallize with your product.

    • Solution - Acid-Base Extraction: This is a powerful technique for purifying carboxylic acids by separating them from neutral or basic impurities.[5][6] The principle relies on changing the polarity of the target molecule by protonation or deprotonation.

start Crude TMC Product (in Organic Solvent like EtOAc) base_wash Wash with aq. NaHCO3 or NaOH (pH ~8-9) start->base_wash separate1 Separate Layers base_wash->separate1 organic_layer Organic Layer: Contains Neutral & Basic Impurities separate1->organic_layer Impurity Path aqueous_layer Aqueous Layer: Contains Sodium Salt of TMC (Water Soluble) separate1->aqueous_layer Product Path acidify Acidify Aqueous Layer with 1M HCl to pH ~2-3 aqueous_layer->acidify extract Extract with Organic Solvent (e.g., EtOAc, 3x) acidify->extract separate2 Separate Layers extract->separate2 final_organic Combined Organic Layers: Contains Purified TMC (Free Acid) separate2->final_organic Product Path final_aqueous Aqueous Layer: (Discard) separate2->final_aqueous Waste Path dry_evap Dry (Na2SO4), Filter, and Evaporate Solvent final_organic->dry_evap final_product Purified TMC Solid dry_evap->final_product start Starting Material: Crude Thiomorpholine-3-carboxylic Acid or Ester q1 Is the material a solid? start->q1 q2 Are impurities non-polar/neutral? q1->q2 No (Oil/Gummy) recryst Recrystallization or Trituration q1->recryst Yes acid_base Acid-Base Extraction q2->acid_base Yes chrom Column Chromatography (Normal or Reversed-Phase) q2->chrom No (Polar Impurities) q3 Is chiral purity a concern? chiral Chiral Separation (Diastereomeric Salt Recrystallization or Chiral HPLC) q3->chiral Yes final Pure Product q3->final No recryst->q2 acid_base->q3 chrom->q3 chiral->final

References

Addressing stability and storage issues of Thiomorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Thiomorpholine-3-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges associated with the stability and storage of this important heterocyclic amino acid. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and long-term stability of the compound.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you might encounter during the handling, storage, and use of this compound.

Issue 1: Inconsistent Experimental Results or Loss of Potency

Symptoms:

  • Decreased efficacy in biological assays compared to previous batches.

  • Variable readings in quantitative analyses (e.g., NMR, HPLC).

  • Unexpected side products in synthetic reactions.

Probable Cause: The most likely cause is the degradation of this compound due to improper storage or handling, leading to a decrease in purity and the presence of interfering byproducts. The thioether linkage in the thiomorpholine ring is susceptible to oxidation.

Investigative Workflow:

G A Inconsistent Results Observed B Verify Purity of Current Stock A->B C Perform Purity Analysis (e.g., HPLC, LC-MS) B->C D Is Purity < 95% or are unexpected peaks present? C->D E YES: Degradation is likely D->E Yes F NO: Issue may be experimental D->F No G Review Storage Conditions E->G H Review Experimental Protocol (pH, solvents, temperature) F->H I Implement Corrective Actions (Procure new stock, optimize storage) G->I H->I J Re-run Experiment with Verified Compound I->J G A This compound B This compound S-oxide A->B Oxidation (e.g., air, peroxide) D Ring-opened products (e.g., thiodiglycolic acid derivatives) A->D Hydrolysis/Other Stress C This compound S,S-dioxide B->C Further Oxidation

Improving yield and purity in the large-scale synthesis of Thiomorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Thiomorpholine-3-carboxylic Acid Synthesis

From the desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the large-scale synthesis of this compound (TMC). This molecule is a crucial building block in medicinal chemistry, particularly for developing novel therapeutics.[1] However, its synthesis at scale presents unique challenges that can impact both yield and purity.

This guide is structured to provide you, our fellow researchers and drug development professionals, with practical, field-tested insights. We will move beyond simple protocols to explore the underlying chemical principles, helping you not only to solve current issues but also to anticipate and prevent future challenges. Here, you will find a comprehensive resource designed to empower you to optimize your synthetic pathways, ensuring robust and reproducible results.

Section 1: Troubleshooting Guide for Large-Scale TMC Synthesis

This section addresses the most common and critical issues encountered during the synthesis and purification of this compound. Each question is followed by a detailed explanation of the cause and a step-by-step guide to resolution.

Q1: My overall yield is consistently low (<60%). What are the most likely causes and how can I improve it?

A1: Low yields in TMC synthesis often trace back to three critical areas: incomplete reaction, product loss during work-up, or degradation.

  • Causality: The cyclization step, often an intramolecular nucleophilic substitution, is highly dependent on reaction conditions. For instance, in syntheses starting from precursors like S-(2-chloroethyl)-L-cysteine, the rate of cyclization can be slow if the pH is not optimal.[2] During work-up, the amphoteric nature of TMC can lead to significant losses if the pH for extraction is not precisely controlled.

  • Troubleshooting Steps:

    • Reaction Monitoring: Do not rely solely on reaction time. Implement in-process controls (IPCs) such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. A common mistake is to proceed to work-up prematurely.

    • Optimize Cyclization Conditions:

      • Base Selection: The choice of base for the cyclization is critical. While inorganic bases like sodium bicarbonate can be used, organic bases such as Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) often give cleaner reactions and better yields by minimizing side reactions.[3][4]

      • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions. Determine the optimal temperature for your specific pathway, typically ranging from room temperature to a gentle reflux (50-60 °C).

    • Minimize Work-up Losses:

      • pH Adjustment: TMC has both an acidic carboxylic group and a basic secondary amine. To minimize its solubility in the aqueous phase during extraction with an organic solvent, adjust the pH of the aqueous layer to the isoelectric point (pI) of the molecule.

      • Extraction Solvent: Use a robust solvent for extraction, such as dichloromethane (DCM) or ethyl acetate. Perform multiple extractions (e.g., 3-4 times) to ensure complete recovery of the product from the aqueous phase.[4]

Q2: My final product is contaminated with a persistent, closely-related impurity. How do I identify and eliminate it?

A2: The most common impurity is often the uncyclized starting material or a disulfide-linked dimer. Identification is key to removal.

  • Causality: The thiol group in the precursor is susceptible to oxidation, leading to the formation of disulfide dimers, especially in the presence of air (oxygen) at neutral or basic pH. If the cyclization is incomplete, the starting material will carry through the work-up.

  • Troubleshooting Steps:

    • Impurity Identification: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the impurity. An m/z corresponding to double the mass of your precursor (minus two protons) strongly suggests a disulfide dimer.

    • Preventing Disulfide Formation:

      • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

      • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles.

    • Purification Strategy: If the impurity has a similar polarity to the product, standard chromatography can be challenging.

      • Recrystallization: This is the most effective method for removing closely-related impurities at scale. A systematic solvent screen is essential.

      • pH-Mediated Separation: Exploit the different pKa values of the product and impurities. For example, dissolving the crude product in a basic aqueous solution and then slowly acidifying it can cause the desired product to selectively precipitate at its isoelectric point, leaving more soluble impurities behind.

Q3: The product color is off-white or yellow, not the expected white solid. What causes this discoloration and is it acceptable?

A3: Color in the final product typically indicates the presence of trace, highly conjugated impurities or degradation products. While often present in small amounts, they can be unacceptable for pharmaceutical applications.

  • Causality: Discoloration can arise from several sources:

    • Oxidation: Minor oxidative side-products can be highly colored.

    • Reagent Impurities: Impurities in starting materials or solvents (e.g., aldehydes in ethers) can react to form colored byproducts.

    • Thermal Degradation: Excessive heat during reaction, distillation, or drying can cause decomposition.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Before the final crystallization, dissolve the crude product in a suitable solvent and treat it with a small amount of activated carbon (charcoal). The carbon will adsorb the colored impurities. Heat the solution gently, then filter the hot solution through a pad of Celite® to remove the carbon before allowing it to cool and crystallize.

    • Reagent Purity Check: Ensure the purity of all reagents and solvents. For example, using freshly distilled solvents can make a significant difference.

    • Temperature Management: Avoid excessive temperatures during all stages. If solvent removal requires heat, use a rotary evaporator under reduced pressure to keep the temperature low.[4][5]

Section 2: Frequently Asked Questions (FAQs)

What is the best way to store this compound? Store the compound in a tightly sealed container at 2-8°C, preferably under an inert atmosphere to prevent slow oxidation and degradation over time.

Which analytical techniques are best for routine purity checks? For routine checks, HPLC with UV detection is ideal for quantifying purity and detecting impurities. For structural confirmation and identification of unknown impurities, ¹H NMR, ¹³C NMR, and LC-MS are essential.

Can this synthesis be performed in a continuous flow setup? Yes, modern approaches have demonstrated the synthesis of the parent thiomorpholine scaffold using a continuous flow process.[3][6] This method can offer improved safety, consistency, and throughput for large-scale production by allowing for precise control over reaction parameters.[3][7]

Section 3: Key Experimental Protocols & Data

Protocol 1: Optimized Recrystallization for High Purity TMC

This protocol is designed to remove common impurities, including residual starting materials and colored byproducts.

  • Dissolution: Place the crude this compound (1 part by weight) in a flask. Add a minimal amount of hot deionized water (approx. 3-5 parts by volume) and heat the mixture to 80-90 °C with stirring until the solid is fully dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon (approx. 1-2% by weight of the crude product). Stir at 80-90 °C for 15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed Buchner funnel fitted with a pad of Celite® to remove the activated carbon or any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization.

  • Crystallization: Transfer the hot, clear filtrate to a clean flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath (0-4 °C) for at least 2 hours to maximize crystal formation.

  • Isolation: Collect the white, crystalline product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified product under vacuum at 40-50 °C until a constant weight is achieved.

Data Table: Solvent System Comparison for Recrystallization
Solvent SystemTypical Recovery YieldPurity Achieved (HPLC)Notes
Water75-85%>99.5%Best for removing non-polar impurities. Slow cooling is critical for large crystals.
Ethanol/Water (e.g., 80:20)80-90%>99.0%Good for products with slightly higher solubility. Can be faster than pure water.
Isopropanol65-75%>99.0%Useful if the product is too soluble in water/ethanol mixtures.

Section 4: Visualization of Workflows

Diagram 1: General Synthesis and Purification Workflow

This diagram illustrates the end-to-end process for producing high-purity this compound.

cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Starting Material (e.g., Cysteine derivative) B Cyclization Reaction (Base, Solvent, Temp Control) A->B C Reaction Quench & pH Adjustment B->C D Liquid-Liquid Extraction C->D Aqueous Mixture E Organic Phase Drying & Concentration D->E F Crude Product Isolation E->F G Recrystallization (Solvent Screen) F->G Crude Solid H Product Filtration & Washing G->H I Final Drying (Vacuum Oven) H->I J QC Analysis (HPLC, NMR, MS) I->J

Caption: High-level workflow for TMC synthesis and purification.

Diagram 2: Troubleshooting Decision Tree for Low Purity

This decision tree provides a logical path for diagnosing and solving purity issues identified during QC analysis.

Start Low Purity Detected in Final QC CheckCrude Analyze Crude Material (LC-MS, NMR) Start->CheckCrude ImpurityType What is the main impurity? CheckCrude->ImpurityType StartingMaterial Unreacted Starting Material ImpurityType->StartingMaterial  Starting Material   Dimer Oxidative Dimer (Disulfide) ImpurityType->Dimer  Dimer (2x MW)   Other Other Side Product ImpurityType->Other  Unknown   Sol_Reaction Solution: - Increase reaction time/temp - Check base stoichiometry StartingMaterial->Sol_Reaction Sol_Inert Solution: - Use degassed solvents - Run under N2/Ar atmosphere Dimer->Sol_Inert Sol_Purification Solution: - Rescreen recrystallization solvents - Consider pH-based purification Other->Sol_Purification

Caption: Decision tree for diagnosing TMC purity issues.

References

Technical Support Center: A Troubleshooting Guide for the Stereoselective Synthesis of Thiomorpholine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the stereoselective synthesis of thiomorpholine analogs. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital chiral heterocycles. Thiomorpholine scaffolds are prevalent in numerous bioactive molecules and approved pharmaceuticals, making their stereocontrolled synthesis a critical aspect of modern medicinal chemistry.[1][2]

This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges. Here, you will find not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your synthetic routes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of thiomorpholine analogs.

Q1: What are the principal strategies for the stereoselective synthesis of thiomorpholine analogs?

A1: Several robust strategies exist, each with its own advantages and challenges. The choice of method often depends on the desired substitution pattern and stereochemistry. Key approaches include:

  • Diastereoselective approaches using chiral auxiliaries: This classic method involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate to direct the stereochemical outcome of a subsequent reaction.[3][4] The auxiliary is then removed to yield the enantiomerically enriched product.[3]

  • Catalytic asymmetric synthesis: This is a highly efficient approach that utilizes a chiral catalyst to produce a large amount of enantiomerically enriched product from a prochiral substrate.[5][6] Methods like asymmetric hydrogenation of dehydrothiomorpholine precursors have shown great success.[5]

  • Biocatalytic methods: The use of enzymes, such as imine reductases (IREDs), offers a green and highly selective alternative for the synthesis of chiral thiomorpholines.[7]

  • Substrate-controlled synthesis: In some cases, the inherent chirality of the starting material can be used to control the stereochemistry of the newly formed stereocenters.

Q2: What are the most common non-stereoselective issues encountered in thiomorpholine synthesis?

A2: Before delving into stereoselectivity, it's crucial to address general synthetic hurdles. The most common issues include low or no product yield, formation of multiple side products, and difficulties in purification.[8][9] These often stem from factors like impure starting materials, suboptimal reaction temperature, or an inappropriate choice of solvent or base.[8][9]

Q3: How critical is the purity of starting materials and reagents?

A3: Extremely critical. Impurities in starting materials, reagents, or solvents can act as catalysts for unwanted side reactions, poison your catalyst in asymmetric reactions, or lead to the formation of difficult-to-separate byproducts, ultimately affecting both yield and stereoselectivity.[8][9] Always ensure the purity of your reagents through appropriate analytical techniques before commencing a reaction.

Section 2: Troubleshooting Guide for Stereoselective Synthesis

This section provides a detailed breakdown of specific problems you might encounter during the stereoselective synthesis of thiomorpholine analogs, their probable causes, and actionable solutions.

Issue 1: Low Diastereoselectivity or Enantioselectivity

You've successfully synthesized your thiomorpholine analog, but the desired stereoisomer is not the major product, or you have a nearly racemic mixture.

Potential Cause 1: Ineffective Chiral Auxiliary or Ligand

  • Rationale: The chiral auxiliary or the ligand on your metal catalyst is not providing sufficient steric hindrance or electronic bias to effectively control the facial selectivity of the reaction.

  • Solution:

    • Screen Different Auxiliaries/Ligands: If using a chiral auxiliary, consider alternatives with different steric bulk or electronic properties. For catalytic reactions, screen a panel of chiral ligands. For instance, in asymmetric hydrogenations, ligands with different bite angles can dramatically impact enantioselectivity.[5]

    • Verify Purity: Ensure the chiral auxiliary or ligand is enantiomerically pure. Even small amounts of the other enantiomer can lead to a significant decrease in the enantiomeric excess (ee) of your product.

Potential Cause 2: Suboptimal Reaction Temperature

  • Rationale: The energy difference between the transition states leading to the different stereoisomers might be small. Higher reaction temperatures can provide enough energy to overcome this barrier, leading to the formation of both stereoisomers and thus lower selectivity.

  • Solution:

    • Lower the Reaction Temperature: Perform the reaction at a lower temperature. This can sometimes require longer reaction times, but the improvement in stereoselectivity is often worth the trade-off. For example, some photochemical reactions show a significant drop in yield at lower temperatures, so a careful balance is needed.[10]

    • Systematic Temperature Screening: Conduct a systematic study by running the reaction at various temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and stereoselectivity.

Potential Cause 3: Incorrect Solvent Choice

  • Rationale: The solvent can influence the conformation of the substrate-catalyst complex or the transition state geometry through solvation effects. A suboptimal solvent may not adequately stabilize the desired transition state.

  • Solution:

    • Solvent Screening: Experiment with a range of solvents with varying polarities and coordinating abilities. The choice of solvent can significantly influence reaction pathways and the stability of intermediates.[9]

    • Consider Non-Coordinating Solvents: In some catalytic reactions, highly coordinating solvents can compete with the substrate for binding to the catalyst, leading to lower selectivity. In such cases, switching to a less coordinating solvent might be beneficial.

Issue 2: Poor Chemical Yield in a Stereoselective Reaction

You are achieving high stereoselectivity, but the overall yield of the desired product is unacceptably low.

Potential Cause 1: Catalyst Inactivation or Poisoning

  • Rationale: In catalytic asymmetric reactions, the catalyst can be poisoned by impurities in the starting materials, reagents, or solvents. The catalyst might also be unstable under the reaction conditions.

  • Solution:

    • Purify All Reagents: Ensure all starting materials, solvents, and any other reagents are of the highest possible purity.

    • Use a Fresh Batch of Catalyst: If you suspect catalyst degradation, use a fresh batch.

    • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading might improve the yield, though this is not ideal for process efficiency.[10]

Potential Cause 2: Inefficient Reaction Conditions

  • Rationale: The reaction conditions (temperature, concentration, stoichiometry) may not be optimal for the specific substrate and catalyst system.

  • Solution:

    • Optimize Reactant Concentration: Higher concentrations can sometimes improve yields, especially in flow chemistry setups.[10][11] However, in some multi-component reactions, high concentrations can lead to polymerization, so a systematic optimization is necessary.[9]

    • Adjust Stoichiometry: Carefully control the ratio of reactants. An improper ratio can lead to the formation of side products.[9]

Issue 3: Difficulty in Removing the Chiral Auxiliary

The chiral auxiliary has effectively directed the stereochemistry, but you are struggling to remove it without affecting the newly formed stereocenter or the overall molecule.

Potential Cause 1: Harsh Cleavage Conditions

  • Rationale: The conditions required to cleave the auxiliary (e.g., strong acid or base, harsh reducing agents) might be causing epimerization of the stereocenter or decomposition of the product.

  • Solution:

    • Screen Milder Cleavage Reagents: Explore alternative, milder conditions for auxiliary removal. For example, if acidic hydrolysis is problematic, consider enzymatic cleavage or milder acidic conditions.

    • Choose a More Labile Auxiliary: In the future, select a chiral auxiliary that is known to be removable under milder conditions.

Issue 4: Problems with Purification and Separation of Stereoisomers

You have a mixture of diastereomers or enantiomers, and their separation by standard chromatographic techniques is challenging.

Potential Cause 1: Similar Polarities of Stereoisomers

  • Rationale: Diastereomers can sometimes have very similar polarities, making their separation on standard silica gel challenging. Enantiomers have identical physical properties in an achiral environment and cannot be separated by standard chromatography.

  • Solution for Diastereomers:

    • Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography. Sometimes, a less polar or a more polar eluent system can improve separation.[12]

    • Use a Different Stationary Phase: Consider using a different stationary phase, such as alumina or a reverse-phase C18 column.

  • Solution for Enantiomers:

    • Chiral HPLC or SFC: The most reliable method for separating enantiomers is through chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase.[13][14]

    • Diastereomeric Salt Formation: If your product has a basic or acidic handle, you can form a salt with a chiral acid or base, respectively. The resulting diastereomeric salts can then be separated by crystallization or standard chromatography.

Section 3: Experimental Protocols

Here are detailed protocols for key experimental techniques relevant to the stereoselective synthesis of thiomorpholine analogs.

Protocol 1: General Procedure for Diastereoselective Alkylation using a Chiral Auxiliary

This protocol is adapted from established methods for the synthesis of chiral heterocycles.[15]

  • Attachment of Chiral Auxiliary: Couple your starting material (e.g., a thiomorpholin-3-one precursor) to a suitable chiral auxiliary (e.g., an Evans oxazolidinone) using standard peptide coupling reagents.

  • Deprotonation: Dissolve the N-acylated auxiliary in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon). Add a strong base, such as lithium diisopropylamide (LDA), dropwise and stir for 1 hour to generate the enolate.

  • Alkylation: Add the desired electrophile (e.g., methyl iodide) dropwise to the enolate solution at -78 °C. Allow the reaction to stir for several hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio using ¹H NMR spectroscopy or chiral HPLC analysis.

  • Auxiliary Cleavage: Remove the chiral auxiliary under appropriate conditions (e.g., hydrolysis with lithium hydroxide) to yield the desired chiral thiomorpholine analog.

Protocol 2: General Procedure for Asymmetric Hydrogenation

This protocol is based on methods for the asymmetric hydrogenation of N-heterocycles.[5]

  • Catalyst Preparation: In a glovebox, charge a pressure-rated reaction vessel with the dehydromorpholine substrate, a chiral phosphine ligand, and a rhodium precursor (e.g., [Rh(COD)₂]BF₄) in a degassed solvent (e.g., dichloromethane).

  • Reaction Setup: Seal the vessel, remove it from the glovebox, and purge with hydrogen gas.

  • Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 atm) and stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).

  • Work-up: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.

Section 4: Data Presentation and Visualization

Table 1: Troubleshooting Summary for Low Stereoselectivity
Symptom Potential Cause Recommended Action
Low ee or drIneffective chiral auxiliary/ligandScreen different auxiliaries/ligands; verify their enantiomeric purity.
Low ee or drHigh reaction temperatureLower the reaction temperature; perform a systematic temperature screen.
Low ee or drSuboptimal solventConduct a solvent screen; consider non-coordinating solvents.
Diagrams

Below are diagrams illustrating key concepts in stereoselective synthesis.

Stereoselective_Synthesis_Strategies cluster_approaches Stereoselective Synthesis Approaches cluster_auxiliary Chiral Auxiliary Approach cluster_catalytic Catalytic Asymmetric Synthesis Prochiral_Substrate Prochiral Substrate Attach_Aux 1. Attach Chiral Auxiliary Prochiral_Substrate->Attach_Aux Asymmetric_Reaction Asymmetric Reaction (+ Chiral Catalyst) Prochiral_Substrate->Asymmetric_Reaction Chiral_Product Chiral Product Diastereoselective_Reaction 2. Diastereoselective Reaction Attach_Aux->Diastereoselective_Reaction Remove_Aux 3. Remove Auxiliary Diastereoselective_Reaction->Remove_Aux Remove_Aux->Chiral_Product Asymmetric_Reaction->Chiral_Product

Caption: Key strategies for stereoselective synthesis.

Troubleshooting_Workflow Start Low Stereoselectivity Observed Check_Temp Is the reaction at the lowest practical temperature? Start->Check_Temp Lower_Temp Action: Lower the temperature Check_Temp->Lower_Temp No Check_Ligand Is the chiral ligand/auxiliary optimal? Check_Temp->Check_Ligand Yes Lower_Temp->Check_Ligand Screen_Ligands Action: Screen alternative ligands/auxiliaries Check_Ligand->Screen_Ligands No Check_Solvent Is the solvent optimal? Check_Ligand->Check_Solvent Yes Screen_Ligands->Check_Solvent Screen_Solvents Action: Screen different solvents Check_Solvent->Screen_Solvents No Success Stereoselectivity Improved Check_Solvent->Success Yes Screen_Solvents->Success

Caption: Decision workflow for troubleshooting low stereoselectivity.

References

Acid-base extraction protocols for purifying thiomorpholine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of thiomorpholine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with isolating these valuable heterocyclic compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategies.

The Foundation: Why Acid-Base Extraction Works for Thiomorpholine

Thiomorpholine is a heterocyclic amine. The lone pair of electrons on the nitrogen atom imparts basicity, allowing it to be readily protonated by an acid to form a water-soluble ammonium salt.[1][2] Conversely, treating this salt with a base regenerates the neutral, organic-soluble "free base." Acid-base extraction masterfully exploits this pH-dependent solubility switch to separate thiomorpholine from non-basic impurities.[2][3]

The entire process hinges on partitioning the compound of interest between two immiscible liquid phases—typically an organic solvent and an aqueous solution.[4][5] By controlling the pH of the aqueous layer, you dictate whether the thiomorpholine resides in the organic or aqueous phase.

Key Physicochemical Data for Thiomorpholine

Understanding the fundamental properties of thiomorpholine is critical for designing a robust purification protocol.

PropertyValueSource
Chemical Formula C₄H₉NS[6]
Molar Mass 103.19 g/mol [7]
Boiling Point 169 °C (at 1 atm)[6]
Appearance Colorless liquid[6]
pKa (of the conjugate acid) ~8.4 (Estimated)[7]

Note: The pKa value is crucial. To effectively protonate thiomorpholine and move it into the aqueous phase, the pH of the acidic wash should be at least 2 pH units below the pKa. To deprotonate it for back-extraction, the pH should be at least 2 pH units above the pKa.

Standard Acid-Base Extraction Workflow

This diagram illustrates the standard workflow for isolating a basic compound like thiomorpholine from a crude reaction mixture containing neutral or acidic impurities.

G cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Liberation & Back-Extraction cluster_2 Step 3: Final Isolation A Crude Mixture in Organic Solvent (e.g., EtOAc) B Add Aqueous Acid (e.g., 1M HCl) Shake in Separatory Funnel A->B C Aqueous Layer: Protonated Thiomorpholine Salt (Water-Soluble) B->C Collect D Organic Layer: Neutral & Acidic Impurities B->D Discard/Process Separately E Aqueous Layer from Step 1 F Add Aqueous Base (e.g., 4M NaOH) Adjust to pH > 10 E->F G Add Fresh Organic Solvent (e.g., DCM) Shake to Extract F->G H Purified Organic Layer: Thiomorpholine Free Base G->H Collect I Aqueous Layer: Inorganic Salts G->I Discard J Collected Organic Layers K Wash with Brine J->K L Dry over Anhydrous Na₂SO₄ K->L M Filter & Evaporate Solvent L->M N Pure Thiomorpholine M->N

Caption: Workflow for thiomorpholine purification via acid-base extraction.

Troubleshooting Guide (Q&A)

This section addresses common problems encountered during the acid-base extraction of thiomorpholine compounds.

Question 1: My yield is very low. Why am I losing my thiomorpholine compound during the extraction?

This is a frequent issue that can stem from several points in the protocol.

  • Incomplete Protonation (Acidic Wash): If the pH of your acidic wash is not low enough, the thiomorpholine will not be fully protonated and will remain, at least partially, in the organic layer that you discard.

    • Causality: The equilibrium between the free base (organic soluble) and the protonated salt (water soluble) is pH-dependent. A general rule is to adjust the aqueous phase to a pH at least two units below the pKa of the amine's conjugate acid.[8] For thiomorpholine (pKa ~8.4), a pH of 4 or lower is recommended.[9]

    • Solution: Use a stronger acid or a more concentrated solution (e.g., 1M to 2M HCl). Always check the pH of the aqueous layer after shaking and separating to ensure it remains strongly acidic. Perform multiple extractions (e.g., 3 washes) with fresh aqueous acid, as this is more efficient than a single large-volume wash.

  • Incomplete Deprotonation (Basic Back-Extraction): To extract the thiomorpholine back into a fresh organic layer, you must convert it from the water-soluble salt back to the neutral free base.

    • Causality: If the aqueous layer is not sufficiently basic, the compound will remain in its protonated, water-soluble form.

    • Solution: Add a strong base (e.g., 2M to 4M NaOH) until the pH of the aqueous layer is greater than 10, and ideally around 12-13.[10][11] Use pH paper or a meter to confirm. Again, multiple extractions with fresh organic solvent will ensure a more complete recovery of the product.[12]

  • Product Solubility: While rare for the parent thiomorpholine, highly functionalized derivatives might have some solubility in the aqueous phase even in their free base form, especially if they contain polar functional groups.

    • Solution: If you suspect this, you can "salt out" the product by saturating the aqueous layer with sodium chloride (brine) before the back-extraction.[13] This decreases the solubility of organic compounds in the aqueous phase, driving more of your product into the organic solvent.

Question 2: I've formed a thick, stable emulsion between the organic and aqueous layers. How can I break it?

Emulsions are colloidal suspensions of one liquid in another and are a common frustration in liquid-liquid extractions, especially when basic solutions are involved.[14]

  • Causality: Emulsions are often caused by the presence of fine particulate matter or amphiphilic impurity molecules that stabilize the droplets. Vigorous shaking is a primary contributor.

  • Solutions (from least to most disruptive):

    • Be Patient: Let the separatory funnel stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

    • Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it. This can help the droplets coalesce.

    • Add Brine: Add a small volume of saturated aqueous NaCl (brine).[13] This increases the ionic strength of the aqueous phase, which helps to destabilize the emulsion.

    • Sonication: Place the separatory funnel in an ultrasonic bath for a few minutes. The high-frequency waves can help break up the emulsion.[13]

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can remove the particulate matter that may be stabilizing the emulsion.

    • Centrifugation: If the volume is manageable, transfer the mixture to centrifuge tubes. Centrifuging for a few minutes will force the denser layer to the bottom.[13]

Question 3: My final product is pure by NMR, but the mass is too high. What could be the issue?

The most likely culprit is residual solvent.

  • Causality: Organic solvents, particularly those with higher boiling points, can be difficult to remove completely under a rotary evaporator, especially if your compound is a thick oil or solid that traps the solvent. Water can also be a contaminant if the drying step was insufficient.

  • Solutions:

    • Thorough Drying: Ensure you have used an adequate amount of a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[12] Allow sufficient time for the drying to complete (15-20 minutes with occasional swirling).

    • High Vacuum: After initial solvent removal, place the flask on a high vacuum line for several hours (or overnight) to remove trace amounts of solvent.

    • Co-evaporation: If you suspect a high-boiling solvent impurity (like DMF or DMSO), you can add a lower-boiling solvent that does not dissolve your product (like hexane) and re-evaporate. This process, known as azeotropic removal or co-evaporation, can help pull off the residual high-boiling solvent.[8]

Question 4: I've followed the protocol, but my final product is still contaminated with starting materials or byproducts. Why?

This indicates that you have impurities that are not being separated by the acid-base extraction.

  • Causality: Acid-base extraction only separates compounds based on their acidic or basic properties. It will not remove neutral organic impurities.[2] Additionally, if you have other basic impurities in your crude mixture, they will be co-extracted with your thiomorpholine product.

  • Solutions:

    • Pre-Wash: Before the acidic wash, perform a wash with saturated sodium bicarbonate (NaHCO₃) solution. This will remove any acidic impurities.[8]

    • Chromatography: If neutral or similarly basic impurities are present, you will need to employ another purification technique after the extraction. Column chromatography is the most common method.[15] For basic amines, using silica gel treated with a small amount of triethylamine (~1%) in the eluent can prevent streaking and improve separation.[3]

    • Distillation/Recrystallization: If your thiomorpholine is a liquid, fractional distillation can be an effective method for removing impurities with different boiling points.[16] If it is a solid, recrystallization from a suitable solvent is a powerful purification technique.[16]

Frequently Asked Questions (FAQs)

Q: Which organic solvents are best for extracting thiomorpholine? A: The ideal solvent should be immiscible with water and readily dissolve the thiomorpholine free base. Dichloromethane (DCM) and ethyl acetate (EtOAc) are excellent choices.[4][17] DCM is denser than water, so it will form the bottom layer, while EtOAc is less dense and will be the top layer.[2] Diethyl ether is also effective but its high volatility and flammability require extra caution.[17]

Table of Common Extraction Solvents
SolventDensity (g/mL)Boiling Point (°C)Comments
Dichloromethane (DCM) 1.3340Excellent solvent for many organics; forms the bottom layer.[5][17]
Ethyl Acetate (EtOAc) 0.9077Good general-purpose solvent; less toxic than DCM; forms the top layer.[17][18]
Diethyl Ether (Et₂O) 0.7135Very effective but highly flammable and volatile; prone to peroxide formation.[17]
Toluene 0.87111Good for some applications but higher boiling point makes it harder to remove.[18]

Q: What concentration of acid and base should I use? A: A 1M solution of a strong acid like HCl is typically sufficient for the initial extraction of the amine into the aqueous phase.[9] For the back-extraction, a more concentrated base (2M to 4M NaOH or KOH) is often used to ensure a rapid and complete pH shift to the basic range (pH > 10).[11]

Q: Is thiomorpholine stable to strong acids and bases? A: Generally, the thiomorpholine ring is robust and stable to the conditions used in a standard acid-base extraction.[19] However, if your specific derivative contains sensitive functional groups (e.g., esters, certain protecting groups), they could be hydrolyzed under strongly acidic or basic conditions, especially with prolonged exposure or heating. If you suspect instability, use a milder acid like 10% citric acid for the extraction and a milder base like saturated sodium bicarbonate for neutralization, though this may be less efficient.[8]

Q: How do I handle the purification of an N-substituted thiomorpholine? A: The protocol remains exactly the same. The presence of an alkyl or aryl group on the nitrogen does not remove its basicity. The lone pair is still available for protonation, and the principles of acid-base extraction still apply.

References

Managing potential cytotoxicity of Thiomorpholine-3-carboxylic acid in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Thiomorpholine-3-carboxylic acid and its derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered during in-vitro biological assays, with a specific focus on managing and interpreting potential cytotoxicity. Our goal is to empower you with the expertise to generate reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in research?

This compound is a heterocyclic organic compound.[1] Structurally, it is a saturated six-membered ring containing both a sulfur and a nitrogen atom, with a carboxylic acid group at the 3-position.[2][3] In drug development and medicinal chemistry, it serves as a versatile chiral building block or scaffold.[4] Its unique structure is incorporated into larger molecules to develop novel therapeutics, including dipeptidyl peptidase IV (DPP-IV) inhibitors and compounds with potential antibacterial or hypocholesterolemic activity.[5]

Q2: I'm observing significant cell death in my cultures after treatment. Is this compound known to be cytotoxic?

Yes, direct cytotoxicity is a known characteristic of L-Thiomorpholine-3-carboxylic acid (L-TMC).[6] Studies have demonstrated that it can induce time- and concentration-dependent cytotoxicity in various cell types, particularly in isolated rat kidney cells where it has also been shown to be nephrotoxic in vivo.[6] Therefore, observing cytotoxicity in your biological assays is not necessarily an unexpected result, but it requires careful characterization and management.

Q3: What is the underlying mechanism of L-TMC's cytotoxicity? This would help me interpret my results.

The cytotoxicity of L-TMC is not due to the compound itself but rather a result of metabolic activation, or "bioactivation," within the cell.[6] The key enzyme responsible is L-amino acid oxidase (LAAO) .

The process unfolds as follows:

  • L-TMC is taken up by the cells.

  • Cytosolic LAAO catalyzes the oxidation of L-TMC.

  • This enzymatic reaction produces an unstable imine intermediate, specifically 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid.

  • This imine intermediate is the reactive species ultimately responsible for inducing cellular damage and cytotoxicity.[6]

Understanding this mechanism is critical because the level of LAAO expression in your chosen cell line will directly influence its sensitivity to the compound.

TMC L-Thiomorpholine- 3-carboxylic acid (Non-toxic prodrug) Imine Reactive Imine Intermediate (5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid) TMC->Imine Bioactivation LAAO L-Amino Acid Oxidase (LAAO) (Cytosolic Enzyme) LAAO->Imine Catalyzes Toxicity Cellular Damage & Cytotoxicity Imine->Toxicity Induces Inhibitor L-α-hydroxyisocaproic acid (LAAO Substrate) Inhibitor->LAAO Competitively Inhibits

Caption: Bioactivation pathway of L-TMC leading to cytotoxicity.

Troubleshooting Guide

Issue 1: Unexpectedly high cytotoxicity is masking the specific effects I want to study. How can I reduce this off-target effect?

This is a common challenge when a compound's cytotoxic concentration overlaps with its effective concentration for the desired biological activity.

Troubleshooting Steps & Optimization Strategies:

  • Refine Dose and Time:

    • Comprehensive Dose-Response: Perform a detailed dose-response curve starting from very low (nanomolar) to high (micromolar) concentrations to precisely identify the IC50 (half-maximal inhibitory concentration) for cytotoxicity. This helps establish a potential therapeutic window.[7]

    • Time-Course Experiment: Cytotoxicity may be time-dependent. Assess cell viability at multiple time points (e.g., 6, 12, 24, 48 hours). A shorter incubation period might be sufficient to observe your target effect while minimizing cell death.[8]

  • Inhibit the Bioactivation Pathway:

    • Based on the known mechanism, you can attempt to reduce cytotoxicity by co-treating your cells with a competitive substrate for L-amino acid oxidase, such as L-alpha-hydroxyisocaproic acid .[6] This may competitively inhibit the conversion of L-TMC to its toxic imine intermediate. This is an advanced strategy that can provide strong evidence for the mechanism of toxicity but may also complicate the interpretation of your primary results.[8]

  • Cell Line Selection:

    • Consider using a cell line with lower known expression of L-amino acid oxidase (LAAO). If LAAO expression data is unavailable for your cell lines, you could perform a preliminary screen on a panel of cell lines to identify one that is less sensitive to L-TMC, yet still suitable for your primary research question.

StrategyPrincipleKey Consideration
Dose-Response Curve Identify the precise concentration at which cytotoxicity occurs.Requires a sensitive and reliable viability assay.
Time-Course Analysis Minimize exposure time to reduce cumulative toxic effects.The desired biological effect must occur before significant cell death.
Co-treatment Competitively inhibit the LAAO enzyme responsible for bioactivation.May introduce confounding variables; requires careful controls.
Cell Line Screening Find a model system with lower expression of the activating enzyme.The chosen cell line must still be relevant to the research hypothesis.
Issue 2: My cell viability assay results (e.g., MTT, XTT) are variable and the dose-response curve is unusual.

This may not be a biological effect but rather a chemical interference between the compound and your assay reagents. Many compounds, particularly those with sulfur-containing rings, can act as reducing agents.

Potential Cause: Direct chemical reduction of tetrazolium salts (MTT, MTS, XTT) to their colored formazan product, independent of cellular metabolism. This leads to a false positive signal, making the cells appear more viable than they are.[9]

Troubleshooting Protocol: Cell-Free Interference Check

This definitive control experiment will determine if your compound is interfering with the assay.

Objective: To measure if this compound directly reacts with the assay reagent in the absence of cells.[9]

Methodology:

  • Prepare a 96-well plate with the same serial dilutions of your compound in complete cell culture medium as you would use for your experiment.

  • Include wells with vehicle control (e.g., 0.1% DMSO in medium) and medium alone (background). Do not add any cells to this plate.

  • Add your viability reagent (e.g., MTT, MTS) to every well according to the manufacturer's protocol.

  • Incubate the plate for the standard duration (e.g., 1-4 hours at 37°C).

  • If using MTT, add the solubilization solution (e.g., DMSO or SDS).[9]

  • Read the absorbance on a plate reader at the appropriate wavelength.

Interpreting Results:

  • No Interference: The absorbance in wells with the compound should be the same as the vehicle control.

  • Interference Detected: If you see a concentration-dependent increase in absorbance in the compound-only wells, your compound is directly reducing the assay reagent. The results from this assay are unreliable.

Recommended Action: If interference is confirmed, switch to a viability assay with a different mechanism that is not based on metabolic reduction.

  • ATP-Based Assays (e.g., CellTiter-Glo®): These measure the ATP level in viable cells, which is a direct indicator of metabolic activity. The readout is luminescence, which is less prone to colorimetric or fluorescent interference.[9]

  • LDH Release Assays: These measure cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity into the culture medium.[10]

  • Real-Time Viability Dyes: Use cell-impermeant DNA-binding dyes that fluoresce upon entering a dead cell and binding to its DNA. This allows for kinetic monitoring of cell death.[10]

Start Inconsistent Viability Assay Results CheckInterference Perform Cell-Free Interference Check Start->CheckInterference Interference Is there a compound-dependent signal increase? CheckInterference->Interference NoInterference No, Assay is Valid. Troubleshoot Biology: - Check cell seeding density - Verify compound dilutions - Assess cell health Interference->NoInterference No YesInterference Yes, Assay is Invalid. Compound is interfering. Interference->YesInterference Yes SwitchAssay Switch to Orthogonal Assay: - ATP-based (CellTiter-Glo) - LDH Release Assay - Real-Time Dye Assay YesInterference->SwitchAssay

References

Strategies to avoid side products during peptide synthesis with proline analogues

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of proline and its analogues into synthetic peptides is a cornerstone of modern drug discovery and chemical biology. These unique imino acids impose critical conformational constraints, influencing the structure, stability, and biological activity of peptides. However, their distinct cyclic structure also presents significant challenges during solid-phase peptide synthesis (SPPS), often leading to the formation of undesirable side products.

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you minimize side reactions and maximize the yield and purity of your target peptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when incorporating proline and its analogues?

A1: The three primary side reactions encountered are:

  • Diketopiperazine (DKP) formation: Particularly prevalent when a proline analogue is the second residue from the C-terminus, this intramolecular cyclization cleaves the dipeptide from the resin, leading to truncated sequences.[1]

  • Racemization: The conversion of the desired L-enantiomer to the D-enantiomer can occur at the α-carbon of the proline analogue, potentially altering the peptide's biological activity.[2] This is a significant concern with certain coupling reagents.[3]

  • Aggregation: While proline itself can disrupt secondary structures, certain sequences containing proline analogues can still be prone to aggregation, leading to poor solvation, incomplete reactions, and difficult purification.[4][5]

Q2: Why is diketopiperazine (DKP) formation so common with proline analogues?

A2: The cyclic structure of proline and its analogues facilitates the adoption of a cis-amide bond conformation between the first and second amino acids. This brings the N-terminal amine of the dipeptide into close proximity with the ester linkage to the resin, promoting a rapid intramolecular attack and the formation of a stable six-membered ring (the diketopiperazine), which is then cleaved from the support.[1][6]

Q3: Can the choice of resin influence the extent of side product formation?

A3: Absolutely. For sequences susceptible to DKP formation, using a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin is highly recommended over more standard resins like Wang.[5][7] The bulky trityl group physically obstructs the intramolecular cyclization, thereby suppressing DKP formation.[8]

Q4: Are there specific coupling reagents that should be avoided when using proline analogues?

A4: Yes. The combination of carbodiimides, such as DCC or DIC, with 1-hydroxybenzotriazole (HOBt) in DMF is known to significantly promote racemization of proline residues.[2][3] It is advisable to use uronium/aminium-based reagents like HBTU, HATU, or HCTU, which generally result in lower epimerization rates.[1][9]

Q5: What are pseudoproline dipeptides and how do they help?

A5: Pseudoproline dipeptides are derivatives of Ser, Thr, or Cys that are reversibly protected as an oxazolidine or thiazolidine.[10] This cyclic structure mimics proline and introduces a "kink" in the peptide backbone, which disrupts the formation of secondary structures like β-sheets that cause aggregation.[4][11] This enhances the solvation of the growing peptide chain, leading to improved coupling efficiency and higher purity of the final product.[10]

Troubleshooting Guides

Problem 1: Low Yield of Full-Length Peptide and Presence of a Small Molecular Weight Impurity
  • Symptom: LC-MS analysis of the crude product shows a significantly reduced peak for the target peptide and a prominent peak corresponding to the mass of the N-terminal dipeptide-diketopiperazine. This is most common when a proline analogue is at position 2 of the sequence (from the C-terminus).

  • Probable Cause: Diketopiperazine (DKP) formation.

  • Troubleshooting Workflow:

    DKP_Troubleshooting start Low Yield & Suspected DKP Formation pro_pos Is Proline Analogue the 2nd or 3rd Residue? start->pro_pos use_2ctc Switch to 2-Chlorotrityl Chloride (2-CTC) Resin pro_pos->use_2ctc Yes analyze Analyze Deprotection Solution by LC-MS for DKP pro_pos->analyze No use_dipeptide Couple a Pre-formed Fmoc-Xaa-Pro(analogue)-OH Dipeptide use_2ctc->use_dipeptide modify_deprotection Modify Fmoc-Deprotection Conditions (e.g., 2% DBU / 5% Piperazine in NMP) use_dipeptide->modify_deprotection end Problem Resolved modify_deprotection->end analyze->end

    Caption: Troubleshooting workflow for diketopiperazine formation.

  • Solutions & Protocols:

    • Switch to a Sterically Hindered Resin: For future syntheses of the problematic sequence, substitute Wang or PAM resin with 2-chlorotrityl chloride (2-CTC) resin.[7]

      • Protocol: Loading the First Amino Acid onto 2-CTC Resin

        • Swell 1 g of 2-CTC resin (1.5 mmol/g) in dichloromethane (DCM, 10 mL) for 30 minutes.

        • In a separate vessel, dissolve Fmoc-Pro-OH (or analogue) (1.0 eq, 1.5 mmol) in DCM (5 mL).

        • Add the Fmoc-Pro-OH solution to the swollen resin.

        • Add diisopropylethylamine (DIPEA) (3.0 eq, 4.5 mmol) to the resin slurry.

        • Agitate the mixture for 2 hours at room temperature.

        • To cap any remaining active sites, add 1 mL of methanol and agitate for another 30 minutes.

        • Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x), then dry under vacuum.[12]

    • Utilize Pre-formed Dipeptides: By coupling the first two residues as a single unit, the susceptible dipeptidyl-resin intermediate is bypassed entirely.[7] This is a highly effective, albeit more costly, strategy.

    • Modify Fmoc-Deprotection Conditions: A cocktail of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) can significantly reduce DKP formation compared to the standard 20% piperidine in DMF.[6][13]

Problem 2: Appearance of a Diastereomeric Impurity
  • Symptom: HPLC analysis of the purified peptide shows a peak eluting very close to the main product, often as a shoulder. Mass spectrometry confirms it has the same mass as the target peptide.

  • Probable Cause: Racemization (epimerization) of the proline analogue.

  • Troubleshooting Workflow:

    Racemization_Troubleshooting start Diastereomeric Impurity Detected check_coupling Review Coupling Reagents & Conditions start->check_coupling avoid_dcc Avoid Carbodiimides (DCC/DIC) with HOBt in DMF check_coupling->avoid_dcc use_uronium Use Uronium/Aminium Reagents (HBTU, HATU, HCTU) avoid_dcc->use_uronium control_base Use Weaker/Hindered Base (e.g., NMM, Collidine) use_uronium->control_base control_temp Perform Coupling at Room Temperature or Below control_base->control_temp end Problem Resolved control_temp->end

  • Solutions & Protocols:

    • Optimize Coupling Reagents: Avoid the use of DCC/HOBt or DIC/HOBt in DMF for coupling proline analogues. [2]Instead, use reagents known for lower racemization potential.

      • Protocol: Low-Racemization Coupling using HATU

        • Swell the deprotected peptide-resin in DMF.

        • In a separate vessel, dissolve the Fmoc-Pro-OH (or analogue) (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.

        • Add DIPEA (6 eq) to the activation mixture and allow it to pre-activate for 1-2 minutes.

        • Immediately add the activated amino acid solution to the resin.

        • Agitate the reaction for 1-2 hours at room temperature. [14]

    • Control the Base: Use a weaker or more sterically hindered base for the coupling step, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of stronger bases like DIPEA. [15]

    • Manage Reaction Temperature: Avoid heating during the coupling of proline analogues, as elevated temperatures can accelerate racemization. Conduct couplings at room temperature or, for particularly sensitive analogues, at 0°C. [1]

Problem 3: Incomplete Coupling and Deletion Sequences
  • Symptom: HPLC/MS analysis reveals the presence of deletion sequences, particularly the absence of the amino acid coupled immediately after a proline analogue. A positive Kaiser test (or other amine test) after coupling indicates incomplete reaction.

  • Probable Cause: Poor coupling efficiency onto the sterically hindered secondary amine of the proline analogue or aggregation of the growing peptide chain.

  • Solutions & Protocols:

    • Perform a Double Coupling: The secondary amine of a proline residue is less nucleophilic than the primary amines of other amino acids, which can lead to slower coupling kinetics. [16]Performing the coupling step twice is a simple and effective strategy to drive the reaction to completion.

      • Protocol: Double Coupling

        • Perform the first coupling as described in the standard protocol (e.g., using HATU).

        • After the designated reaction time, drain the coupling solution.

        • Wash the resin with DMF (3x).

        • Prepare a fresh solution of activated amino acid and repeat the coupling step for the same duration.

        • Wash the resin thoroughly before proceeding to the next deprotection step. [17]

    • Incorporate Aggregation-Disrupting Moieties: For long or hydrophobic sequences, aggregation can prevent reagents from reaching the reactive sites. Incorporating a pseudoproline dipeptide every 6-10 residues can effectively disrupt secondary structure formation and maintain good solvation of the peptide-resin complex. [4][5]

      • Data Summary: Impact of Pseudoproline Dipeptides

        Challenge Standard Synthesis Outcome Outcome with Pseudoproline Dipeptides
        Aggregation Low yield, multiple deletion sequences Increased yield (up to 10-fold), higher purity [10]
        Solubility Poor solubility of crude peptide Improved solubility in common solvents [10]

        | Kinetics | Slow and incomplete coupling/deprotection | Improved acylation and deprotection kinetics [4]|

References

Validation & Comparative

A Tale of Two Rings: Thiomorpholine-3-carboxylic Acid Versus Proline in Peptide Structure and Function

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Conformational Control and Beyond

In the intricate world of peptide science, where structure dictates function, the quest for precise conformational control is paramount. For decades, the unique five-membered ring of proline has been a cornerstone of peptide design, prized for its ability to introduce sharp turns and rigidify peptide backbones. However, the landscape of peptidomimetics is ever-expanding, offering novel building blocks that promise enhanced stability, refined biological activity, and improved pharmacokinetic profiles. Among these, thiomorpholine-3-carboxylic acid, a six-membered ring analog of proline, emerges as a compelling yet underexplored alternative.

This guide provides an in-depth comparison of this compound and proline, delving into their structural nuances and predicting their differential impacts on peptide conformation and function. While direct, head-to-head experimental data for this compound in peptides remains nascent, we will leverage established principles from the study of other proline analogs to construct a robust, evidence-based framework for researchers, scientists, and drug development professionals.

At a Glance: Structural and Conformational Properties

PropertyL-ProlineL-Thiomorpholine-3-carboxylic Acid
Ring Structure Pyrrolidine (5-membered)Thiomorpholine (6-membered)
Ring Pucker Endo/ExoChair/Boat/Twist-Boat
Φ (Phi) Angle Restricted to approx. -60° to -75°Predicted to have a wider range than proline
cis/trans Isomerization Significant population of cis isomerPredicted to favor the trans isomer more strongly
Key Structural Feature Rigid, planar five-membered ringFlexible, non-planar six-membered ring with a sulfur heteroatom

The Foundation: Proline's Enduring Legacy

Proline's distinctive cyclic structure, where its side chain loops back to form a secondary amine with the backbone nitrogen, imposes significant conformational constraints on a peptide chain.[1] This rigidity is a double-edged sword. On one hand, it reduces the entropic penalty of folding, making proline a key residue in turns and loops, and a disruptor of secondary structures like alpha-helices and beta-sheets.[1] The peptide bond preceding a proline residue also has a unique propensity to adopt the cis conformation, a feature critical for the native fold and function of many proteins.

The Challenger: this compound - A New Frontier

This compound expands the five-membered pyrrolidine ring of proline to a six-membered thiomorpholine ring. This seemingly subtle change introduces significant alterations to its conformational landscape. The larger ring size is expected to increase the flexibility of the peptide backbone, a stark contrast to the rigidity imposed by proline.

Structural Comparison: A Deeper Dive

To understand the potential impact of this compound, we can draw parallels with another well-studied six-membered proline analog, piperidine-2-carboxylic acid. Studies on piperidine-containing peptides have shown that the larger ring size leads to a different set of preferred backbone dihedral angles compared to proline.[2][3] The six-membered ring of this compound can adopt more complex, non-planar conformations such as chair and boat forms, which will undoubtedly influence the local peptide structure in ways that the relatively planar proline ring cannot.[2]

The presence of a sulfur atom at the 4-position of the ring in this compound, as opposed to a methylene group in piperidine-2-carboxylic acid, introduces further electronic and steric differences. The larger atomic radius and different bond angles of sulfur compared to carbon will alter the ring's geometry and its interactions with neighboring residues.

Predicted Impact on Peptide Structure and Function

Based on the structural differences and insights from related proline analogs, we can predict the following effects of incorporating this compound into a peptide sequence:

  • Conformational Flexibility: The most significant difference is likely to be an increase in local conformational flexibility compared to proline-containing peptides. This could be advantageous in scenarios where a certain degree of plasticity is required for receptor binding or to traverse biological membranes.

  • Backbone Geometry: The larger ring is expected to favor a more extended peptide backbone conformation compared to the tight turns induced by proline. This could be utilized to modulate the overall topology of a peptide.

  • Cis/Trans Isomerism: The steric hindrance imposed by the larger six-membered ring is predicted to further disfavor the cis conformation of the preceding peptide bond, leading to a higher population of the trans isomer. This could be a valuable tool for simplifying the conformational ensemble of a synthetic peptide.

  • Enzymatic Stability: The altered backbone geometry and the presence of the non-natural thiomorpholine ring may confer increased resistance to enzymatic degradation by proteases, a critical attribute for therapeutic peptides.

  • Receptor Binding: The different spatial arrangement of the carboxylic acid and the altered backbone conformation will likely lead to distinct receptor binding profiles. This opens up possibilities for fine-tuning the selectivity and affinity of peptide ligands.

Experimental Workflows: A Roadmap for Investigation

To validate these predictions and unlock the full potential of this compound, a systematic experimental approach is required.

Peptide Synthesis

The incorporation of this compound into peptides can be achieved using standard solid-phase peptide synthesis (SPPS) protocols. Both Fmoc and Boc protection strategies should be applicable.

Diagram of a General Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Solid Support (Resin) Coupling1 Coupling Resin->Coupling1 Fmoc_AA1 Fmoc-Amino Acid 1 Fmoc_AA1->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Coupling Deprotection1->Coupling2 Fmoc_TMC Fmoc-Thiomorpholine- 3-carboxylic acid Fmoc_TMC->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Coupling Deprotection2->Coupling3 Fmoc_AA3 Fmoc-Amino Acid 3 Fmoc_AA3->Coupling3 Cleavage Cleavage from Resin Coupling3->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for incorporating this compound into a peptide using SPPS.

Conformational Analysis

A combination of spectroscopic techniques will be crucial to elucidate the structural impact of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques such as COSY, TOCSY, and NOESY can provide detailed information on the backbone and side-chain conformations, including the determination of dihedral angles and the cis/trans ratio of the peptide bond preceding the thiomorpholine residue.[4][5][6][7][8]

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for assessing the secondary structure content of peptides.[9][10][11][12][13] By comparing the CD spectra of a peptide containing this compound with its proline-containing counterpart, one can gain insights into the overall conformational changes induced by the substitution.

Functional Assays

The functional consequences of this substitution can be evaluated through a variety of in vitro assays:

  • Enzymatic Stability Assays: The stability of the peptide can be assessed by incubation with relevant proteases or in serum, followed by analysis using HPLC or mass spectrometry.

  • Receptor Binding Assays: The affinity of the peptide for its target receptor can be determined using techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).

Conclusion: A Promising New Tool for Peptide Design

While proline will undoubtedly remain a workhorse in peptide chemistry, this compound presents an exciting new avenue for modulating peptide structure and function. Its larger, more flexible six-membered ring offers a distinct set of conformational preferences that can be harnessed to create peptides with novel properties. The predicted increase in conformational flexibility, preference for the trans amide bond, and potential for enhanced enzymatic stability make it a compelling candidate for the development of next-generation peptide therapeutics and research tools. The experimental workflows outlined here provide a clear path for the scientific community to explore and unlock the full potential of this intriguing proline analog.

References

A Comparative Guide to the Biological Activity of Thiomorpholine versus Morpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Privileged Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures."[1] Morpholine and its thio-analog, thiomorpholine, are quintessential examples of such scaffolds.[2][3] These six-membered saturated heterocycles are integral to the drug discovery process, offering a unique combination of properties that medicinal chemists leverage to enhance the therapeutic potential of new chemical entities.[4] Morpholine, or 1-oxa-4-azacyclohexane, is lauded for its advantageous physicochemical and metabolic properties, including its ability to improve aqueous solubility and its metabolic stability.[5][6] This has led to its incorporation into numerous approved drugs across various therapeutic areas.[7]

Thiomorpholine, where the oxygen atom of morpholine is replaced by sulfur, serves as a crucial bioisostere.[8][9] This substitution of a single atom can profoundly alter a molecule's properties. The sulfur atom generally increases lipophilicity and can serve as a "metabolically soft spot," susceptible to oxidation to the corresponding sulfoxide and sulfone.[8][10] This provides an additional avenue for fine-tuning a compound's pharmacokinetic and pharmacodynamic profile.[10] This guide provides a comparative analysis of the biological activities of compounds containing these two scaffolds, supported by experimental data and protocols, to inform strategic decisions in drug design and development.

G cluster_0 Core Heterocyclic Scaffolds cluster_1 Key Physicochemical Differences cluster_2 Resulting Biological Impact Morpholine Morpholine (1-Oxa-4-azacyclohexane) Properties Lipophilicity Metabolic Stability Hydrogen Bond Acceptance 3D Conformation Morpholine->Properties O-atom influences Thiomorpholine Thiomorpholine (1-Thia-4-azacyclohexane) Thiomorpholine->Properties S-atom influences Activity Target Affinity Potency ADME Profile Therapeutic Efficacy Properties->Activity Modulates

Caption: Logical relationship between scaffold structure and biological activity.

Comparative Analysis of Anticancer Activity

The morpholine ring is a ubiquitous feature in anticancer drug candidates, often enhancing potency and modulating pharmacokinetic properties.[11][12] Its inclusion in compounds targeting critical cancer pathways, such as the PI3K/Akt/mTOR pathway, has been particularly successful.[2] In contrast, thiomorpholine derivatives have also demonstrated significant, and sometimes selective, anticancer activity.[5]

Morpholine Derivatives in Oncology

The morpholine moiety is frequently incorporated to improve the solubility and overall drug-like properties of kinase inhibitors. For instance, in inhibitors of Phosphoinositide 3-kinase (PI3K), the morpholine ring often forms crucial hydrogen bonds with hinge region residues in the enzyme's active site, contributing to high potency. Furthermore, its favorable physicochemical profile aids in achieving suitable oral bioavailability.[13] A study focusing on novel substituted morpholine derivatives targeting topoisomerase II, an enzyme vital for DNA replication, found that specific substitutions led to potent activity against the MDA-MB-231 breast cancer cell line.[14] Molecular docking studies revealed binding energies between -8 and -10 kcal/mol, with the most active compounds forming multiple hydrogen bonds within the enzyme's active site.[14]

Thiomorpholine Derivatives as Cytotoxic Agents

Thiomorpholine-containing compounds have also emerged as promising anticancer agents. A study on N-azole substituted thiomorpholine derivatives identified a thiazolyl thiomorpholine compound with a chloro substituent as a potent lead against A549 (lung carcinoma) and HeLa (cervical cancer) cells, with IC50 values of 10.1 µM and 30.0 µM, respectively.[15] The increased lipophilicity imparted by the thiomorpholine ring compared to a morpholine analog can enhance membrane permeability, potentially leading to higher intracellular concentrations in tumor cells.[10]

Direct Comparison and Structure-Activity Relationship (SAR)

Direct comparative studies are essential to elucidate the specific contribution of each scaffold. In a series of thiazolo[3,2-a]pyrimidin-5-ones developed as potential PI3Kα inhibitors, both morpholine and thiomorpholine derivatives were synthesized and evaluated.[2] While both scaffolds were tolerated, subtle differences in activity were observed, suggesting that the choice between oxygen and sulfur can be critical for optimizing interactions with the target protein. The slightly larger size of the sulfur atom compared to oxygen can alter the conformation of the ring and the orientation of substituents, thereby influencing binding affinity.

Compound ClassScaffoldTargetCell LineActivity (IC50)Reference
Thiazolyl DerivativeThiomorpholineNot SpecifiedA549 (Lung)10.1 µM[15]
Thiazolyl DerivativeThiomorpholineNot SpecifiedHeLa (Cervical)30.0 µM[15]
Substituted DerivativeMorpholineTopoisomerase IIMDA-MB-231 (Breast)81.92 µg/mL[14]
PI3Kα InhibitorThiomorpholinePI3KαNot Specified120 µM[2]
PI3Kα InhibitorMorpholinePI3KαNot Specified151 µM[2]

Table 1: Comparative Anticancer Activity Data.

Comparative Analysis of Antimicrobial Activity

Both morpholine and thiomorpholine are key components in the development of novel antimicrobial agents, addressing the urgent need to combat rising antimicrobial resistance.[16][17] The most prominent example is the oxazolidinone class of antibiotics.

Morpholine in Antimicrobials: The Case of Linezolid

Linezolid, an FDA-approved antibiotic, features a morpholine ring and is crucial for treating infections caused by resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The morpholine moiety in Linezolid is critical for its pharmacokinetic profile and contributes to its binding to the bacterial 50S ribosomal subunit, which inhibits the initiation of protein synthesis.[18]

Thiomorpholine as a Bioisosteric Replacement: The Case of Sutezolid

Sutezolid (PNU-100480) is a thiomorpholine-containing oxazolidinone antibiotic developed for treating tuberculosis, including multidrug-resistant strains.[8][19] It is a direct analog of Linezolid, where the morpholine ring is replaced by a thiomorpholine S-oxide.[3] This bioisosteric substitution was investigated to improve the therapeutic profile. Sutezolid also acts by inhibiting bacterial protein synthesis.[8] The presence of the sulfur atom, particularly in its oxidized form (sulfoxide), alters the molecule's polarity and metabolic profile, which can lead to an improved safety and efficacy profile for long-term tuberculosis therapy.[8][20]

Direct Comparison and Structure-Activity Relationship (SAR)

In a direct comparison of 2-(thiophen-2-yl)dihydroquinolines linked with various heterocycles, the morpholine analog (MIC: 6.25 µg/mL) exhibited better potency against M. tuberculosis H37Rv than the thiomorpholine analog (MIC: >50 µg/mL).[2][21] This highlights that while thiomorpholine can be a beneficial replacement, it is not universally superior. The specific context of the molecular target and the overall structure of the compound dictate whether the substitution is advantageous. The electron-withdrawing nature of the oxygen in morpholine versus the less electronegative sulfur in thiomorpholine can influence the basicity of the ring nitrogen and the molecule's overall electronic properties, impacting target engagement.[5]

CompoundScaffoldTarget OrganismActivity (MIC)Reference
LinezolidMorpholineGram-positive bacteriaVaries by species[18]
SutezolidThiomorpholineM. tuberculosisVaries by strain[8]
Dihydroquinoline 7aMorpholineM. tuberculosis H37Rv6.25 µg/mL[2][21]
Dihydroquinoline 7bThiomorpholineM. tuberculosis H37Rv>50 µg/mL[2][21]

Table 2: Comparative Antimicrobial Activity Data.

Experimental Protocols: A Self-Validating Approach

To ensure the reliability and reproducibility of biological data, experimental protocols must be robust and include appropriate controls. Below are standard, self-validating workflows for assessing cytotoxicity and antimicrobial activity.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Objective: To quantify the cytotoxic effect of morpholine and thiomorpholine derivatives on a cancer cell line.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in culture medium. Add 100 µL of each concentration to the designated wells.

    • Negative Control: Add medium with vehicle (e.g., DMSO) only.

    • Positive Control: Add a known cytotoxic agent (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To determine the MIC of morpholine and thiomorpholine derivatives against a bacterial strain.

Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., M. tuberculosis H37Rv) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in an appropriate broth medium (e.g., Middlebrook 7H9).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

    • Negative Control: Well with broth only (sterility control).

    • Positive Control: Well with broth and bacteria (growth control).

    • Standard Control: Include a known antibiotic (e.g., Rifampicin).

  • Incubation: Incubate the plate at 37°C for the required period (e.g., 5-7 days for M. tuberculosis).

  • Growth Assessment: Assess bacterial growth visually or by adding a growth indicator like Alamar Blue or Resazurin. A color change (e.g., blue to pink for Alamar Blue) indicates growth.[8]

  • MIC Determination: The MIC is the lowest compound concentration in which no visible growth or color change is observed.

Conclusion and Future Outlook

Both morpholine and thiomorpholine are unequivocally privileged scaffolds in medicinal chemistry, each offering distinct advantages.[2][11] Morpholine is a well-established, reliable moiety for improving the pharmacokinetic properties of drug candidates, particularly solubility and metabolic stability.[1][22] Thiomorpholine provides a valuable alternative, allowing for modulation of lipophilicity and introducing a site for metabolic oxidation, which can be strategically employed to fine-tune a compound's profile.[8][10]

The choice between these two heterocycles is not arbitrary but a critical design decision. As demonstrated by comparative data, a simple O-to-S substitution can lead to significant changes in biological activity, sometimes enhancing potency and other times diminishing it.[2][21] The decision must be context-driven, considering the specific biological target, the desired ADME properties, and the overall structure-activity relationship of the chemical series. Future research should focus on more head-to-head comparisons of analogous pairs to build a more predictive understanding of when to deploy each scaffold for maximal therapeutic benefit.

References

A Comparative Guide to the Validation of Thiomorpholine-3-carboxylic Acid as a Novel Pharmacophore in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the validation of Thiomorpholine-3-carboxylic acid (TMC) as a strategic pharmacophore. We will move beyond theoretical discussions to provide actionable, field-proven protocols, objectively comparing TMC to its canonical analogue, L-Proline, and contextualizing its utility with supporting experimental and computational data.

Introduction: The Rise of Constrained Scaffolds in Medicinal Chemistry

The drug discovery landscape is perpetually driven by the need for molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles.[1] Unnatural amino acids (UAAs) have become critical tools in this endeavor, offering a chemical space that transcends the limitations of the 20 canonical amino acids.[2][3] Among these, conformationally constrained scaffolds are particularly valuable as they reduce the entropic penalty of binding to a biological target, often leading to improved affinity and selectivity.[4][5][6]

This compound (TMC) is a saturated six-membered heterocyclic UAA, structurally analogous to proline.[7][8] The thiomorpholine moiety itself is a privileged scaffold, found in numerous bioactive compounds and approved drugs, prized for its diverse pharmacological activities, including antibiotic and antioxidant properties.[9][10][11][12] As a proline bioisostere, TMC offers a unique combination of conformational rigidity and altered physicochemical properties, making it a compelling candidate for pharmacophore development. This guide outlines a rigorous workflow to validate its potential.

Comparative Analysis: TMC vs. L-Proline as Pharmacophoric Elements

The validation of TMC as a pharmacophore begins with a direct comparison to its closest natural counterpart, L-Proline. While both are cyclic secondary amino acids, the substitution of Proline's Cγ methylene group with a sulfur atom in TMC introduces significant changes.

Caption: Structural comparison of L-Proline and this compound.

The introduction of the sulfur atom fundamentally alters the scaffold's properties. Sulfur is larger and more polarizable than carbon and can act as a hydrogen bond acceptor, a feature absent in proline's pyrrolidine ring. This substitution impacts ring pucker, lipophilicity, and metabolic stability.

Table 1: Comparative Physicochemical Properties

PropertyL-ProlineThis compound (TMC)Rationale for Impact in Drug Design
Molecular Weight 115.13 g/mol 147.20 g/mol [7]Increased mass may influence ligand efficiency metrics.
XLogP3-AA -2.1-2.4[7]TMC is slightly more hydrophilic, potentially improving aqueous solubility.
Topological Polar Surface Area (TPSA) 49.3 Ų74.6 Ų[7]The sulfur atom increases TPSA, which can affect membrane permeability but improve solubility and target interactions.
Hydrogen Bond Acceptors 23[13]The sulfur atom can act as a weak H-bond acceptor, offering a new potential interaction point with target proteins.
Ring Conformation Cγ-exo / Cγ-endo puckerMore flexible chair/boat conformationsInfluences the spatial orientation of substituents, which is critical for fitting into a binding pocket.
Metabolic Stability Susceptible to Proline-specific proteasesPotentially resistant to proteolysisThe unnatural backbone can block enzymatic degradation, increasing the compound's half-life.

This comparison highlights that TMC is not merely a passive scaffold but an active modulator of physicochemical properties. Its increased polarity and additional hydrogen bond acceptor can be strategically exploited to enhance solubility and create new binding interactions, while its unnatural structure can confer metabolic stability.[1]

A Validated Workflow for Pharmacophore Assessment

A robust validation process combines computational modeling with empirical testing. This ensures that theoretical predictions translate into tangible biological activity.

Caption: A comprehensive workflow for validating a novel pharmacophore.

Part A: Computational Validation

Computational methods provide a cost-effective, high-throughput initial assessment of a pharmacophore's potential. They help prioritize which molecules to synthesize and test, saving significant time and resources.

This protocol is employed when a set of known active molecules for a specific target exists, but the target's 3D structure is unknown.

Causality: The underlying principle is that molecules with similar biological activity often share a common three-dimensional arrangement of chemical features (a pharmacophore) responsible for their interaction with the target.

Step-by-Step Methodology:

  • Ligand Curation:

    • Assemble a training set of at least 5-10 structurally diverse, known active compounds with high-quality activity data (e.g., IC50 values).

    • Create a validation (or "decoy") set containing thousands of inactive or random molecules, plus a small number of known actives not included in the training set.[14]

  • Conformational Analysis:

    • Generate a diverse set of low-energy conformers for each molecule in the training set. This is critical as the bioactive conformation is often not the global minimum energy state.

  • Pharmacophore Feature Identification:

    • Identify key chemical features for each ligand: Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic regions (HY), Aromatic Rings (AR), and Positive/Negative Ionizable groups.

  • Hypothesis Generation:

    • Use software (e.g., Discovery Studio, MOE) to align the conformers of the active molecules and identify common feature arrangements. This will generate multiple pharmacophore hypotheses.

  • Model Validation (Güner-Henry Score):

    • The quality of each hypothesis must be rigorously validated.[15] A common method is the Güner-Henry (GH) score, which assesses the model's ability to distinguish actives from inactives in the decoy set.

    • Screen the decoy set against the generated hypothesis.

    • Calculate the GH score using the formula: GH = [ (Ha * (3A + Ht)) / (4 * Ht * A) ] * [ 1 - ( (Ht - Ha) / (D - A) ) ] Where: A = total number of actives in the set, D = total number of molecules in the set, Ht = total number of hits, Ha = number of active hits.

    • A GH score > 0.7 is considered a very good model, indicating that the hypothesis is not a result of random chance and can effectively enrich for active compounds.[16]

Caption: A hypothetical pharmacophore model derived from a TMC-containing ligand.

Part B: Experimental Validation

Following computational prioritization, experimental validation is essential to confirm the predicted activity.

Causality: This experiment directly measures the physical interaction between the synthesized compound and the purified target protein in real-time. It provides quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rates, which are crucial for establishing a structure-activity relationship (SAR).

Step-by-Step Methodology:

  • Target Immobilization:

    • Covalently attach the purified target protein to a sensor chip surface (e.g., a CM5 chip via amine coupling). The goal is to create a stable, active surface.

  • Analyte Preparation:

    • Prepare a dilution series of the TMC-containing compound (the analyte) in a suitable running buffer. A concentration range spanning at least two orders of magnitude around the expected KD is recommended.

  • Binding Measurement:

    • Flow the running buffer over the sensor surface to establish a stable baseline.

    • Inject the lowest concentration of the analyte over the surface for a set period (association phase), followed by a flow of running buffer (dissociation phase).

    • Repeat this process for all concentrations in the series, from lowest to highest. A regeneration step (e.g., a short pulse of low pH glycine) may be required between cycles to remove bound analyte.

  • Data Analysis:

    • The SPR instrument records the change in refractive index at the surface, which is proportional to the mass of analyte bound. This is measured in Response Units (RU).

    • Subtract any non-specific binding by using a reference flow cell.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD). A lower KD value indicates higher binding affinity.

Causality: Strong binding affinity does not always translate to functional activity in a complex cellular environment. A cell-based assay is required to determine if the compound can engage its target in a native setting and elicit the desired biological response (e.g., inhibition of an enzyme, activation of a receptor).

Step-by-Step Methodology (Example: GPCR Antagonist Assay):

  • Cell Line Preparation:

    • Use a stable cell line engineered to express the target receptor and a reporter system (e.g., a cAMP-responsive element driving luciferase expression).

  • Compound Treatment:

    • Plate the cells in a multi-well format (e.g., 96- or 384-well plate) and allow them to adhere.

    • Prepare a dose-response curve of the TMC-containing compound. Add the compound to the cells and pre-incubate for a defined period (e.g., 30 minutes) to allow it to engage the target.

  • Agonist Stimulation:

    • Add a known agonist for the receptor at a concentration that elicits a sub-maximal response (e.g., EC80). This stimulation will activate the downstream signaling cascade.

  • Signal Detection:

    • After a further incubation period, lyse the cells and add the necessary reagents to detect the reporter signal (e.g., luciferin for a luciferase assay).

    • Measure the signal using a plate reader (e.g., a luminometer).

  • Data Analysis:

    • Plot the reporter signal as a function of the TMC-compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value—the concentration at which the compound inhibits 50% of the agonist-induced signal.

Data Interpretation and Synthesis

The ultimate validation of TMC as a pharmacophore comes from synthesizing the computational and experimental data into a coherent SAR.

Table 2: Hypothetical Validation Data Summary

Compound IDKey ScaffoldDocking Score (kcal/mol)Binding Affinity KD (nM) [SPR]Functional Activity IC50 (nM) [Cell Assay]
Control-1 L-Proline-7.5150450
TMC-1 TMC-8.93595
TMC-2 TMC (modified)-9.22860
Negative-Ctrl L-Alanine-5.1>10,000>10,000

In this hypothetical example, the replacement of L-Proline with TMC (TMC-1) led to an improved docking score, a ~4-fold increase in binding affinity, and a ~5-fold improvement in functional cell-based activity. This provides strong evidence that for this particular target, the unique features of the TMC scaffold are highly beneficial. The data create a clear, self-validating narrative: the computational prediction of superior binding was confirmed by direct biophysical measurement, which in turn was shown to translate to enhanced functional potency in a cellular context.

Conclusion

This compound is more than a simple proline mimic; it is a distinct pharmacophoric element with a unique set of steric and electronic properties. Its validation requires a multi-faceted approach that bridges computational prediction with rigorous experimental confirmation. By leveraging its increased polarity, additional hydrogen bonding capability, and potential for enhanced metabolic stability, medicinal chemists can strategically employ TMC to solve complex drug design challenges. The workflows and comparative data presented in this guide provide a robust framework for unlocking the full potential of this promising scaffold in the development of next-generation therapeutics.

References

The Strategic Pivot: A Comparative Guide to Bioisosteric Replacement of Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a viable drug candidate is often a tightrope walk of optimizing potency, selectivity, and pharmacokinetic properties. The carboxylic acid moiety, a ubiquitous functional group in pharmacologically active agents, frequently plays a pivotal role in target engagement through its ability to form key hydrogen bonds and salt bridges. However, this acidic functionality can also be a harbinger of suboptimal drug-like properties, including poor membrane permeability, rapid metabolism, and potential for toxicity.[1][2]

This guide provides an in-depth, objective comparison of common bioisosteric replacements for carboxylic acids, moving beyond a simple catalog of surrogates. Here, we delve into the causality behind experimental choices, present supporting data from peer-reviewed studies, and offer detailed protocols to empower you to make informed decisions in your drug discovery campaigns.

The Carboxylic Acid Conundrum: A Double-Edged Sword

The carboxylic acid group is often considered a "privileged" fragment in drug design due to its ability to mimic the side chains of acidic amino acids like aspartate and glutamate, enabling strong interactions with biological targets.[1] However, its inherent properties can present significant hurdles:

  • Limited Permeability: At physiological pH, carboxylic acids are predominantly ionized, which can impede passive diffusion across biological membranes, such as the intestinal epithelium and the blood-brain barrier.[3]

  • Metabolic Liabilities: Carboxylic acids are susceptible to glucuronidation, a metabolic process that can lead to the formation of reactive acyl glucuronides, which have been implicated in idiosyncratic drug toxicities.[4][5]

  • High Plasma Protein Binding: The anionic nature of carboxylates can lead to high affinity for plasma proteins like albumin, reducing the unbound fraction of the drug available to exert its therapeutic effect.[3][6]

Bioisosteric replacement offers a powerful strategy to mitigate these liabilities while preserving or even enhancing the desired biological activity.[2] The core principle is to substitute the carboxylic acid with a different functional group that shares similar steric and electronic properties, thereby maintaining the crucial interactions with the target protein.[1]

A Head-to-Head Comparison of Key Bioisosteres

The selection of a suitable bioisostere is a multifactorial decision that requires a careful consideration of its impact on various physicochemical and pharmacokinetic parameters. Below, we compare some of the most widely used carboxylic acid bioisosteres, with supporting experimental data.

Physicochemical Properties at a Glance

The following table summarizes key physicochemical properties of several common carboxylic acid bioisosteres, based on a systematic study of phenylpropionic acid derivatives.[3][7][8] This allows for a direct comparison of their acidity (pKa), lipophilicity at physiological pH (logD7.4), and passive permeability.

BioisosterepKalogD7.4PAMPA Permeability (Pe, 10⁻⁶ cm/s)
Carboxylic Acid 4.6 -0.5 0.2
5-Tetrazole4.9-0.7<0.1
N-Acyl Sulfonamide4.5-0.10.8
Hydroxamic Acid9.01.210.0
Amino Squarate5.2-0.8<0.1

Data extracted from "Structure Property Relationships of Carboxylic Acid Isosteres." Please refer to the original publication for detailed experimental conditions.[3][7][8]

In-Depth Analysis of Prominent Bioisosteres

Tetrazoles: The Classic Mimic

The 5-substituted tetrazole is arguably the most well-known and widely used bioisostere for the carboxylic acid group.[9] Its success stems from its similar pKa to a carboxylic acid, ensuring it is also predominantly ionized at physiological pH.[3]

The development of the angiotensin II receptor antagonist Losartan is a landmark example of the successful application of tetrazole bioisosterism. The initial lead compound, a carboxylic acid derivative, exhibited potent in vitro activity but suffered from poor oral bioavailability.[1] Replacement of the carboxylic acid with a tetrazole ring resulted in a 10-fold increase in potency and a significantly improved pharmacokinetic profile, ultimately leading to the approval of Losartan for the treatment of hypertension.[1][3][10]

G

Fig 1. The pivotal role of bioisosteric replacement in the development of Losartan.

While the tetrazole ring effectively mimics the acidic nature of a carboxylic acid, it is important to note that it often leads to a decrease in passive permeability, as observed in the PAMPA assay data. This is attributed to the tetrazole's ability to form strong hydrogen bonds with water, resulting in a high desolvation penalty that can counteract the benefits of increased lipophilicity.[10][11]

N-Acyl Sulfonamides: A More Permeable Alternative

N-acyl sulfonamides have emerged as a valuable class of carboxylic acid bioisosteres, offering a similar pKa but with the potential for improved membrane permeability.[12][13]

In a recent study on dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-xL, a lead compound containing a salicylic acid moiety was identified.[14][15] To improve its drug-like properties, a series of bioisosteric replacements were synthesized. The N-acylsulfonamide analog not only retained the binding affinity to the target proteins but also demonstrated improved efficacy in a cell-based viability assay compared to the parent carboxylic acid.[14][15] This highlights the potential of N-acyl sulfonamides to enhance cellular activity by improving membrane permeability.

G

Fig 2. A generalized workflow for the comparative evaluation of carboxylic acid bioisosteres.
Hydroxamic Acids: A Shift in Acidity and Properties

Hydroxamic acids represent a non-classical bioisostere of carboxylic acids, with a significantly higher pKa (around 9).[4][6] This means they are largely unionized at physiological pH, which can dramatically increase their membrane permeability.

The development of the HDAC inhibitor Vorinostat (SAHA) showcases the utility of the hydroxamic acid group.[16][17] While not a direct bioisosteric replacement of a pre-existing carboxylic acid lead in the traditional sense, the hydroxamic acid moiety is crucial for its mechanism of action, acting as a zinc-chelating group in the active site of HDAC enzymes.[17] The favorable pharmacokinetic profile of Vorinostat, including its oral bioavailability, is in part attributed to the properties of the hydroxamic acid group.[9][18]

It is important to note that hydroxamic acids can be susceptible to hydrolysis back to the corresponding carboxylic acid in vivo, and like carboxylic acids, they can undergo glucuronidation.[6]

Experimental Protocols

To ensure the reproducibility and validity of your bioisosteric replacement studies, the following are detailed methodologies for key experiments.

Synthesis of 5-Substituted Tetrazoles from Nitriles

This protocol is adapted from the work of Demko and Sharpless, which offers a safe and efficient method for the synthesis of tetrazoles in water.[2]

Materials:

  • Nitrile (1.0 mmol)

  • Sodium azide (1.2 mmol)

  • Zinc bromide (0.2 mmol)

  • Deionized water (5 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • To the round-bottom flask, add the nitrile, sodium azide, zinc bromide, and deionized water.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture to pH 2 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis of N-Acylsulfonamides

This general procedure is based on the N-acylation of sulfonamides using N-acylbenzotriazoles.[7]

Materials:

  • Sulfonamide (1.0 mmol)

  • Sodium hydride (1.2 mmol, 60% dispersion in mineral oil)

  • N-acylbenzotriazole (1.1 mmol)

  • Anhydrous tetrahydrofuran (THF, 10 mL)

  • Round-bottom flask, magnetic stirrer, and nitrogen atmosphere

Procedure:

  • To a solution of the sulfonamide in dry THF at room temperature under a nitrogen atmosphere, add sodium hydride portion-wise.

  • Stir the mixture for 10 minutes.

  • Add the N-acylbenzotriazole to the reaction mixture.

  • Heat the reaction mixture to 60 °C for 1.5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This is a high-throughput method to assess the passive permeability of compounds.[6][9]

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plate

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound solutions in PBS (with a small percentage of DMSO if necessary)

  • Plate reader for quantification (e.g., UV-Vis or LC-MS)

Procedure:

  • Coat the filter of each well of the donor plate with 5 µL of the phospholipid solution and allow the solvent to evaporate.

  • Add 300 µL of PBS to each well of the acceptor plate.

  • Add 150 µL of the test compound solution to each well of the donor plate.

  • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * time) Where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the filter, and time is the incubation time.

Conclusion: A Strategic Approach to Molecular Refinement

The bioisosteric replacement of carboxylic acids is a cornerstone of modern medicinal chemistry, offering a powerful toolkit to address the pharmacokinetic and metabolic challenges often associated with this functional group. As we have seen, there is no "one-size-fits-all" solution. The choice of a bioisostere must be guided by a thorough understanding of its physicochemical properties and the specific objectives of the drug discovery program. A systematic, data-driven approach, as outlined in this guide, will enable the rational design of superior drug candidates with an enhanced therapeutic profile.

References

The Ascending Class: Evaluating Thiomorpholine-3-Carboxylic Acid Derivatives as ACE Inhibitors Against the Gold Standard, Captopril

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel therapeutics for cardiovascular disease, the renin-angiotensin system (RAS) remains a cornerstone of pharmacological intervention. Central to this system is the angiotensin-converting enzyme (ACE), a key regulator of blood pressure and a validated target for antihypertensive drugs. Captopril, the first orally active ACE inhibitor, revolutionized hypertension management and set a benchmark for all subsequent developments in this class.[1] This guide provides a comprehensive comparison of the efficacy of an emerging class of non-sulfhydryl ACE inhibitors, thiomorpholine-3-carboxylic acid derivatives, against the established gold standard, Captopril. We will delve into the mechanistic rationale, present available comparative data, and provide detailed experimental protocols to empower researchers in this critical field.

The Enduring Legacy of Captopril: A Benchmark Forged in Innovation

Captopril's design was a triumph of rational drug design, featuring a terminal sulfhydryl (-SH) group that potently chelates the essential zinc ion within the ACE active site. This interaction, mimicking the transition state of angiotensin I hydrolysis, effectively blocks the production of the potent vasoconstrictor, angiotensin II, and prevents the degradation of the vasodilator, bradykinin.[2] The result is a powerful antihypertensive effect that has benefited millions worldwide. While highly effective, the sulfhydryl moiety has been associated with certain side effects, including skin rashes and taste disturbances, which has driven the exploration of non-sulfhydryl ACE inhibitors.[3]

The Emergence of this compound Derivatives: A Novel Scaffold for ACE Inhibition

The quest for novel, potent, and safer ACE inhibitors has led to the exploration of various proline bioisosteres. The this compound scaffold has emerged as a promising candidate. This heterocyclic system serves as a structural mimic of the proline residue present in many potent ACE inhibitors, including Captopril. The rationale behind this molecular design is to retain the crucial carboxylic acid moiety for interaction with the ACE active site while replacing the proline ring with a thiomorpholine ring, potentially offering altered pharmacokinetic properties and a different side-effect profile.

Comparative Efficacy: A Head-to-Head Look at Thiomorpholine Derivatives and Captopril

Direct comparative studies providing a broad range of half-maximal inhibitory concentration (IC50) values for various this compound derivatives are still emerging in the public domain. However, a key study utilizing capillary zone electrophoresis has provided valuable insights into the relative efficacy of a series of methylthiomorpholine compounds compared to Captopril.[4]

The study evaluated five different methylthiomorpholine derivatives and reported their ACE inhibition activity as a percentage of the inhibition achieved by Captopril under the same experimental conditions.[4] This allows for a direct, albeit semi-quantitative, comparison of their potency.

Compound IDStructureRelative ACE Inhibition (%) vs. Captopril[4]
Captopril (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid100
LQM322 3,5-bis(thiomorpholin-4-ylmethyl)pyrogallol86.8
LQM319 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenolData not provided as a direct percentage, but noted as active
LQM329 3,6-bis(thiomorpholin-4-ylmethyl)benzene-1,2-diolSignificantly less active than LQM322
LQM318 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenolSignificantly less active than bis-substituted derivatives
LQM328 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenolSignificantly less active than LQM322

Analysis of Structure-Activity Relationships (SAR):

The data from this study, though limited, provides a foundation for preliminary structure-activity relationship (SAR) analysis:

  • Bis-substitution is Crucial: The most active compound, LQM322, and the active LQM319 are both bis-substituted with thiomorpholine rings. This suggests that occupying multiple binding pockets or inducing a specific conformational change in the enzyme is beneficial for potent inhibition.[4]

  • Hydroxylation Pattern Matters: The pyrogallol moiety in LQM322, with its three hydroxyl groups, appears to be a key contributor to its high activity. The arrangement of these hydroxyl groups likely facilitates crucial hydrogen bonding interactions within the ACE active site. The different hydroxylation pattern in LQM329 results in a drastic loss of activity, highlighting the importance of the precise positioning of these functional groups.[4]

  • Phenolic Substituents Influence Potency: The nature and position of substituents on the phenolic ring significantly impact activity. While a detailed analysis requires more data, it is clear that the electronic and steric properties of these substituents play a critical role in optimizing interactions with the enzyme.

Mechanistic Insights: Visualizing the Interaction with ACE

The inhibitory mechanism of this compound derivatives is expected to follow the general principles of other non-sulfhydryl ACE inhibitors. The key interactions likely involve:

  • Zinc Coordination: The carboxylate group of the this compound moiety is predicted to interact with the catalytic zinc ion in the active site of ACE.

  • Hydrogen Bonding: The carbonyl oxygen and the nitrogen atom within the thiomorpholine ring, along with substituents on other parts of the molecule, can form hydrogen bonds with key amino acid residues in the active site, such as His353, His513, and Glu384.

  • Hydrophobic Interactions: Lipophilic moieties on the inhibitor can engage in hydrophobic interactions with non-polar pockets within the enzyme's active site, contributing to overall binding affinity.

ACE_Inhibitor_Interaction cluster_ACE ACE Active Site cluster_Inhibitor Thiomorpholine Derivative Zn Zn²⁺ His353 His353 His513 His513 Glu384 Glu384 S1_pocket S1 Pocket (Hydrophobic) S2_pocket S2 Pocket Carboxylate Carboxylate Group Carboxylate->Zn Ionic Interaction Carboxylate->His353 H-Bond Carboxylate->His513 H-Bond Thiomorpholine Thiomorpholine Ring Thiomorpholine->S2_pocket Hydrophobic Interaction Side_Chain Side Chain (R) Side_Chain->S1_pocket Hydrophobic Interaction

Caption: Proposed binding of a thiomorpholine derivative in the ACE active site.

Experimental Protocol: In Vitro ACE Inhibition Assay

To enable researchers to conduct their own comparative studies, a detailed protocol for a standard in vitro ACE inhibition assay is provided below. This spectrophotometric method utilizes the substrate hippuryl-L-histidyl-L-leucine (HHL).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-Histidyl-L-Leucine (HHL)

  • Captopril (as a positive control)

  • Test compounds (this compound derivatives)

  • Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl

  • 1 M HCl

  • Ethyl acetate

  • Spectrophotometer capable of reading at 228 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ACE in borate buffer.

    • Prepare a 5 mM stock solution of HHL in borate buffer.

    • Prepare stock solutions of Captopril and test compounds in an appropriate solvent (e.g., DMSO, ensuring the final concentration in the assay does not exceed 1%). Create a series of dilutions for IC50 determination.

  • Assay Protocol:

    • In a microcentrifuge tube, add 20 µL of the test compound dilution or control.

    • Add 20 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 100 µL of the pre-warmed HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

    • Stop the reaction by adding 150 µL of 1 M HCl.

  • Extraction and Measurement:

    • Add 1.0 mL of ethyl acetate to each tube to extract the hippuric acid (the product of the reaction).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully transfer 800 µL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried hippuric acid in 1.0 mL of borate buffer.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, from the dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (ACE, HHL, Buffers) Preincubation Pre-incubate ACE with Inhibitor (37°C) Reagents->Preincubation Compounds Prepare Test Compounds & Captopril Dilutions Compounds->Preincubation Reaction Add HHL Substrate & Incubate (37°C) Preincubation->Reaction Termination Stop Reaction with HCl Reaction->Termination Extraction Extract Hippuric Acid with Ethyl Acetate Termination->Extraction Evaporation Evaporate Solvent Extraction->Evaporation Measurement Reconstitute & Measure Absorbance (228 nm) Evaporation->Measurement Calculation Calculate % Inhibition & IC50 Value Measurement->Calculation

Caption: Workflow for in vitro ACE inhibition assay.

Conclusion and Future Directions

This compound derivatives represent a compelling new direction in the ongoing search for novel ACE inhibitors. The available data, particularly the direct comparison with Captopril, indicates that this scaffold holds significant promise. The high relative activity of compounds like LQM322 underscores the potential to develop potent, non-sulfhydryl ACE inhibitors through careful manipulation of the substitution patterns on the thiomorpholine and associated aromatic rings.[4]

Future research should focus on synthesizing a broader library of these derivatives to establish a more comprehensive SAR. The determination of specific IC50 values for a wide range of these compounds is crucial for a robust quantitative comparison with Captopril and other established ACE inhibitors. Furthermore, in vivo studies are necessary to evaluate the antihypertensive efficacy, pharmacokinetic profiles, and safety of the most promising candidates. The insights gained from such studies will be instrumental in determining whether this ascending class of compounds can one day rival or even surpass the therapeutic benchmark set by Captopril.

References

A Comparative Guide to the Synthetic Routes of Thiomorpholine-3-carboxylic Acid: An Essential Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thiomorpholine-3-carboxylic acid and its derivatives are pivotal structural motifs in the landscape of modern drug discovery, finding application in the development of therapeutics for a range of diseases, including neurological disorders.[1] The inherent chirality and constrained conformation of this heterocyclic amino acid make it a valuable building block for creating novel molecular entities with enhanced biological activity and specificity. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this compound, offering an in-depth examination of their respective methodologies, performance metrics, and practical considerations. Detailed experimental protocols, comparative data tables, and mechanistic visualizations are presented to empower researchers, scientists, and drug development professionals in selecting the most appropriate synthetic strategy for their specific needs.

Introduction: The Significance of this compound

The thiomorpholine ring, a sulfur-containing analog of morpholine, is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties.[2][3] The incorporation of a carboxylic acid at the 3-position introduces a chiral center and a key functional group for further chemical modification, making this compound (also known as 1,4-thiazane-3-carboxylic acid) a highly sought-after building block. Its structure imparts a defined three-dimensional geometry that can facilitate precise interactions with biological targets. Consequently, this compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[1] The racemic compound is identified by the CAS number 20960-92-3, while the enantiomerically pure (R)-thiomorpholine-3-carboxylic acid has the CAS number 65527-54-0.[1][4][5]

This guide will delve into the principal synthetic strategies for accessing this important molecule, with a focus on providing a clear and objective comparison to aid in synthetic route selection and optimization.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main approaches, each with its own set of advantages and challenges:

  • Route 1: Classical Cyclization of Cysteine Derivatives: This traditional approach involves the reaction of L-cysteine or its derivatives with a suitable two-carbon electrophile to form the heterocyclic ring.

  • Route 2: Stereoselective Solid-Phase Synthesis: Leveraging the principles of solid-phase peptide synthesis, this method offers a high degree of control over stereochemistry and facilitates purification.

  • Route 3: Enantioselective Biocatalytic Synthesis: A modern and green approach that utilizes enzymes to catalyze the key stereoselective transformations, often with high efficiency and enantiopurity.

The following sections will provide a detailed examination of each of these routes.

Detailed Comparison of Synthetic Routes

Route 1: Classical Cyclization of Cysteine Derivatives

This longstanding and widely utilized method relies on the nucleophilicity of the thiol and amino groups of cysteine to react with a bifunctional electrophile, leading to the formation of the thiomorpholine ring. A common variant of this approach involves the intramolecular cyclization of an S-alkylated cysteine derivative.

Reaction Scheme:

Classical_Cyclization Cysteine L-Cysteine Chloroethyl_cysteine S-(2-chloroethyl)-L-cysteine Cysteine->Chloroethyl_cysteine Reaction with 1,2-dihaloethane or equivalent label1 Base (e.g., NaHCO3) Intramolecular SN2 cyclization Chloroethyl_cysteine->label1 Thiomorpholine_acid This compound label1->Thiomorpholine_acid Solid_Phase_Synthesis Resin_Cys Fmoc-Cys(Trt)-OH on Wang Resin Resin_Sulfonamide Resin-bound N-sulfonylated cysteine Resin_Cys->Resin_Sulfonamide 1. Fmoc deprotection 2. Sulfonylation Resin_Alkylated Resin-bound N-alkylated intermediate Resin_Sulfonamide->Resin_Alkylated N-alkylation label_cleavage TFA-mediated cleavage with triethylsilane Resin_Alkylated->label_cleavage Cleaved_Product This compound derivative label_cleavage->Cleaved_Product Biocatalytic_Synthesis Dihydrothiazine 3,6-Dihydro-2H-1,4-thiazine derivative Enzyme Imine Reductase (IRED) Cofactor (NADPH) Cofactor regeneration system Dihydrothiazine->Enzyme Thiomorpholine Chiral Thiomorpholine derivative Enzyme->Thiomorpholine

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Thiomorpholine-3-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The thiomorpholine scaffold, a sulfur-containing analog of morpholine, represents a privileged structure in medicinal chemistry, featured in a variety of pharmacologically active compounds.[1] Its unique conformational properties and the presence of both hydrogen bond donor and acceptor capabilities make it an attractive starting point for drug design. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of thiomorpholine-3-carboxylic acid analogs, a class of compounds that can be viewed as constrained cyclic amino acids. We will explore how modifications to this core structure influence biological activity, with a focus on enzyme inhibition and antioxidant potential, supported by experimental data and detailed protocols.

The this compound Core: A Scaffold for Innovation

The core structure of this compound provides a rigid framework that orients substituents in a defined three-dimensional space. This constrained geometry is often advantageous in drug design, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The primary points for chemical modification on this scaffold are:

  • N4-Position: The secondary amine offers a straightforward handle for introducing a wide array of substituents to probe interactions with the target protein or modulate physicochemical properties like solubility and cell permeability.

  • C2, C5, C6-Positions: Substitution on the carbon framework can influence the ring conformation and introduce new pharmacophoric features.

  • C3-Carboxylic Acid: The carboxylate group can be modified to esters, amides, or other bioisosteres to alter binding interactions, metabolic stability, and cell penetration.

The inherent chirality of the C3 position, typically (R) or (S), adds another layer of complexity and opportunity for optimizing target engagement.[2][3]

Synthetic Strategies: Building the Analog Library

The synthesis of this compound analogs often begins from readily available amino acids, such as cysteine or its derivatives. A generalized approach allows for the construction of the core heterocycle, which can then be further functionalized.

General Synthetic Workflow

The following diagram outlines a representative synthetic pathway. The choice of protecting groups (PG) and activating agents is crucial for achieving the desired products in good yield and purity.

G cluster_0 Core Synthesis cluster_1 Analog Derivatization Start Cysteine Derivative Step1 Reaction with a dielectrophile (e.g., 1,2-dibromoethane) Start->Step1 Step2 Cyclization Step1->Step2 Core Thiomorpholine-3-carboxylic acid core Step2->Core N_Sub N-Alkylation/ N-Arylation Core->N_Sub Modify N4 COOH_Sub Esterification/ Amidation Core->COOH_Sub Modify COOH Analogs Diverse Analogs N_Sub->Analogs COOH_Sub->Analogs

Caption: Generalized workflow for the synthesis of this compound analogs.

The versatility of this scaffold allows chemists to create large libraries of compounds for screening. For instance, N-substituents can be introduced via reductive amination or nucleophilic substitution, while the carboxylic acid can be converted to amides using standard peptide coupling reagents.

Comparative SAR Analysis: From Enzyme Inhibition to Antioxidant Activity

Thiomorpholine derivatives have demonstrated a wide range of biological activities, including hypolipidemic, antioxidant, and enzyme inhibitory effects.[1][4] By comparing analogs with systematic structural changes, we can deduce key pharmacophoric elements responsible for these activities.

Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

DPP-IV is a key therapeutic target for type 2 diabetes. Certain thiomorpholine-bearing compounds have been identified as effective inhibitors of this enzyme.[1]

Table 1: SAR of Thiomorpholine Analogs as DPP-IV Inhibitors

Compound IDCore StructureR-Group (at N4-position)IC50 (µmol/L)[1]
16a ThiomorpholineSubstituted Phenyl6.93
16b ThiomorpholineSubstituted Phenyl6.29
16c ThiomorpholineSubstituted Phenyl3.40

SAR Insights:

  • N-Substitution is Key: The activity of these compounds is critically dependent on the nature of the substituent at the N4 position.

  • Aromatic Interactions: The presence of a substituted phenyl ring at the N4-position appears crucial for binding to the DPP-IV active site, likely through hydrophobic and pi-stacking interactions.

  • Substituent Effects: While specific substitutions on the phenyl ring are not detailed in the source, the variation in IC50 values from 6.93 to 3.40 µmol/L indicates that electronic and steric factors of these substituents play a significant role in modulating potency. Compound 16c represents the most potent analog in this series.

Hypolipidemic and Antioxidant Activity

Atherosclerosis is closely linked to high cholesterol levels and oxidative stress. Compounds that combine hypolipidemic and antioxidant properties are of significant therapeutic interest. Several N-substituted thiomorpholine derivatives have been synthesized and evaluated for these dual activities.[4]

Table 2: Hypolipidemic and Antioxidant SAR of N-Substituted Thiomorpholine Analogs

Compound IDR-Group (at N4-position)Antioxidant Activity (IC50, µM)[4]Hypolipidemic Activity (% Reduction)[4]
Analog A Biphenyl moiety> 100Moderate
Analog B Substituted biphenyl7.5High
Compound 5 Optimized antioxidant moietyLowTriglycerides: 80%, Total Cholesterol: 78%, LDL: 76%

SAR Insights:

  • Antioxidant Moiety: The introduction of an antioxidant pharmacophore, such as a sterically hindered phenol within the N-substituent, is a valid strategy to impart radical-scavenging properties. The most active compounds showed IC50 values for inhibiting lipid peroxidation as low as 7.5 µM.[4]

  • Hypolipidemic Action: The hypocholesterolemic activity is strongly correlated with the N-substituent. The biphenyl group appears to be a key structural feature.[1] The plausible mechanism involves the inhibition of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][4]

  • Dual-Action Optimization: Compound 5 demonstrates the successful optimization of this scaffold, exhibiting potent reduction of plasma triglycerides, total cholesterol, and LDL levels in hyperlipidemic rat models.[4] This highlights the potential of thiomorpholine derivatives as leads for antiatherogenic agents.

G Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Cholesterol Cholesterol Squalene->Cholesterol Squalene_Synthase Squalene Synthase Squalene_Synthase->Squalene Thiomorpholine_Analog Thiomorpholine Analog (e.g., Compound 5) Thiomorpholine_Analog->Squalene_Synthase Inhibition

Caption: Proposed mechanism of hypolipidemic action via squalene synthase inhibition.

Experimental Protocols for SAR Validation

The trustworthiness of any SAR study hinges on the robustness and reproducibility of its experimental assays. Below are standardized, self-validating protocols for assessing the key biological activities discussed.

Protocol: DPP-IV Inhibition Assay (Fluorometric)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of DPP-IV.

Principle: DPP-IV cleaves the substrate Gly-Pro-AMC (7-amino-4-methylcoumarin), releasing the highly fluorescent AMC. An inhibitor will reduce the rate of AMC formation, leading to a decrease in fluorescence intensity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl (pH 7.5).

    • DPP-IV Enzyme: Recombinant human DPP-IV diluted in assay buffer.

    • Substrate: Gly-Pro-AMC stock solution in DMSO, diluted in assay buffer.

    • Test Compounds: Serially diluted in DMSO and then in assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add 50 µL of the test compound dilution (or buffer for control wells).

    • Add 25 µL of the diluted DPP-IV enzyme solution to all wells.

    • Incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.

    • Immediately measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) in kinetic mode for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the reaction rate (slope of the fluorescence vs. time curve) for each well.

    • Determine the percent inhibition for each compound concentration relative to the control (no inhibitor).

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to calculate the IC50 value.

Protocol: Ferrous/Ascorbate-Induced Lipid Peroxidation Assay

This assay measures the antioxidant capacity of a compound by its ability to inhibit the peroxidation of lipids in a biological membrane model.[4]

Principle: Ferrous iron and ascorbate induce the formation of reactive oxygen species, which attack polyunsaturated fatty acids in microsomal membranes, leading to lipid peroxidation. The extent of peroxidation is measured by quantifying malondialdehyde (MDA), a byproduct that reacts with thiobarbituric acid (TBA) to form a colored product.

Step-by-Step Methodology:

  • Microsome Preparation: Isolate liver microsomes from rats via differential centrifugation (standard biochemical procedure).

  • Reaction Mixture:

    • In a test tube, combine microsomal suspension, phosphate buffer (pH 7.4), and the test compound at various concentrations.

    • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiation of Peroxidation:

    • Add a freshly prepared solution of FeSO4 and ascorbic acid to initiate the reaction.

    • Incubate at 37°C for 1 hour.

  • Quantification of MDA:

    • Stop the reaction by adding trichloroacetic acid (TCA) to precipitate proteins.

    • Centrifuge to pellet the precipitate.

    • To the supernatant, add thiobarbituric acid (TBA) solution.

    • Heat the mixture at 95°C for 30 minutes to allow for color development.

    • Cool the samples and measure the absorbance at 532 nm.

  • Data Analysis:

    • Calculate the percent inhibition of lipid peroxidation for each compound concentration compared to the control.

    • Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold is a versatile and promising starting point for the development of novel therapeutic agents. SAR studies have revealed that:

  • N4-Substitution is a primary driver of potency and selectivity. Large, aromatic substituents are often favored for enzyme inhibition and hypolipidemic activity.

  • Incorporation of specific pharmacophores (e.g., antioxidant moieties) at the N4-position can lead to multi-target or dual-action compounds.

  • The rigid, cyclic amino acid-like structure provides a valuable framework for creating potent and selective modulators of biological targets.

Future research should focus on exploring a wider range of substitutions on the carbon backbone of the thiomorpholine ring to fine-tune conformational preferences. Furthermore, converting the carboxylic acid to various amides and esters could enhance cell permeability and oral bioavailability. As synthetic methodologies advance, the systematic exploration of this chemical space will undoubtedly uncover new analogs with superior potency and drug-like properties, paving the way for the next generation of thiomorpholine-based therapeutics.

References

Comparison of analytical methods for the characterization of thiomorpholine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Analytical Characterization of Thiomorpholine Derivatives

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block in a range of pharmacologically active agents, including antibiotics like sutezolid and compounds with hypolipidemic and antioxidant properties.[1][2][3] Its significance stems from its unique physicochemical properties; the sulfur atom, replacing the oxygen of its morpholine analog, increases lipophilicity and can act as a "soft spot" for metabolism through oxidation to the corresponding sulfoxides and sulfones.[4] This nuanced profile demands a robust, multi-faceted analytical approach to unambiguously confirm the structure, purity, and stereochemistry of novel thiomorpholine derivatives.

This guide provides an in-depth comparison of the primary analytical methods employed for the characterization of these important heterocyclic compounds. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Analytical Workflow: A Holistic Approach

The characterization of a newly synthesized thiomorpholine derivative is not a linear process but an integrated workflow. Each analytical technique provides a unique piece of the structural puzzle. A typical workflow involves chromatographic separation for purification and purity assessment, followed by spectroscopic analysis for structural elucidation, and finally, crystallographic analysis for definitive three-dimensional structure confirmation.

Thiomorpholine_Characterization_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Analytical Characterization Synthesis Chemical Synthesis Workup Extraction & Purification Synthesis->Workup HPLC HPLC/UPLC (Purity & Isolation) Workup->HPLC Assess Purity NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity) HPLC->NMR Structure Elucidation MS Mass Spectrometry (HRMS) (Molecular Formula) NMR->MS Confirm Mass XRAY X-ray Crystallography (Absolute Structure) MS->XRAY Definitive 3D Structure

Caption: General workflow for the synthesis and characterization of a novel thiomorpholine derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is the cornerstone of structural elucidation in organic chemistry. For thiomorpholine derivatives, ¹H and ¹³C NMR spectroscopy provides definitive evidence of the molecular framework, revealing the connectivity of atoms and offering insights into the conformation of the six-membered ring.

Expertise & Causality: The thiomorpholine ring typically adopts a low-energy chair conformation.[4] The protons on the ring are diastereotopic, meaning they reside in different chemical environments (axial and equatorial), leading to complex splitting patterns in the ¹H NMR spectrum. The chemical shifts of the methylene protons adjacent to the sulfur (typically ~2.7 ppm) and nitrogen (can vary widely based on N-substitution, e.g., ~3.8 ppm for an N-aryl group) are highly diagnostic.[4] Deuterated chloroform (CDCl₃) is a common solvent choice as it dissolves a wide range of organic compounds and its residual solvent peak is well-characterized.[4]

Typical Experimental Protocol: ¹H & ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified thiomorpholine derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required. A spectral width of ~200-220 ppm is standard for organic molecules.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at δH = 7.26 ppm; δC = 77.16 ppm) as an internal standard.[4]

NMR_Workflow Prep Sample Prep (Dissolve in CDCl₃) Acquire Data Acquisition (400 MHz Spectrometer) Prep->Acquire Process Data Processing (FT, Phasing, Calibration) Acquire->Process Analyze Spectral Analysis (Chemical Shift, Integration, Coupling Constants) Process->Analyze Structure Structure Verification Analyze->Structure

Caption: Standard workflow for NMR analysis.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight and elemental composition of a compound, serving as a critical checkpoint for confirming the identity of a target molecule. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, capable of distinguishing between molecules with the same nominal mass but different elemental formulas.

Expertise & Causality: For thiomorpholine derivatives, which often serve as intermediates or final APIs, confirming the exact mass to within a few parts per million (ppm) is essential for regulatory filings and publication. Techniques like Electrospray Ionization (ESI) are "soft" ionization methods well-suited for these molecules, often yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is crucial for unambiguously determining the parent mass. For fragmentation studies (MS/MS), which can help piece together the structure, a Linear Trap Quadrupole (LTQ) or similar instrument can be employed to analyze the fragmentation pathway of the parent ion.[5]

Typical Experimental Protocol: HRMS (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent compatible with HPLC, such as methanol or acetonitrile.[4]

  • Infusion/Injection: Introduce the sample into the mass spectrometer. This can be done via direct infusion using a syringe pump or, more commonly, via flow injection analysis from an HPLC system.[6]

  • Ionization: Utilize ESI in positive ion mode. The capillary voltage is typically set around 3-4 kV to generate a stable spray.[5]

  • Mass Analysis: Acquire data using a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF).[4][6] Scan over a mass range appropriate for the expected molecular weight of the derivative.

  • Data Analysis: Compare the experimentally measured accurate mass of the [M+H]⁺ ion to the theoretically calculated mass for the proposed elemental formula. A mass error of <5 ppm provides high confidence in the assignment.[4]

Chromatographic Methods: The Purity and Separation Workhorse

Chromatography is indispensable for both the analysis and purification of thiomorpholine derivatives. High-Performance Liquid Chromatography (HPLC) is the dominant technique for purity assessment and preparative isolation, while Gas Chromatography (GC) is useful for more volatile and thermally stable derivatives.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: The polarity of thiomorpholine derivatives can be tuned by N-substitution. A reverse-phase (RP) HPLC method is a versatile starting point.[7] A C18 column is the most common choice, providing excellent retention for a wide range of moderately polar to nonpolar compounds. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[1][7] An acid modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure sharp peaks by protonating any basic sites (like the nitrogen atom) and suppressing unwanted interactions with residual silanols on the silica support.[7] UV detection is common, provided the derivative contains a chromophore (e.g., an aromatic ring).

Typical Experimental Protocol: Reverse-Phase HPLC
  • Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength appropriate for the compound's chromophore (e.g., 254 nm).

  • Injection Volume: 10 µL of the sample dissolved in the mobile phase.

Gas Chromatography (GC)

Expertise & Causality: GC is suitable for thiomorpholine derivatives that are volatile and thermally stable. A nonpolar or mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., RTX-5MS), is a good general-purpose choice.[6] Flame Ionization Detection (FID) provides a robust, universal response for carbon-containing compounds, making it excellent for quantification.[6] Coupling GC to a Mass Spectrometer (GC-MS) combines separation with identification, providing both retention time and mass spectral data for each component.[8] For less volatile derivatives, derivatization can be employed to increase volatility.[9]

Typical Experimental Protocol: GC-FID
  • Column: RTX-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant linear velocity (e.g., 40 cm/s).[6]

  • Injector Temperature: 280 °C.[6]

  • Oven Program: Start at 50 °C (hold 1 min), then ramp at 25 °C/min to 300 °C (hold 4 min).[1]

  • Detector: FID at 300 °C.

X-ray Crystallography: The Unambiguous Proof of Structure

While NMR and MS can build a strong case for a molecule's structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof. It reveals the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, configuration, and conformation.

Expertise & Causality: This technique is particularly vital when dealing with stereochemistry. For thiomorpholine derivatives with chiral centers, X-ray crystallography can determine the absolute configuration. It also provides invaluable data on bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) in the crystal lattice.[4] The primary challenge is often experimental: growing a single crystal of sufficient size and quality. This can be achieved by slow evaporation of a solvent from a concentrated solution of the highly purified compound.[4]

Typical Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the purified derivative. A common method is the slow evaporation of a solvent (e.g., chloroform-d in an NMR tube) at room temperature.[4]

  • Crystal Mounting: Carefully select a suitable crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.[10]

  • Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. A structural model is built into the electron density and refined to best fit the experimental data, yielding the final atomic coordinates.[10]

Comparative Summary of Analytical Methods

Technique Information Provided Sample Requirements Strengths Limitations
NMR Spectroscopy Atomic connectivity, 2D/3D structure in solution, conformation, purity.5-10 mg, solubleProvides detailed structural information; non-destructive.Relatively insensitive; complex spectra can be difficult to interpret.
Mass Spectrometry Molecular weight, elemental formula (HRMS), structural fragments (MS/MS).Microgram to nanogram quantitiesHigh sensitivity, high accuracy (HRMS); couples well with chromatography (LC-MS, GC-MS).Provides limited connectivity information on its own; isomers can be indistinguishable.
HPLC/UPLC Purity, quantification, isolation of components.Soluble, UV-active (for UV detection)High resolution and sensitivity; widely applicable for analysis and purification.[7]Requires a chromophore for UV detection; can be destructive if fractions are not collected.
Gas Chromatography Purity, quantification of volatile components.Volatile and thermally stableExcellent separation efficiency for volatile compounds.[6]Not suitable for non-volatile or thermally labile compounds.
X-ray Crystallography Absolute 3D structure, stereochemistry, bond lengths/angles, packing.Single crystal of good qualityUnambiguous structural proof.[4]Growing suitable crystals can be a major bottleneck; structure is in the solid state, not solution.

Conclusion

The robust characterization of thiomorpholine derivatives requires a synergistic application of multiple analytical techniques. NMR and mass spectrometry are essential for elucidating the molecular structure and formula, while chromatography is the workhorse for ensuring purity and enabling isolation. For absolute proof of structure, particularly where stereochemistry is concerned, X-ray crystallography remains the gold standard. By understanding the strengths and limitations of each method and applying them within a logical workflow, researchers can confidently and accurately characterize these medicinally vital compounds.

References

A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Thiomorpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Saturated Heterocycles in Modern Drug Discovery

In the intricate process of drug discovery, the selection of a chemical scaffold is a pivotal decision that profoundly influences a compound's pharmacological and pharmacokinetic properties. Saturated heterocycles are ubiquitous motifs, prized for their ability to improve aqueous solubility, modulate lipophilicity, and provide three-dimensional diversity that can enhance target binding. Among these, the thiomorpholine ring, a sulfur-containing analog of morpholine, has gained significant traction. However, the metabolic fate of any drug candidate is a critical determinant of its success, directly impacting its bioavailability, half-life, and potential for toxicity. This guide provides a comprehensive framework for evaluating the metabolic stability of thiomorpholine-containing compounds, comparing them with common alternatives like morpholine and piperidine, and detailing the robust experimental protocols required for a thorough assessment.

Part 1: Understanding the Metabolic Landscape of Thiomorpholine

The metabolic stability of a heterocyclic ring is intrinsically linked to its chemical structure. The presence of heteroatoms (N, O, S) introduces sites susceptible to enzymatic attack, primarily by cytochrome P450 (CYP) enzymes in the liver.

Comparative Metabolic Pathways: Thiomorpholine vs. Morpholine and Piperidine

While structurally similar, thiomorpholine, morpholine, and piperidine exhibit distinct metabolic profiles. The primary difference arises from the heteroatom at the 4-position (Sulfur vs. Oxygen vs. Methylene).

  • Thiomorpholine Metabolism: The sulfur atom in thiomorpholine introduces unique metabolic pathways. A principal route is S-oxidation , catalyzed by CYP enzymes, which forms the thiomorpholine-S-oxide and subsequently the thiomorpholine-S,S-dioxide (sulfone). This oxidation can significantly alter the compound's polarity and interaction with biological targets. Like other nitrogenous heterocycles, it can also undergo C-N bond cleavage, leading to ring opening.

  • Morpholine Metabolism: The oxygen atom in morpholine is generally less prone to metabolism than the sulfur in thiomorpholine. Its electron-withdrawing nature can increase the metabolic stability of adjacent carbon atoms compared to piperidine. The primary metabolic attack is often cleavage of the C-N bond.

  • Piperidine Metabolism: As a simple secondary amine ring, piperidine is often more susceptible to metabolism. Common pathways include N-dealkylation, C-oxidation at positions adjacent to the nitrogen leading to lactam formation, and ring opening.

The following diagram illustrates the key metabolic "soft spots" on these three common heterocyclic rings.

G cluster_0 Thiomorpholine cluster_1 Morpholine cluster_2 Piperidine a a S_ox S-Oxidation CN_cleavage_a C-N Cleavage b b CN_cleavage_b C-N Cleavage c c Lactam Lactam Formation CN_cleavage_c C-N Cleavage

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Thiomorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive guide on the safe and compliant disposal of thiomorpholine-3-carboxylic acid. In the fast-paced environment of drug discovery and scientific research, the integrity of our work extends beyond the bench to the responsible management of chemical waste. This document provides essential, field-tested procedures rooted in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to not only comply with regulations but to fundamentally understand the causality behind each step, ensuring a culture of safety and environmental stewardship in your laboratory.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound and its derivatives, while not acutely toxic in the most severe sense, present tangible hazards that command respect and careful management.

Primary Hazards: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant.[1] Improper handling or disposal can lead to:

  • Skin Irritation: Direct contact can cause redness and inflammation.[1][2]

  • Serious Eye Irritation: Contact with eyes can result in significant irritation and potential damage.[1][2]

  • Respiratory Irritation: Inhalation of dusts or aerosols may cause irritation to the respiratory tract.[2][3]

The primary risk in disposal arises from improper segregation. As a sulfur-containing organic acid, mixing it with incompatible waste streams, such as strong bases or oxidizing agents, can trigger exothermic reactions or the release of hazardous gases.[4] Furthermore, its thermal decomposition can produce toxic nitrogen oxides (NOx) and sulfur oxides (SOx), making controlled incineration the only acceptable thermal destruction method.[5]

Hazard Classification GHS Category Hazard Statement Source(s)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][3]

This table summarizes the primary hazards, underscoring the necessity for the stringent personal protective and waste handling protocols that follow.

The Core Disposal Workflow: A Step-by-Step Protocol

This protocol is designed to ensure compliance with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste from generation to final disposal.[6]

Step 1: Don Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If handling the powder outside of a fume hood where dust may be generated, use a NIOSH-approved respirator for nuisance dusts.[7]

Step 2: Waste Characterization and Segregation

Proper disposal begins with correct identification and separation. This is a mandate from regulatory bodies like the EPA.[8]

  • Designation: All waste containing this compound, including contaminated labware (pipette tips, gloves), neat compound, and solutions, must be designated as Hazardous Waste .[9]

  • Segregation at Source: This is a non-negotiable step. Collect this waste in a dedicated container. DO NOT mix with:

    • Bases (e.g., hydroxides, amines): To prevent acid-base neutralization reactions.[4]

    • Strong Oxidizing Agents (e.g., nitrates, perchlorates): To avoid potentially violent reactions.

    • Aqueous heavy metal waste. [10]

    • Halogenated or Non-Halogenated Solvents: Unless your facility's EHS department specifically allows for a mixed "organic acid" waste stream.[4]

The rationale for segregation is to prevent dangerous chemical reactions within the waste container and to facilitate proper end-of-life treatment, which for this compound is typically high-temperature incineration.[7][11]

Step 3: Containment and Labeling

The integrity of your waste container and its label is crucial for safety and compliance.

  • Container Selection: Use a chemically compatible container, preferably made of high-density polyethylene (HDPE).[12] Ensure it is in good condition, free of leaks, and has a secure, vapor-tight lid. The original product container can often be used for the waste of that same chemical.[4]

  • Labeling: The container must be clearly labeled from the moment the first drop of waste is added.[12] The label must include:

    • The words "HAZARDOUS WASTE" .[9]

    • The full chemical name: "this compound" . Avoid abbreviations or formulas.

    • A list of all constituents by percentage if it is a mixed waste stream.

    • Clear hazard identification (e.g., "Irritant," "Corrosive - Acid").[9]

gen Waste Generation (e.g., contaminated gloves, unused compound, solutions) ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) gen->ppe Initiates Process char Step 2: Characterize as 'Hazardous Waste' ppe->char seg Step 3: Segregate (Collect in dedicated container. No bases or oxidizers.) char->seg cont Step 4: Contain & Label ('Hazardous Waste', full chemical name, hazards) seg->cont saa Step 5: Store in SAA (At or near point of generation. Keep container closed.) cont->saa pickup Step 6: Arrange Pickup (Contact EHS for disposal by licensed professional service) saa->pickup

Caption: Workflow for proper disposal of this compound.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Your laboratory must have a designated SAA for the temporary storage of hazardous waste.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[6][12]

  • Storage: Keep the waste container tightly closed except when adding waste.[4]

  • Volume Limits: Do not exceed 55 gallons of total hazardous waste in the SAA. Once a container is full, it must be moved to a central storage area within three days.[12]

Step 5: Final Disposal

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[6][10]

  • Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal contractor to arrange for pickup and final disposal.[7][8] The standard and required method for this type of organic waste is chemical incineration in a facility equipped with afterburners and scrubbers to handle the resulting sulfur and nitrogen oxides.[7][13]

Emergency Response: Spill and Exposure Protocols

Accidents happen. A prepared response is key to mitigating risk.

Accidental Release (Spill) Management
  • Alert Personnel: Immediately alert others in the area.[3]

  • Evacuate (If Necessary): For a large spill, evacuate the area and contact your EHS emergency line.

  • Cleanup (Small Spill):

    • Ensure you are wearing full PPE (gloves, goggles, lab coat, respirator if powder).[3]

    • For solid spills: Use dry cleanup procedures. Do not sweep in a way that creates dust. Gently scoop or use a vacuum with a HEPA filter and place the material into your labeled hazardous waste container.[3]

    • For solutions: Absorb with an inert material (e.g., vermiculite, sand). Scoop the saturated absorbent into your hazardous waste container.

    • Decontaminate: Wipe down the spill area with soap and water. Prevent runoff from entering drains.[3]

spill Spill Occurs assess Assess Spill Size spill->assess large Large Spill assess->large >100g / 100mL small Small Spill assess->small <100g / 100mL evac Evacuate Area large->evac ppe Don Full PPE small->ppe call Call EHS/Emergency evac->call contain Contain & Clean Up (Absorb or Scoop) ppe->contain dispose Place in Hazardous Waste Container contain->dispose decon Decontaminate Area dispose->decon

Caption: Decision-making workflow for a chemical spill.

First-Aid Measures for Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][7]

  • Skin Contact: Remove contaminated clothing. Immediately flush the affected skin with running water and soap. Seek medical attention if irritation persists.[3][7]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

By adhering to this comprehensive guide, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of environmental responsibility that are integral to scientific excellence.

References

A Researcher's Guide to the Safe Handling of Thiomorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Thiomorpholine-3-carboxylic acid. Our commitment is to empower your research by ensuring the highest standards of laboratory safety, extending value beyond the product itself. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile

This compound (CAS No: 20960-92-3) and its derivatives are heterocyclic compounds utilized in various research and development applications. While invaluable in synthetic chemistry, it is imperative to recognize and respect their inherent hazards. The primary risks associated with this compound are significant irritation to the skin and eyes, and potential irritation of the respiratory tract.[1][2] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Some sources also indicate that it may be harmful if swallowed, in contact with skin, or if inhaled.[3]

Core Principle: The foundation of safe handling is a comprehensive understanding of the potential risks. This knowledge informs every aspect of the experimental workflow, from preparation to disposal.

Hazard ClassificationGHS Hazard StatementSource
Skin Corrosion/IrritationH315: Causes skin irritation[2][3]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[2][3]
Specific Target Organ ToxicityH335: May cause respiratory irritation[2]
Acute Toxicity (Oral, Dermal, Inhalation)H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[3]

It is crucial to note that specific Occupational Exposure Limits (OELs) have not been established for this compound.[2] This absence of defined limits necessitates a more conservative approach to handling, emphasizing the minimization of any potential exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of PPE are non-negotiable when handling this compound. The following provides a detailed breakdown of the required equipment and the rationale for its use.

  • Eye and Face Protection:

    • Requirement: Wear chemical splash-resistant safety goggles with side shields that conform to EU EN166 or OSHA 29 CFR 1910.133 standards.[2] In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.

    • Reasoning: This compound is classified as causing serious eye irritation.[2] Direct contact can lead to significant and potentially irreversible damage. Standard safety glasses do not provide a sufficient seal to protect against fine dust or splashes.

  • Skin and Body Protection:

    • Requirement: A laboratory coat is mandatory.[2] For skin protection, wear chemically resistant gloves.[4] Nitrile or butyl rubber gloves are generally recommended. Always inspect gloves for any signs of degradation or perforation before use.[5] Contaminated gloves should be replaced immediately.[1]

    • Reasoning: The compound is a known skin irritant.[2] A lab coat protects against accidental spills on clothing, and appropriate gloves prevent direct dermal contact.

  • Respiratory Protection:

    • Requirement: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[2] If dust is generated and exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator (such as a type N95 or P1 dust mask) should be worn.[1][4]

    • Reasoning: Inhalation of the dust may cause respiratory irritation.[2] Engineering controls like a fume hood are the primary method to mitigate this risk. Respirators serve as a secondary protective measure in specific scenarios.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Handling & Disposal Assess_Risk Assess Risks: - Skin Irritation - Eye Irritation - Respiratory Irritation Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Informs Selection Don_Coat 1. Don Lab Coat Select_PPE->Don_Coat Don_Gloves 2. Don Gloves Don_Coat->Don_Gloves Don_Goggles 3. Don Goggles/Face Shield Don_Gloves->Don_Goggles Don_Respirator 4. Don Respirator (if needed) Don_Goggles->Don_Respirator Handle_Chemical Handle Chemical in Fume Hood Don_Respirator->Handle_Chemical Dispose_Waste Dispose of Waste & Contaminated PPE Handle_Chemical->Dispose_Waste Post-Experiment

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in the laboratory.

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep it away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[5] The recommended storage temperature is typically between 2-8°C.

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[6]

  • Location: Always handle this compound within a chemical fume hood to minimize inhalation exposure.[6]

  • Dispensing: When weighing or transferring the solid, do so carefully to avoid generating dust.[1] Use appropriate tools (e.g., spatulas) and handle containers with care.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2] Contaminated clothing should be removed and laundered separately before reuse.[1]

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully sweep or vacuum up the material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[1][2]

    • Clean the spill area with soap and water.[1]

  • Major Spills:

    • Evacuate the area immediately.

    • Alert emergency services and provide them with the location and nature of the hazard.[1]

    • Prevent the spill from entering drains or waterways.[2]

Spill_Response cluster_minor Minor Spill Response cluster_major Major Spill Response Spill Spill Occurs is_major is_major Spill->is_major Major Spill? Alert_Minor Alert Area Personnel Don_PPE_Minor Don Full PPE Alert_Minor->Don_PPE_Minor Contain_Minor Contain & Absorb Don_PPE_Minor->Contain_Minor Collect_Minor Collect Waste Contain_Minor->Collect_Minor Clean_Minor Decontaminate Area Collect_Minor->Clean_Minor Evacuate Evacuate Area Alert_Major Alert Emergency Services Evacuate->Alert_Major Prevent_Spread Prevent Entry to Drains Alert_Major->Prevent_Spread is_major->Alert_Minor No is_major->Evacuate Yes

Disposal Plan

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.

  • Waste Characterization: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) or equivalent local regulations.[2]

  • Procedure:

    • Collect all waste material, including contaminated consumables (e.g., gloves, absorbent pads), in a clearly labeled, sealed, and appropriate waste container.[1]

    • Do not mix with other waste streams.[7]

    • Dispose of the waste through a licensed professional waste disposal service.[8] Do not attempt to dispose of it down the drain or in regular trash.[2]

    • Handle uncleaned containers as you would the product itself.[7]

First Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid ProtocolSource
Eye Contact Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][1][2]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of running water and soap for at least 15 minutes.[2] Seek medical attention if irritation occurs or persists.[1][2][1][2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Call a poison center or doctor if you feel unwell.[2][2]
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2][2][8]

Note for Medical Personnel: Treat symptomatically.[1]

By adhering to these comprehensive safety protocols, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself and your colleagues while advancing your scientific goals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.